molecular formula Np B088061 Neptunium-237 CAS No. 13994-20-2

Neptunium-237

Cat. No.: B088061
CAS No.: 13994-20-2
M. Wt: 237.04817 g/mol
InChI Key: LFNLGNPSGWYGGD-IGMARMGPSA-N
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Description

Neptunium-237, also known as this compound, is a useful research compound. Its molecular formula is Np and its molecular weight is 237.04817 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Neptunium - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

neptunium-237
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Np/i1+0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNLGNPSGWYGGD-IGMARMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Np]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[237Np]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Np
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930668
Record name (~237~Np)Neptunium
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Molecular Weight

237.04817 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13994-20-2, 86954-34-9
Record name Neptunium-237
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13994-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neptunium, isotope of mass 237
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013994202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neptunium, isotope of mass 237 (237Np5+)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086954349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~237~Np)Neptunium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of Neptunium-237: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the 1942 experiment by Glenn T. Seaborg and Arthur C. Wahl that unveiled the long-lived isotope of the first transuranic element.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal discovery of Neptunium-237 (²³⁷Np), a long-lived isotope of the first transuranic element. In 1942, at the University of California, Berkeley, Glenn T. Seaborg and Arthur C. Wahl successfully synthesized and identified this isotope, a landmark achievement in nuclear chemistry. This document details the experimental protocols, quantitative data, and the logical framework that led to this historic discovery.

Executive Summary

The discovery of this compound was a crucial extension of the initial identification of Neptunium (specifically ²³⁹Np) by Edwin McMillan and Philip Abelson in 1940. Seaborg and Wahl's 1942 experiment utilized the 60-inch cyclotron at Berkeley to bombard uranium with fast neutrons, inducing a (n, 2n) reaction. The resulting Uranium-237 underwent beta decay to form the previously unknown alpha-emitting this compound. The subsequent chemical separation and radiological analysis confirmed the existence of this remarkably stable isotope, opening new avenues in the study of transuranic elements.

Experimental Protocols

The synthesis and identification of this compound involved a multi-stage process, from the bombardment of the uranium target to the chemical separation and radiological characterization of the new isotope.

Target Bombardment

The production of the parent isotope, Uranium-237 (²³⁷U), was achieved by irradiating Uranium-238 (²³⁸U) with fast neutrons.

  • Target Material: Uranium-238.

  • Irradiation Source: Fast neutrons produced in the 60-inch cyclotron at the University of California, Berkeley. The fast neutrons were generated by bombarding a beryllium target with 16 MeV deuterons.

  • Nuclear Reaction: The primary reaction for the production of ²³⁷U was the (n, 2n) reaction: ²³⁸U + n → ²³⁷U + 2n

  • Decay of Parent Isotope: The newly formed ²³⁷U is a beta-emitter with a half-life of approximately 6.75 days. It decays into this compound: ²³⁷U → ²³⁷Np + β⁻

Chemical Separation

A critical and intricate part of the experiment was the chemical separation of the minute quantities of neptunium from the bulk uranium target and the highly radioactive fission products. The separation chemistry was based on the distinct oxidation-reduction characteristics of the transuranic elements, a field being pioneered at the time, largely in the context of plutonium research. The general principle involved the use of a carrier for co-precipitation.

The methodology, developed through tracer experiments, exploited the fact that neptunium (like plutonium) exhibits multiple oxidation states with different chemical properties. A key step was the use of a fluoride precipitation method with a rare-earth element as a carrier.

Generalized Separation Procedure:

  • Dissolution of Target: The irradiated uranium target was dissolved in nitric acid.

  • Oxidation State Adjustment: An oxidizing agent, such as bromate in acidic solution, was used to ensure neptunium was in its higher oxidation state (Np(VI)). In this state, it is soluble and does not co-precipitate with rare-earth fluorides.

  • Fission Product Removal: A fluoride salt (e.g., lanthanum fluoride, LaF₃) was precipitated from the solution. This step carried down many fission products, while the oxidized neptunium remained in the supernatant.

  • Reduction of Neptunium: The supernatant containing the neptunium was then treated with a reducing agent, such as sulfur dioxide (SO₂) or hydrazine, to reduce neptunium to a lower oxidation state (Np(IV) or Np(V)).

  • Co-precipitation of Neptunium: A fresh batch of rare-earth fluoride carrier (LaF₃) was then precipitated. In its reduced state, neptunium co-precipitated with the carrier, effectively separating it from the uranium which remained in solution.

  • Further Purification: This oxidation-reduction cycle could be repeated to achieve a higher degree of purification.

Detection and Characterization

The final isolated samples containing this compound were analyzed to determine its radioactive properties.

  • Detection Method: The primary method for the detection of ²³⁷Np was alpha spectroscopy. The long-lived nature of this isotope meant it was a weak beta emitter but a detectable alpha emitter.

  • Instrumentation: An ionization chamber connected to a linear amplifier and a cathode-ray oscilloscope was a common setup for alpha particle detection and energy measurement in that era.

  • Half-life Determination: The extremely long half-life was inferred from the measured alpha activity and an estimation of the number of atoms present. The initial estimate was on the order of 3 million years, which has since been refined to approximately 2.144 million years.[1]

Quantitative Data

The following table summarizes the key quantitative data from the discovery of this compound.

ParameterValue
Production Reaction
Target Isotope²³⁸U
ProjectileFast Neutrons
Cyclotron Deuteron Energy16 MeV (on Beryllium target)
Primary Nuclear Reaction²³⁸U(n, 2n)²³⁷U
Parent Isotope Properties
Isotope²³⁷U
Decay ModeBeta (β⁻)
Half-life~6.75 days
Discovered Isotope Properties
Isotope²³⁷Np
Decay ModeAlpha (α)
Initial Half-life Estimate~3 x 10⁶ years[1]
Modern Half-life Value2.144 x 10⁶ years[1]

Visualizations

The following diagrams illustrate the key workflows and relationships in the discovery of this compound.

discovery_workflow cluster_production Production cluster_decay Decay cluster_separation Chemical Separation cluster_detection Detection & Characterization U238 Uranium-238 Target U237 Uranium-237 U238->U237 fast_neutrons Fast Neutrons (from 60-inch Cyclotron) fast_neutrons->U238 (n, 2n) reaction Np237_initial This compound (in target matrix) U237->Np237_initial Beta Decay (t½ ≈ 6.75 days) dissolution Dissolution in HNO₃ Np237_initial->dissolution oxidation Oxidation of Np dissolution->oxidation fp_removal Fission Product Removal (LaF₃ precip.) oxidation->fp_removal reduction Reduction of Np fp_removal->reduction np_precipitation Np Co-precipitation (with LaF₃) reduction->np_precipitation Np237_isolated Isolated this compound np_precipitation->Np237_isolated alpha_detection Alpha Spectroscopy Np237_isolated->alpha_detection half_life Half-life Determination alpha_detection->half_life

Experimental workflow for the discovery of this compound.

nuclear_reactions cluster_reaction cluster_decay_path U238 ²³⁸U U237 ²³⁷U U238->U237 two_n U238->two_n n n->U238 Np237 ²³⁷Np U237->Np237 beta U237->beta

Nuclear reaction and decay pathway for the synthesis of this compound.

Conclusion

The discovery of this compound by Seaborg and Wahl was a testament to the burgeoning field of nuclear chemistry in the early 1940s. Their work not only introduced a new, remarkably stable transuranic isotope but also helped to refine the chemical separation techniques that were crucial for the study of these new elements. This technical guide has provided a detailed overview of the experimental procedures and data that underpinned this significant scientific breakthrough. The methodologies employed, particularly in the realm of radiochemical separations, laid the groundwork for future discoveries in the actinide series.

References

Unveiling the Core: A Technical Guide to the Fundamental Nuclear Properties of Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental nuclear properties of Neptunium-237 (²³⁷Np), an actinide of significant interest in nuclear applications and, indirectly, in the burgeoning field of targeted radiopharmaceuticals. This document details the core nuclear characteristics of ²³⁷Np, outlines the experimental methodologies used for their determination, and explores its pivotal role in the production of other valuable isotopes.

Core Nuclear Properties of this compound

This compound is the most stable and abundant isotope of neptunium, a transuranic element. Its nuclear properties are critical for its handling, application, and the management of nuclear waste. A summary of these key properties is presented in the tables below.

Table 1: General and Decay Properties of this compound
PropertyValue
Half-life (t½)2.144 x 10⁶ years[1]
Decay ModePrimarily Alpha (α) decay; Spontaneous Fission (SF) is very rare[1]
Alpha Decay Energy4.959 MeV[2]
Decay ProductProtactinium-233 (²³³Pa)[2]
Specific Activity2.6 x 10⁷ Bq/g
Table 2: Nuclear Structure and Moment Properties of this compound
PropertyValue
Spin and Parity (I^π)5/2+
Nuclear Magnetic Dipole Moment (μ)+3.14 μN
Electric Quadrupole Moment (Q)+3.886(6) barns
Table 3: Neutron Interaction Cross-Sections of this compound
PropertyValue (at thermal energy, 0.0253 eV)
Neutron Capture Cross-section (σγ)~181 barns
Neutron Fission Cross-section (σf)~0.02 barns

Experimental Protocols for Determining Nuclear Properties

The characterization of ²³⁷Np's nuclear properties relies on a suite of sophisticated experimental techniques. The following sections provide an overview of the methodologies employed.

Half-life Determination: Calorimetry and Mass Spectrometry

The long half-life of ²³⁷Np necessitates methods that can precisely measure a slow decay rate.

  • Isotope Dilution Mass Spectrometry (IDMS): A known quantity of a tracer isotope is added to a precisely weighed sample of ²³⁷Np. After a significant period, the change in the isotopic ratio due to the decay of ²³⁷Np is measured using a mass spectrometer. The half-life can then be calculated from the decay law.

  • Calorimetry: The heat generated by the alpha decay of a well-characterized sample of ²³⁷Np is measured using a highly sensitive calorimeter. Knowing the decay energy, the decay rate and thus the half-life can be determined.

Decay Energy Measurement: Alpha-Particle Spectrometry

Alpha-particle spectrometry is the primary method for determining the energy of the alpha particles emitted during the decay of ²³⁷Np.

  • Procedure: A thin, uniform layer of ²³⁷Np is prepared on a backing, often by electrodeposition, to minimize self-absorption of the alpha particles. This source is placed in a vacuum chamber to prevent energy loss of the alpha particles due to interaction with air. A semiconductor detector (e.g., a silicon detector) is positioned close to the source. When an alpha particle strikes the detector, it creates a number of electron-hole pairs proportional to its energy. This charge is collected and converted into a voltage pulse, the amplitude of which is proportional to the alpha particle's energy. The resulting energy spectrum reveals the characteristic alpha energies of ²³⁷Np decay.

Spin, Parity, and Nuclear Moments: Atomic Beam and Spectroscopic Methods
  • Atomic Beam Magnetic Resonance (ABMR): This technique measures the interaction of the nuclear magnetic moment with an external magnetic field. A beam of neutral ²³⁷Np atoms is passed through a series of magnetic fields. By applying a radiofrequency field, transitions between different nuclear spin states can be induced. The frequencies at which these transitions occur provide information about the nuclear spin and magnetic moment.

  • Mössbauer Spectroscopy: This technique is particularly useful for studying the interaction of the nucleus with its local electronic environment. It involves the resonant and recoil-free emission and absorption of gamma rays. For ²³⁷Np, the gamma rays are typically sourced from the decay of Americium-241. The splitting and shifting of the absorption lines in the Mössbauer spectrum provide information on the nuclear quadrupole moment and magnetic dipole moment. The experimental setup involves a source, a sample containing ²³⁷Np, a detector, and a drive to modulate the gamma-ray energy via the Doppler effect.

Neutron Cross-Section Measurement: Time-of-Flight (TOF) Spectroscopy

The energy-dependent neutron capture and fission cross-sections of ²³⁷Np are crucial for reactor physics and transmutation studies. The time-of-flight (TOF) method is a powerful technique for these measurements.

  • Principle: A pulsed beam of neutrons with a wide range of energies is produced by an accelerator (e.g., a linear accelerator or a cyclotron). These neutrons travel down a long, evacuated flight path to a target containing ²³⁷Np. The time it takes for a neutron to travel from the source to the target is measured, which allows for the determination of its kinetic energy (slower neutrons take longer).

  • Experimental Setup:

    • Neutron Source: A pulsed neutron source.

    • Flight Path: A long, evacuated tube to minimize neutron scattering.

    • Target: A sample of ²³⁷Np.

    • Detectors:

      • For capture cross-section , detectors are used to detect the prompt gamma rays emitted when a ²³⁷Np nucleus captures a neutron.

      • For fission cross-section , detectors are used to detect the fission fragments or prompt neutrons produced during fission.

  • Data Analysis: By correlating the detection of a capture or fission event with the neutron's time-of-flight, the cross-section for that specific neutron energy can be determined.

Key Processes and Applications

While ²³⁷Np itself has limited direct applications, it is a critical material in the nuclear fuel cycle and for the production of other valuable isotopes.

Production of Plutonium-238 for Radioisotope Power Systems

This compound is the primary precursor for the production of Plutonium-238 (²³⁸Pu), a radioisotope used as a power source in radioisotope thermoelectric generators (RTGs) for deep-space missions and other remote applications. The production workflow is as follows:

Pu238_Production cluster_reactor Nuclear Reactor cluster_processing Chemical Processing (PUREX) Np237_target Np-237 Target Irradiation Neutron Irradiation (n,γ) Np237_target->Irradiation Np238 Np-238 Irradiation->Np238 Beta_Decay Beta Decay (t½ = 2.1 days) Np238->Beta_Decay Pu238_in_target Pu-238 in Target Beta_Decay->Pu238_in_target Separation Separation Pu238_in_target->Separation Pu238_product Purified Pu-238 Separation->Pu238_product Unreacted_Np237 Unreacted Np-237 (recycled) Separation->Unreacted_Np237

Caption: Workflow for the production of Plutonium-238 from this compound.

The production process involves the irradiation of a ²³⁷Np target in a nuclear reactor. The ²³⁷Np nucleus captures a neutron to become Neptunium-238 (²³⁸Np), which then rapidly undergoes beta decay to form ²³⁸Pu. Following irradiation, the target is chemically processed, typically using the PUREX (Plutonium and Uranium Recovery by Extraction) process, to separate the newly formed ²³⁸Pu from the unreacted ²³⁷Np and other fission products.

The this compound Decay Chain and its Link to Targeted Alpha Therapy

The long decay chain of ²³⁷Np is of significant interest, particularly for its connection to the production of medical isotopes for targeted alpha therapy (TAT), a promising approach for cancer treatment.

Np237_Decay_Chain cluster_tat Relevance to Targeted Alpha Therapy Np237 This compound (2.144 x 10⁶ y) Pa233 Protactinium-233 (27.0 d) Np237->Pa233 α U233 Uranium-233 (1.592 x 10⁵ y) Pa233->U233 β⁻ Th229 Thorium-229 (7340 y) U233->Th229 α Ra225 Radium-225 (14.9 d) Th229->Ra225 α Ac225 Actinium-225 (10.0 d) Ra225->Ac225 β⁻ Fr221 Francium-221 (4.9 min) Ac225->Fr221 α At217 Astatine-217 (32.3 ms) Fr221->At217 α Bi213 Bismuth-213 (45.6 min) At217->Bi213 α Po213 Polonium-213 (4.2 μs) Bi213->Po213 β⁻ (97.91%) Tl209 Thallium-209 (2.2 min) Bi213->Tl209 α (2.09%) Pb209 Lead-209 (3.25 h) Po213->Pb209 α Pb209_2 Lead-209 (3.25 h) Tl209->Pb209_2 β⁻ Bi209 Bismuth-209 (Stable) Pb209->Bi209 β⁻ Pb209_2->Bi209 β⁻ note U-233 is the source of Th-229, which is used in generators to produce Ac-225, a potent alpha-emitter for cancer therapy.

Caption: The decay chain of this compound, highlighting the pathway to Actinium-225.

As illustrated in the diagram, ²³⁷Np decays to Protactinium-233, which in turn decays to Uranium-233 (²³³U). This long-lived isotope of uranium is the parent of Thorium-229 (²²⁹Th). Thorium-229 is of critical importance as it is used in radionuclide generators to produce Actinium-225 (²²⁵Ac).[3][4]

Actinium-225 is a highly promising radionuclide for Targeted Alpha Therapy (TAT).[5][6][7][8][9] In TAT, an alpha-emitting isotope like ²²⁵Ac is attached to a targeting molecule (such as an antibody or peptide) that specifically binds to cancer cells. The short-range, high-energy alpha particles emitted by ²²⁵Ac and its decay daughters deliver a highly localized and potent dose of radiation to the tumor, minimizing damage to surrounding healthy tissue.[8][9] The availability of ²²⁵Ac is a significant bottleneck in the development and clinical application of TAT, making the decay chain originating from ²³⁷Np a crucial area of research and development for the pharmaceutical and medical fields.[3][6]

Conclusion

This compound possesses a unique set of nuclear properties that make it a key nuclide in the back end of the nuclear fuel cycle and in the production of strategically important isotopes. For researchers and scientists, a thorough understanding of its decay characteristics, nuclear structure, and interaction with neutrons is essential for safe handling and for the design of advanced nuclear systems. For drug development professionals, the indirect but vital link between ²³⁷Np and the production of next-generation radiopharmaceuticals for cancer therapy underscores the interconnectedness of nuclear science and medicine. Continued research into the properties and applications of ²³⁷Np and its decay products holds promise for advancements in both energy and healthcare.

References

chemical and physical characteristics of Np-237 metal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Characteristics of Neptunium-237 Metal

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound (Np-237) metal. It is intended for researchers, scientists, and professionals in drug development who may work with or have an interest in the characteristics of this actinide element. The information is presented with a focus on quantitative data, experimental methodologies, and logical relationships between its properties.

Physical Characteristics of this compound

This compound is a hard, silvery, ductile, and radioactive actinide metal.[1][2][3][4] In the periodic table, it is positioned to the right of uranium and to the left of plutonium.[2] Its physical workability is similar to that of uranium.[2][4] A notable characteristic of neptunium is its extensive liquid range, which is among the largest of any element, spanning over 3500 Kelvin between its melting and boiling points.[1][5] Pure neptunium metal is paramagnetic.[3][4] The α-neptunium allotrope exhibits semimetallic properties, including strong covalent bonding and high electrical resistivity.[2]

Allotropic Modifications

Neptunium metal is known to exist in at least three distinct allotropic forms, a common trait among actinide elements.[1][3][6] There have been claims of a fourth allotrope, but these have not been substantiated.[1] The crystal structures of neptunium's allotropes are more akin to those of 3d transition metals than to the lanthanides.[1]

The allotropic transformations of Np-237 metal are temperature-dependent:

  • α-Neptunium (alpha phase): This is the stable form at room temperature and possesses an orthorhombic crystal structure.[3][5][6][7] It is described as a highly distorted body-centered cubic structure where each neptunium atom is coordinated to four others.[1]

  • β-Neptunium (beta phase): This phase emerges at temperatures above 280 °C and has a distorted tetragonal close-packed structure.[1][7][8][9]

  • γ-Neptunium (gamma phase): Above 577 °C, neptunium transitions to the gamma phase, which has a body-centered cubic structure.[1][7][8][9] This phase becomes less stable with increasing pressure.[1]

Allotropic_Transformations_of_Neptunium cluster_temp Temperature (°C) 25 25 280 280 577 577 639 639 alpha_Np α-Neptunium (Orthorhombic) beta_Np β-Neptunium (Tetragonal) alpha_Np->beta_Np > 280°C gamma_Np γ-Neptunium (Body-Centered Cubic) beta_Np->gamma_Np > 577°C liquid_Np Liquid Neptunium gamma_Np->liquid_Np > 639°C (Melting)

Allotropic transformations of Neptunium metal with increasing temperature.
Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of Np-237 metal.

Table 1: General and Atomic Properties

PropertyValue
Atomic Number93[1][4][10]
Atomic Weight237.0482 u[11][12][13]
Electron Configuration[Rn] 5f⁴ 6d¹ 7s²[1][3][5][14]
Electronegativity (Pauling)1.36[3][10]
AppearanceSilvery metallic[1][3][4][6]

Table 2: Thermal and Thermodynamic Properties

PropertyValue
Melting Point639 ± 3 °C (912 ± 3 K)[1][3]
Boiling Point4174 °C (4447 K) (extrapolated)[1][3]
Heat of Fusion10 kJ/mol[11]
Heat of Vaporization335 kJ/mol[11]
Thermal Conductivity6 W/(m·K)[11]

Table 3: Crystal Structure and Density of Allotropes

AllotropeCrystal StructureTemperature RangeDensity (g/cm³)
α-NpOrthorhombic[3][5][6][7]Room Temperature20.476[1]
β-NpTetragonal[3][5][7][8][9]> 280 °C19.36 (at 313 °C)[5][8][9]
γ-NpBody-Centered Cubic[1][3][7][8][9]> 577 °C18.0 (at 600 °C)[5][8][9]

Table 4: Electrical and Magnetic Properties

PropertyValue
Electrical Resistivity (22 °C)1.220 μΩ·m[15]
Magnetic Susceptibility (Molar)+575 x 10⁻⁶ cm³/mol (Paramagnetic)[16]
Bulk Modulus118 GPa[1]

Chemical Characteristics of this compound

Neptunium is a highly reactive metal.[1][6][17] When exposed to air at ambient temperatures, it readily forms a thin oxide layer, a reaction that accelerates with increasing temperature.[1][2][4] The metal is also pyrophoric, meaning it can ignite spontaneously.[1][17][18]

Oxidation States

A key feature of neptunium's chemistry is its ability to exhibit five different ionic oxidation states, from +3 to +7, which can coexist in solution.[1][7][18][19][20] This is the heaviest actinide known to lose all its valence electrons in a stable compound.[1][4][19] In aqueous solutions, the +5 state is the most stable, whereas the +4 state is generally favored in solid compounds.[1][19] Neptunium ions are susceptible to hydrolysis and the formation of coordination compounds.[1][19]

The various oxidation states of neptunium ions in aqueous solution are distinguished by their characteristic colors:

  • Np³⁺: Pale purple[6]

  • Np⁴⁺: Pale yellow-green[6]

  • NpO₂⁺ (Np⁵⁺): Green-blue[6]

  • NpO₂²⁺ (Np⁶⁺): Varies from colorless to pink or yellow-green[6]

  • Np⁷⁺: Dark green[6]

Reactivity and Compounds

Neptunium metal reacts with various substances to form a range of compounds. It forms tri- and tetrahalides such as NpF₃, NpF₄, NpCl₄, NpBr₃, and NpI₃.[5] Neptunium oxides, including NpO₂ and Np₂O₅, are also well-known.[5][19] The volatile hexafluoride, NpF₆, is similar to its uranium counterpart.[5]

Experimental Methodologies

The study of Np-237 metal requires specialized facilities and techniques due to its high radioactivity. Experiments are typically conducted in "hot cells" or gloveboxes to ensure radiological safety.[10][14]

Crystal Structure Determination

The crystal structure of Np-237 and its compounds is primarily determined using X-ray Diffraction (XRD) .

  • Protocol Outline:

    • Sample Preparation: A small, powdered sample of the metal or compound is prepared. To prevent dispersion of the radioactive powder, it can be fixed in an epoxy resin.[21]

    • Instrumentation: The analysis is performed using a diffractometer, such as a Bruker D8 Advance, adapted for use within a radioactive glovebox.[21] This setup often uses Cu Kα radiation and may include a monochromator to filter the X-ray beam.[21]

    • Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded by a detector. For high-resolution studies on very small crystals, synchrotron radiation sources, like the Advanced Light Source (ALS), are employed due to their highly intense and focused X-ray beams.[12]

    • Analysis: The resulting diffraction pattern is analyzed to determine the crystal lattice parameters and space group, which define the material's crystal structure.

Density Measurement

Radiometric methods are a common non-invasive technique for measuring the density of radioactive materials.

  • Protocol Outline:

    • Instrumentation: A nuclear densometer is used, which consists of a gamma radiation source (e.g., Cesium-137) in a shielded holder and a detector (e.g., a scintillator tube).[4][7][11][22]

    • Measurement: The source and detector are placed on opposite sides of the material or a container holding it. The source emits a focused beam of gamma rays that pass through the sample.

    • Analysis: The detector measures the intensity of the radiation that penetrates the material.[7] Since gamma rays are attenuated as they pass through matter, the degree of absorption is proportional to the material's density.[4][7] The instrument is calibrated with materials of known density to provide an accurate density reading of the sample.[22]

Thermal Properties Measurement

Determining thermal properties like melting point requires high-temperature apparatus within a controlled environment.

  • Melting Point Determination: This is typically done by heating a small sample in a high-temperature furnace within a glovebox. The melting point is observed directly or by using techniques like differential thermal analysis (DTA) or differential scanning calorimetry (DSC), which detect the thermal signature of the phase transition.

Mechanical Properties Testing

Mechanical testing of radioactive materials is performed in shielded hot cells using remotely operated equipment.[5][10][14]

  • Protocol Outline:

    • Sample Preparation: Test specimens of specific geometries are machined from the bulk metal, a process that may involve milling or wire electron discharge machining (EDM) to handle the radioactive material safely.[5]

    • Instrumentation: Standard mechanical testing machines (e.g., for tensile, compression, or impact tests) are adapted for remote operation with manipulators.[10] For elevated temperature tests, furnaces are integrated into the test setup.

    • Testing: A range of tests can be performed, including:

      • Tensile Testing: To measure yield strength and ductility.[5][16]

      • Impact Testing (e.g., Charpy test): To determine toughness.[5][10][16]

      • Hardness Testing (e.g., Vickers, Rockwell): To measure resistance to indentation.[16]

    • Data Analysis: The collected data on stress, strain, and fracture behavior are analyzed to characterize the mechanical properties.

Magnetic Susceptibility Measurement

The magnetic properties of neptunium are investigated using sensitive magnetometers.

  • Protocol Outline:

    • Instrumentation: The Faraday method or a vibrating-sample magnetometer (VSM) are commonly used techniques.[6][23]

    • Measurement: A small sample of the material is placed in a magnetic field. The force exerted on the sample by the field is measured. This force is proportional to the material's magnetic susceptibility.

    • Analysis: Measurements are often performed over a range of temperatures (from cryogenic to room temperature and above) to study the magnetic behavior and identify any magnetic ordering transitions.[1]

Experimental_Workflow_Np237 cluster_production Material Production & Preparation cluster_characterization Property Characterization (in Glovebox/Hot Cell) cluster_analysis Data Analysis & Reporting Production Production in Nuclear Reactor (from Uranium) Separation Chemical Separation & Purification Production->Separation Metal_Prep Metal Preparation (e.g., NpF₃ + Li/Ba reduction) Separation->Metal_Prep Sample_Machining Specimen Machining (in Hot Cell) Metal_Prep->Sample_Machining XRD X-Ray Diffraction (Crystal Structure) Sample_Machining->XRD Radiometry Radiometric Measurement (Density) Sample_Machining->Radiometry Calorimetry Calorimetry / DTA (Thermal Properties) Sample_Machining->Calorimetry Magnetometry Magnetometry (Magnetic Susceptibility) Sample_Machining->Magnetometry Resistivity Four-Point Probe (Electrical Resistivity) Sample_Machining->Resistivity Mech_Testing Mechanical Testing (Hardness, Tensile) Sample_Machining->Mech_Testing Data_Analysis Data Processing & Analysis XRD->Data_Analysis Radiometry->Data_Analysis Calorimetry->Data_Analysis Magnetometry->Data_Analysis Resistivity->Data_Analysis Mech_Testing->Data_Analysis Report Technical Report / Whitepaper Data_Analysis->Report

References

The Neptunium-237 Decay Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Neptunium-237 (²³⁷Np) decay chain, also known as the neptunium series. This radioactive decay chain is of significant interest in various scientific fields, including nuclear physics, radiochemistry, and health physics, due to its long-lived parent isotope and the diverse decay characteristics of its daughter products. This document details the complete decay sequence, including half-lives, decay modes, and decay energies for each radionuclide. Furthermore, it outlines the key experimental protocols utilized for the characterization of this decay series.

The this compound Decay Series

The this compound decay chain is a sequence of radioactive decays that begins with the alpha decay of ²³⁷Np and concludes with the stable isotopes Bismuth-209 (²⁰⁹Bi) and Thallium-205 (²⁰⁵Tl).[1][2] Unlike the other three natural decay chains (thorium, uranium, and actinium series) which were present in primordial material, the neptunium series is composed of artificially produced radionuclides.[3] This is because the half-life of its longest-lived member, ²³⁷Np, is significantly shorter than the age of the Earth.[2]

The decay of ²³⁷Np and its subsequent daughter products involves a series of alpha (α) and beta (β⁻) emissions. Alpha decay results in a decrease of the mass number by four and the atomic number by two, while beta decay leads to an increase in the atomic number by one with no change in the mass number. A notable feature of this chain is the branching decay of Bismuth-213 (²¹³Bi), which can decay via either beta emission or alpha emission.[4][5][6]

Quantitative Data of the this compound Decay Chain

The following table summarizes the key decay characteristics of each radionuclide in the this compound decay chain.

NuclideHalf-LifeDecay ModeDaughter ProductDecay Energy (MeV)
This compound (²³⁷Np)2.144 x 10⁶ yearsαProtactinium-233 (²³³Pa)4.959
Protactinium-233 (²³³Pa)26.967 daysβ⁻Uranium-233 (²³³U)0.571
Uranium-233 (²³³U)1.592 x 10⁵ yearsαThorium-229 (²²⁹Th)4.909
Thorium-229 (²²⁹Th)7,340 yearsαRadium-225 (²²⁵Ra)5.168
Radium-225 (²²⁵Ra)14.9 daysβ⁻Actinium-225 (²²⁵Ac)0.357
Actinium-225 (²²⁵Ac)10.0 daysαFrancium-221 (²²¹Fr)5.935
Francium-221 (²²¹Fr)4.9 minutesαAstatine-217 (²¹⁷At)6.458
Astatine-217 (²¹⁷At)32.3 millisecondsαBismuth-213 (²¹³Bi)7.203
Bismuth-213 (²¹³Bi)45.59 minutesβ⁻ (97.91%)Polonium-213 (²¹³Po)1.426
α (2.09%)Thallium-209 (²⁰⁹Tl)5.982
Polonium-213 (²¹³Po)4.2 microsecondsαLead-209 (²⁰⁹Pb)8.536
Thallium-209 (²⁰⁹Tl)2.2 minutesβ⁻Lead-209 (²⁰⁹Pb)3.980
Lead-209 (²⁰⁹Pb)3.253 hoursβ⁻Bismuth-209 (²⁰⁹Bi)0.644
Bismuth-209 (²⁰⁹Bi)Stable---

Note: Decay energies are the total energy released during the decay process.

Visualization of the this compound Decay Chain

The following diagram illustrates the decay path of the this compound series, including the branching at Bismuth-213.

Neptunium237_Decay_Chain Np237 ²³⁷Np (2.144 x 10⁶ y) Pa233 ²³³Pa (26.967 d) Np237->Pa233 α U233 ²³³U (1.592 x 10⁵ y) Pa233->U233 β⁻ Th229 ²²⁹Th (7340 y) U233->Th229 α Ra225 ²²⁵Ra (14.9 d) Th229->Ra225 α Ac225 ²²⁵Ac (10.0 d) Ra225->Ac225 β⁻ Fr221 ²²¹Fr (4.9 min) Ac225->Fr221 α At217 ²¹⁷At (32.3 ms) Fr221->At217 α Bi213 ²¹³Bi (45.59 min) At217->Bi213 α Po213 ²¹³Po (4.2 µs) Bi213->Po213 β⁻ (97.91%) Tl209 ²⁰⁹Tl (2.2 min) Bi213->Tl209 α (2.09%) Pb209 ²⁰⁹Pb (3.253 h) Po213->Pb209 α Tl209->Pb209 β⁻ Bi209 ²⁰⁹Bi (Stable) Pb209->Bi209 β⁻

This compound Decay Chain

Experimental Protocols for Characterization

The determination of the decay properties of the this compound series radionuclides relies on a suite of sophisticated experimental techniques. The primary methods include alpha spectrometry, gamma spectrometry, and liquid scintillation counting.

Alpha Spectrometry

Alpha spectrometry is a key technique for identifying and quantifying alpha-emitting radionuclides in the decay chain, such as ²³⁷Np, ²³³U, ²²⁹Th, ²²⁵Ac, ²²¹Fr, ²¹⁷At, and ²¹³Po.

Methodology:

  • Sample Preparation:

    • Chemical Separation: The actinide of interest is chemically separated from the sample matrix and other interfering radionuclides. This often involves techniques like ion exchange chromatography or extraction chromatography.[7] For instance, a procedure for separating this compound from soil samples involves valence adjustment, column chromatography, and elution.

    • Source Preparation: A thin, uniform source is prepared to minimize self-absorption of the alpha particles. Common methods include electrodeposition onto a stainless steel or platinum disc, or co-precipitation with a carrier like neodymium fluoride (NdF₃) followed by filtration onto a membrane filter.[7]

  • Detection System:

    • Detector: A passivated implanted planar silicon (PIPS) detector is commonly used. These detectors offer good energy resolution and high detection efficiency.

    • Vacuum Chamber: The sample and detector are placed in a vacuum chamber to eliminate energy loss of the alpha particles due to interaction with air molecules.

  • Data Acquisition and Analysis:

    • Energy Calibration: The spectrometer is calibrated using a standard source with well-defined alpha energies (e.g., a mixed source of ²³⁹Pu, ²⁴¹Am, and ²⁴⁴Cm).

    • Efficiency Calibration: The detection efficiency is determined using a standard source of known activity.

    • Spectral Analysis: The resulting alpha spectrum is a plot of counts versus energy. The energy of the peaks is used to identify the radionuclides present, and the area under the peaks is proportional to their activity.

Gamma Spectrometry

Gamma spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides. In the this compound decay chain, several nuclides emit characteristic gamma rays that can be used for their detection and quantification.

Methodology:

  • Detector: High-purity germanium (HPGe) detectors are the preferred choice for their excellent energy resolution, which allows for the separation of closely spaced gamma-ray peaks.[3] Sodium iodide (NaI(Tl)) scintillation detectors can also be used for applications where high efficiency is more critical than high resolution.[8]

  • Calibration:

    • Energy Calibration: An energy calibration is performed using standard sources that emit gamma rays of known energies across the energy range of interest.

    • Efficiency Calibration: An efficiency calibration is performed to relate the count rate in a photopeak to the emission rate of the gamma ray from the source. This is typically done using a calibrated multi-nuclide standard source.

  • Data Acquisition and Analysis:

    • Spectrum Acquisition: The sample is placed in a reproducible counting geometry in front of the detector, and the gamma-ray spectrum is acquired for a predetermined time.

    • Peak Analysis: The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma rays emitted by the radionuclides in the sample. The energy of the peaks confirms the identity of the radionuclide, and the net area of the peaks is used to calculate its activity.[9] Corrections for factors such as background radiation and radioactive decay during the counting period are applied.

Liquid Scintillation Counting

Liquid scintillation counting (LSC) is a highly efficient method for the detection of beta-emitting radionuclides, such as ²³³Pa, ²²⁵Ra, ²⁰⁹Tl, and ²⁰⁹Pb, in the this compound decay chain.[10]

Methodology:

  • Sample Preparation:

    • A known aliquot of the sample is mixed with a liquid scintillation cocktail in a vial. The cocktail typically consists of an organic solvent, an emulsifier (for aqueous samples), and one or more scintillators (fluors).[10]

    • The intimate mixing of the sample with the scintillator ensures a high counting efficiency, as the emitted beta particles have a very short path length to interact with the scintillator molecules.

  • Detection System:

    • The vial is placed in a light-tight counting chamber equipped with two or more photomultiplier tubes (PMTs).

    • When a beta particle is emitted, it excites the solvent molecules, which in turn transfer the energy to the scintillator molecules. The scintillators then emit photons of light, which are detected by the PMTs.[11]

    • A coincidence circuit is used to distinguish true scintillation events from noise by requiring simultaneous detection of photons by multiple PMTs.

  • Data Analysis and Quench Correction:

    • The output of the LSC is a spectrum of pulse heights, which is related to the energy of the beta particles.

    • Quenching is a phenomenon that reduces the light output and thus the counting efficiency. It can be caused by chemical impurities or color in the sample.

    • Quench correction is essential for accurate activity determination. This is typically achieved using an external standard source or by analyzing the Compton edge of an external gamma source. A quench curve is generated to relate a quench-indicating parameter to the counting efficiency.[12]

Logical Workflow for Radionuclide Characterization

The following diagram illustrates a logical workflow for the experimental characterization of a sample containing radionuclides from the this compound decay chain.

Experimental_Workflow cluster_sample Sample Collection and Preparation cluster_analysis Radiometric Analysis cluster_data Data Interpretation and Reporting Sample Sample Acquisition Preparation Initial Sample Processing (e.g., dissolution, pre-concentration) Sample->Preparation GammaSpec Gamma Spectrometry (Non-destructive screening) Preparation->GammaSpec ChemSep Chemical Separation (Ion Exchange/Extraction Chromatography) Preparation->ChemSep GammaSpec->ChemSep Guide for separation strategy DataAnalysis Data Analysis (Peak identification, activity calculation) GammaSpec->DataAnalysis AlphaSpec Alpha Spectrometry ChemSep->AlphaSpec Alpha-emitting fractions LSC Liquid Scintillation Counting ChemSep->LSC Beta-emitting fractions AlphaSpec->DataAnalysis LSC->DataAnalysis Reporting Final Report (Nuclide identification, quantification, uncertainties) DataAnalysis->Reporting

Experimental Workflow for Radionuclide Analysis

This guide provides a foundational understanding of the this compound decay chain and the experimental methodologies employed in its study. For researchers and professionals in related fields, a thorough grasp of these principles is crucial for accurate analysis and interpretation of data involving these radionuclides.

References

Formation of Neptunium-237 in Nuclear Reactor Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the formation mechanisms of Neptunium-237 (Np-237) within nuclear reactor environments. As a significant long-lived radionuclide in spent nuclear fuel, understanding its production pathways is critical for nuclear waste management, fuel cycle design, and related research fields. This document details the primary nuclear reactions leading to Np-237, presents relevant quantitative data, outlines experimental protocols for its quantification, and visualizes the complex reaction pathways.

Core Formation Pathways of this compound

This compound is a prominent minor actinide produced in virtually all types of nuclear reactors through various neutron-induced reactions and radioactive decay chains. The primary formation routes originate from the two most common constituents of nuclear fuel: uranium-238 (U-238) and uranium-235 (U-235). A third significant pathway involves the decay of americium-241 (Am-241).

Formation from Uranium-238

The production of Np-237 from U-238, the most abundant isotope in nuclear fuel, occurs predominantly through two key reactions, primarily initiated by fast neutrons:

  • The (n, 2n) Reaction: A high-energy (fast) neutron strikes a U-238 nucleus, ejecting two neutrons to produce U-237. This reaction has a neutron energy threshold of approximately 6.2 MeV.

    • ²³⁸U + n → ²³⁷U + 2n

  • Beta Decay of U-237: The resulting U-237 is unstable and undergoes beta decay with a relatively short half-life of 6.75 days, transforming into Np-237.

    • ²³⁷U → ²³⁷Np + β⁻

This pathway is particularly significant in fast-spectrum reactors where the neutron flux is higher in the requisite energy range.

Formation from Uranium-235

In thermal reactors, where the neutron spectrum is dominated by lower-energy (thermal) neutrons, a multi-step pathway starting from U-235 is a major contributor to Np-237 inventory:

  • First Neutron Capture: A U-235 nucleus captures a neutron, becoming U-236.

    • ²³⁵U + n → ²³⁶U

  • Second Neutron Capture: The U-236 nucleus, which is a long-lived neutron absorber, captures another neutron to form U-237.

    • ²³⁶U + n → ²³⁷U

  • Beta Decay of U-237: As in the previous pathway, the U-237 rapidly beta-decays into Np-237.

    • ²³⁷U → ²³⁷Np + β⁻

Formation from Americium-241

A third crucial pathway for Np-237 formation is the alpha decay of Am-241. Am-241 is itself a product of the nuclear fuel cycle, originating from the beta decay of plutonium-241 (Pu-241), which is formed through successive neutron captures on uranium isotopes.

  • Formation of Pu-241: ... → ²³⁹Pu(n,γ) → ²⁴⁰Pu(n,γ) → ²⁴¹Pu

  • Beta Decay of Pu-241: Pu-241 has a half-life of 14.3 years and beta-decays to Am-241.

    • ²⁴¹Pu → ²⁴¹Am + β⁻

  • Alpha Decay of Am-241: Am-241, with a half-life of 432.2 years, undergoes alpha decay to produce Np-237.[1]

    • ²⁴¹Am → ²³⁷Np + α

This pathway is a significant contributor to the Np-237 concentration in spent fuel, especially during long-term storage as the Pu-241 inventory decays.

The following diagram illustrates these interconnected formation pathways.

Np237_Formation U235 U-235 U236 U-236 U235->U236 (n, γ) U237_from_U236 U-237 U236->U237_from_U236 (n, γ) Np237_from_U235 Np-237 U237_from_U236->Np237_from_U235 β⁻ decay (t½ = 6.75 d) U238 U-238 U237_from_U238 U-237 U238->U237_from_U238 (n, 2n) (Fast Neutron) Np237_from_U238 Np-237 U237_from_U238->Np237_from_U238 β⁻ decay (t½ = 6.75 d) Pu241 Pu-241 Am241 Am-241 Pu241->Am241 β⁻ decay (t½ = 14.3 y) Np237_from_Am241 Np-237 Am241->Np237_from_Am241 α decay (t½ = 432.2 y) inv1 inv2

Fig. 1: Primary nuclear reaction and decay pathways for the formation of Np-237.

Quantitative Data Summary

The quantity of Np-237 produced depends heavily on reactor type, fuel composition, burnup, and cooling time. The following tables summarize key quantitative data.

Table 1: Typical Np-237 Production in Commercial Power Reactors

Reactor TypeTypical Annual Np-237 Production per ReactorNp-237 as % of Total Plutonium Discharged (by weight)Reference(s)
Pressurized Water Reactor (PWR)~10 - 12 kg (in ~25 tonnes of spent fuel)~4 - 5%[2][3]
Boiling Water Reactor (BWR)Similar to PWRData not specified, but comparable to PWR[4]
Magnox / CANDUSignificantly less than PWR/BWR~0.5%

Table 2: Key Isotope Properties and Neutron Reaction Cross-Sections

IsotopeHalf-LifeReactionNeutron SpectrumCross-Section (barns)Reference(s)
Np-237 2.144 x 10⁶ years---
U-235 7.04 x 10⁸ years(n, γ)Thermal (0.0253 eV)98.69
U-236 2.34 x 10⁷ years(n, γ)Thermal (0.0253 eV)5.123[5]
U-238 4.47 x 10⁹ years(n, 2n)Fast (~6.5 - 14.8 MeV)~0.1 - 1.4[6][7]
U-238 4.47 x 10⁹ years(n, γ)Thermal (0.0253 eV)2.683[8]
Pu-241 14.3 years---
Am-241 432.2 years(n, γ)Thermal (0.0253 eV)~628 - 717[9][10]

Note: Cross-section values can vary significantly with neutron energy. The values provided are representative for the specified energy spectrum.

Experimental Protocols for Np-237 Quantification

The accurate determination of Np-237 in complex matrices like spent nuclear fuel requires sophisticated radiochemical separation followed by radiometric or mass-based measurement. The following sections outline the methodologies for key experimental procedures, guided by established practices such as those described in ASTM standards.[4]

Radiochemical Separation from Spent Fuel Matrix

The primary goal is to isolate Np from the bulk uranium matrix, highly radioactive fission products, and other actinides that would interfere with measurement. A typical workflow involves sample dissolution followed by multi-stage separation using co-precipitation and extraction chromatography.

3.1.1 Sample Dissolution

  • Leaching/Digestion: A precisely weighed aliquot of pulverized spent fuel is dissolved in a hot, concentrated acid solution, typically 8M nitric acid (HNO₃). This process is performed in a shielded hot cell due to the intense radioactivity of the sample.

  • Valence State Adjustment: The oxidation state of neptunium is adjusted to Np(IV) to ensure consistent chemical behavior in subsequent separation steps. This is typically achieved by adding a reducing agent like ferrous sulfamate (Fe(NH₂SO₃)₂) and heating the solution. A yield tracer, such as the short-lived gamma-emitter Np-239, is added at this stage to allow for the determination of chemical recovery.[10]

3.1.2 Separation by Extraction Chromatography

  • Column Preparation: An extraction chromatography column is prepared using a resin specifically designed to retain tetravalent actinides (e.g., TEVA Resin®). The column is pre-conditioned by passing a solution of 3M HNO₃ through it.

  • Sample Loading: The dissolved sample, with Np in the +4 state, is loaded onto the column. Np(IV) and Pu(IV) are strongly retained by the resin, while the bulk of uranium (as U(VI)), trivalent actinides (Am, Cm), and most fission products pass through.[11]

  • Washing: The column is washed with 3M HNO₃ to remove any remaining interfering ions.

  • Elution: Neptunium is selectively eluted from the column. This can be achieved by reducing Np(IV) to the non-retained Np(III) state using a reductant like hydroxylamine hydrochloride in a dilute acid solution, or by using a complexing agent in dilute hydrochloric acid (e.g., 1M HCl with oxalic acid) that strips the Np from the resin.

Alpha Spectrometry Analysis

Alpha spectrometry is a high-resolution radiometric technique used to identify and quantify alpha-emitting radionuclides based on the characteristic energy of their emitted alpha particles.

3.2.1 Source Preparation A critical step for high-resolution alpha spectrometry is the preparation of a very thin, uniform source to minimize self-absorption of the alpha particles.

  • Electrodeposition: This is a common method for producing high-quality sources.[12]

    • The purified Np eluate is evaporated and redissolved in a sulfate-based electrolyte solution (e.g., (NH₄)₂SO₄ at pH ~2).

    • The solution is transferred to an electrodeposition cell with a polished stainless steel disc as the cathode and a platinum wire as the anode.

    • A current (e.g., 1.2 A) is applied for 1-2 hours, causing the neptunium to deposit onto the steel disc as a hydroxide.[12]

    • The disc is washed with deionized water and ethanol and gently heated to convert the deposit to an oxide, fixing it to the surface.

  • Microprecipitation: An alternative method involves co-precipitating the neptunium with a small amount of a carrier, such as neodymium fluoride (NdF₃).[8]

    • A small amount of neodymium carrier (~50 µg) is added to the purified Np solution.

    • Hydrofluoric acid (HF) is added to precipitate NdF₃, which quantitatively co-precipitates the Np.

    • The precipitate is filtered onto a small-pore membrane filter, which is then mounted for counting.

3.2.2 Measurement and Data Analysis

  • Instrumentation: The prepared source is placed in a vacuum chamber containing a passivated implanted planar silicon (PIPS) detector. The vacuum prevents alpha particle energy loss to air molecules.

  • Calibration: The detector is calibrated for energy and efficiency using a mixed-radionuclide standard source with certified activities and well-defined alpha energies.

  • Data Acquisition: The sample is counted for a sufficient time (often 24 hours or more) to achieve the desired statistical precision. The detector records the energy of each alpha particle event, generating an energy spectrum.

  • Analysis: The spectrum is analyzed to identify the peak corresponding to Np-237 (primary alpha energy at 4.788 MeV). The net counts in this peak are determined, corrected for background, detector efficiency, and the chemical yield (determined from the Np-239 tracer), to calculate the final activity of Np-237 in the original sample.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for direct atom counting, offering high sensitivity and the ability to measure long-lived radionuclides like Np-237 more rapidly than decay counting.

3.3.1 Sample Preparation

  • Separation: A thorough chemical separation, as described in Section 3.1, is crucial to remove isobaric interferences (nuclides with the same mass number) and reduce matrix effects. The primary interference for Np-237 is the uranium hydride molecule (²³⁶UH⁺), which requires excellent uranium decontamination.

  • Dilution: The purified Np fraction is diluted in a weak acid solution (typically 2% HNO₃) to a final concentration suitable for the instrument's operating range (parts-per-trillion to parts-per-billion).

3.3.2 Measurement Protocol

  • Instrumentation: A high-resolution or multi-collector ICP-MS is typically used. The sample solution is nebulized into a high-temperature argon plasma (~6000-8000 K), which ionizes the atoms. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Calibration: The instrument is calibrated using a series of certified neptunium standard solutions of known concentrations to generate a calibration curve.

  • Analysis: The prepared sample is introduced into the instrument, and the ion count rate at mass-to-charge ratio 237 is measured.

  • Quantification: The concentration of Np-237 in the sample is determined by comparing its measured ion signal to the calibration curve. The result is then corrected for the initial sample mass and the chemical recovery yield to report the final concentration in the spent fuel.

The following diagram illustrates a generalized workflow for the experimental determination of Np-237.

Np237_Analysis_Workflow Start Spent Fuel Sample Dissolution Acid Dissolution + Np-239 Tracer Addition Start->Dissolution Valence Valence Adjustment (Np to Np(IV)) Dissolution->Valence Separation Extraction Chromatography (e.g., TEVA Resin) Valence->Separation PurifiedNp Purified Np Fraction Separation->PurifiedNp Sub_Alpha Alpha Spectrometry PurifiedNp->Sub_Alpha Sub_ICPMS ICP-MS PurifiedNp->Sub_ICPMS SourcePrep Source Preparation (Electrodeposition or Microprecipitation) Sub_Alpha->SourcePrep Dilution Dilution in 2% Nitric Acid Sub_ICPMS->Dilution AlphaCount Alpha Counting (Vacuum Chamber, PIPS detector) SourcePrep->AlphaCount AlphaResult Calculate Np-237 Activity AlphaCount->AlphaResult ICPMS_Measure ICP-MS Measurement (Mass 237) Dilution->ICPMS_Measure ICPMS_Result Calculate Np-237 Concentration ICPMS_Measure->ICPMS_Result

Fig. 2: Generalized experimental workflow for the quantification of Np-237.

References

long-term environmental behavior of Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Long-Term Environmental Behavior of Neptunium-237

Authored for: Researchers, Scientists, and Environmental Management Professionals December 12, 2025

Executive Summary

This compound (²³⁷Np), a transuranic actinide with a half-life of 2.14 million years, is a critical radionuclide in the context of long-term safety assessments for geological disposal of high-level nuclear waste.[1] Its environmental behavior is characterized by a higher mobility compared to other actinides, primarily due to the stability of its pentavalent oxidation state, Np(V), as the neptunyl ion (NpO₂⁺), which is relatively soluble and weakly sorbing under oxic conditions. The long-term fate and transport of ²³⁷Np are governed by a complex interplay of geochemical and biological processes, including redox transformations, sorption onto mineral surfaces, solubility limits, and microbial interactions. This guide provides a technical overview of these core processes, supported by quantitative data, experimental methodologies, and process visualizations.

Geochemical Behavior and Speciation

The environmental chemistry of neptunium is dominated by its redox state. It can exist in oxidation states from +3 to +7, but only the +4 and +5 states are environmentally relevant under most conditions.[2][3]

  • Np(V) - The Mobile Species: In oxic environments, such as surface waters, Np(V) as the NpO₂⁺ ion is the most stable species.[2] This species is highly soluble and exhibits weak sorption to many common minerals, making it the primary driver for neptunium's environmental mobility.[2][4]

  • Np(IV) - The Immobile Species: Under anaerobic or reducing conditions, prevalent in deep geological repositories and certain groundwater systems, Np(V) can be reduced to Np(IV). Np(IV) is significantly less soluble, readily hydrolyzes, and strongly sorbs to mineral surfaces, leading to its effective immobilization.[5][6]

The transition between these oxidation states is a key factor controlling Np migration. This redox cycling is influenced by the presence of Fe(II)-containing minerals, dissolved organic matter, and microbial activity.[5][7]

Redox Chemistry and Eh-pH Relationships

The stability of Np(IV) and Np(V) species as a function of redox potential (Eh) and pH is a fundamental concept. Eh-pH diagrams for neptunium illustrate that NpO₂⁺ is the dominant aqueous species under a wide range of oxidizing conditions typical of surface waters. In contrast, the stability field of solid NpO₂(s) expands significantly under reducing conditions.[8] The presence of complexing ligands, such as carbonates in groundwater, can also influence speciation and solubility.

// Nodes NpV [label="Np(V) as NpO₂⁺\n(Soluble, Mobile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NpIV [label="Np(IV) as NpO₂(s)\n(Insoluble, Immobile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sorption [label="Sorption Complex\n(e.g., on Fe-oxides)", fillcolor="#FBBC05", fontcolor="#202124"]; Microbes [label="Microbial Communities\n(e.g., Geobacter, Shewanella)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NpV -> NpIV [label="Reduction", color="#202124"]; NpIV -> NpV [label="Oxidation", color="#202124"]; NpV -> Sorption [label="Weak Sorption", style=dashed, color="#5F6368"]; NpIV -> Sorption [label="Strong Sorption", style=bold, color="#202124"]; Microbes -> NpV [label="Bioreduction", color="#34A853", dir=back]; }

Caption: Simplified decay chain of this compound.

Analytical Workflow for Np-237 in Soil/Sediment

Determining the concentration of ²³⁷Np in environmental solids requires a multi-step process to isolate it from the complex matrix and interfering elements like uranium.

dot

Analytical_Workflow cluster_prep Sample Preparation cluster_sep Separation & Purification cluster_analysis Measurement Sample 1. Soil/Sediment Sample (e.g., 10g) Spike 2. Add ²³⁹Np Tracer Sample->Spike Digest 3. Acid Digestion (HNO₃, HF, HClO₄) Spike->Digest Valence 4. Valence Adjustment (Reduce Np to Np(IV)) Digest->Valence Column 5. Extraction Chromatography (e.g., TEVA Resin) Valence->Column Elute 6. Elute Np Fraction Column->Elute Yield 7. Gamma Spectrometry (Measure ²³⁹Np for yield) Elute->Yield Quant 8. ICP-MS (Measure ²³⁷Np)

Caption: Workflow for ²³⁷Np analysis in solid samples.

Conclusion

The is a critical consideration for the safety of nuclear waste disposal. Its mobility is primarily controlled by its redox state, with the soluble Np(V) species posing the greatest risk for transport in groundwater. However, natural geochemical and microbial processes can reduce Np(V) to the highly immobile Np(IV) state, significantly retarding its migration. A thorough understanding of these interactions, quantified through rigorous experimental work and integrated into reactive transport models, is essential for accurately predicting the fate of ²³⁷Np in the environment over geological timescales.

References

A Technical Review of Early Research on Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neptunium-237 (²³⁷Np), a long-lived alpha-emitting radionuclide, holds a significant place in the history of nuclear science as the first synthetically produced isotope of the element neptunium to be isolated in weighable amounts. Its discovery and early characterization laid the groundwork for understanding the chemistry and nuclear physics of transuranic elements, which are crucial in nuclear energy, waste management, and the production of other isotopes. This technical guide provides a comprehensive review of the seminal early research on this compound, focusing on its discovery, initial production, the experimental protocols for its separation and purification, and the early measurements of its fundamental properties.

Discovery and Early Production of this compound

This compound was discovered in 1942 by Glenn T. Seaborg and Arthur C. Wahl at the University of California, Berkeley.[1] This discovery followed the initial identification of a shorter-lived neptunium isotope, ²³⁹Np, in 1940 by Edwin McMillan and Philip H. Abelson.[2] The production of the long-lived ²³⁷Np was a pivotal moment, as it allowed for more extensive study of the element's properties.

The initial production of this compound was achieved by bombarding uranium-238 with fast neutrons generated from the 60-inch cyclotron at the Berkeley Radiation Laboratory.[3] The nuclear reaction for this process is:

²³⁸U (n, 2n) → ²³⁷U → (β⁻ decay, 6.75 days) → ²³⁷Np

This reaction involves a neutron knocking out two neutrons from a uranium-238 nucleus to form uranium-237, which then undergoes beta decay to become this compound.

Early Experimental Protocols

The early experimental work on this compound was characterized by the need to separate and purify minute quantities of the newly synthesized element from large amounts of unreacted uranium and fission products. The methodologies developed were foundational to the field of radiochemistry.

Production of this compound

A detailed experimental protocol for the initial production of this compound can be summarized as follows:

  • Target Preparation: A sample of uranium oxide (U₃O₈) was prepared for bombardment.

  • Target Dissolution: Following irradiation, the uranium target was dissolved in nitric acid to bring the neptunium and other elements into an aqueous solution.

Chemical Separation and Purification

The separation of neptunium from the target material and fission products was a significant challenge. The early methods relied heavily on precipitation and co-precipitation techniques. A key strategy was to manipulate the oxidation states of neptunium, which exhibits multiple stable oxidation states in solution (+3, +4, +5, +6, and +7).[4]

A common early separation technique was co-precipitation with lanthanum fluoride . This method exploited the fact that Np(IV) is carried down with the precipitate of lanthanum fluoride (LaF₃), while U(VI) and many fission products remain in solution.

Detailed Steps for Lanthanum Fluoride Co-precipitation:

  • Valence Adjustment: The dissolved target solution was treated with a reducing agent, such as sulfur dioxide (SO₂) or hydroxylamine, to ensure that neptunium was in the +4 oxidation state.

  • Precipitation: Lanthanum nitrate (La(NO₃)₃) was added to the solution as a carrier, followed by the addition of hydrofluoric acid (HF) to precipitate lanthanum fluoride. The Np(IV) ions co-precipitated with the LaF₃.

  • Separation: The precipitate was separated from the supernatant (the remaining liquid) by centrifugation or filtration.

  • Purification Cycles: The process of dissolving the precipitate and re-precipitating the lanthanum fluoride was repeated multiple times to improve the purity of the neptunium. In later steps, oxidizing agents could be used to change the oxidation state of neptunium to Np(VI), which would then not co-precipitate with LaF₃, allowing for separation from other elements that do.

Later, more sophisticated techniques like anion exchange chromatography were developed for the purification of neptunium.

Early Quantitative Data on this compound

The isolation of weighable quantities of this compound allowed for the first measurements of its physical and nuclear properties. These early values, while sometimes later revised with more precise instrumentation, were remarkably accurate for their time.

PropertyEarly Measured ValueModern Accepted Value
Half-life ~3 x 10⁶ years[1]2.144 x 10⁶ years[5]
Decay Mode Alpha emissionAlpha emission
Alpha Particle Energy Multiple energies observed4.788 MeV (most intense)[2]
Melting Point 640 ± 1 °C639 ± 3 °C
Density 19.5 ± 0.5 g/cm³20.45 g/cm³ (alpha phase)[1]
Crystal Structure (alpha phase) OrthorhombicOrthorhombic

Table 1: Early Measured Physical and Nuclear Properties of this compound

IsotopeHalf-Life (Early Measurement)Primary Decay Mode
²³⁷Np~3 x 10⁶ years[1]Alpha
²³⁹Np2.3 daysBeta

Table 2: Early Half-life Data for Key Neptunium Isotopes

Mandatory Visualizations

Production_and_Decay_of_Neptunium237 U238 Uranium-238 U237 Uranium-237 U238->U237 (n, 2n) reaction (fast neutron bombardment) Np237 This compound U237->Np237 β⁻ decay (t½ = 6.75 days) Pa233 Protactinium-233 Np237->Pa233 α decay (t½ = 2.144 x 10⁶ years)

Caption: Production and alpha decay pathway of this compound.

Early_Chemical_Separation_of_Neptunium237 cluster_target_processing Target Processing cluster_separation_cycle Lanthanum Fluoride Co-precipitation Cycle cluster_purification Purification Irradiated_U_Target Irradiated Uranium Target (containing U, Np, Fission Products) Dissolution Dissolution in Nitric Acid Irradiated_U_Target->Dissolution Aqueous_Solution Aqueous Solution (U(VI), Np, FPs) Dissolution->Aqueous_Solution Valence_Adjustment Valence Adjustment (Reduction to Np(IV)) Aqueous_Solution->Valence_Adjustment Precipitation Addition of La³⁺ and HF (Precipitation of LaF₃) Valence_Adjustment->Precipitation Centrifugation Centrifugation / Filtration Precipitation->Centrifugation Precipitate Precipitate (LaF₃ with Np(IV)) Centrifugation->Precipitate Supernatant Supernatant (U(VI), Fission Products) - Discarded Centrifugation->Supernatant Dissolve_Precipitate Dissolve Precipitate Precipitate->Dissolve_Precipitate Repeat_Cycle Repeat Precipitation Cycle Dissolve_Precipitate->Repeat_Cycle Purified_Np Purified this compound Repeat_Cycle->Purified_Np

Caption: Early experimental workflow for the chemical separation of this compound.

Conclusion

The early research on this compound was a landmark achievement in nuclear science. The development of methods for its production, separation, and characterization not only unveiled the properties of a new element but also established fundamental techniques in radiochemistry that would be crucial for the study of other transuranic elements. The initial data, though refined over time, provided a solid foundation for our modern understanding of neptunium and its role in the nuclear fuel cycle and beyond. This guide serves as a testament to the ingenuity and meticulous work of the early pioneers in this field.

References

isotopic composition of neptunium in spent nuclear fuel

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isotopic Composition of Neptunium in Spent Nuclear Fuel

Introduction

Neptunium (Np), a transuranic element, is a significant component of spent nuclear fuel, with its isotopic composition being of critical interest for nuclear waste management, fuel reprocessing, and nuclear safeguards.[1] This technical guide provides a comprehensive overview of the , detailing its formation pathways, quantitative abundance, and the experimental protocols for its determination. The primary audience for this document includes researchers, scientists, and professionals involved in the nuclear fuel cycle and related fields.

Isotopic Composition of Neptunium in Spent Nuclear Fuel

The is dominated by Neptunium-237 (Np-237), which is the most stable isotope with a half-life of 2.144 million years.[2] Other isotopes such as Np-235, Np-236, Np-238, and Np-239 are also present, though typically in much smaller quantities due to their shorter half-lives.[2][3] The exact isotopic distribution is dependent on several factors including the reactor type, the initial fuel composition (e.g., enrichment of Uranium-235), and the fuel burnup.[1]

Np-237 is a particular focus in the management of high-level radioactive waste due to its long half-life and its potential for use in nuclear weapons.[3][4] By weight, Np-237 discharges are about 5% of plutonium discharges and about 0.05% of spent nuclear fuel discharges.[5] A typical 1,000-megawatt-electric light-water reactor produces about 10 kilograms of Np-237 annually within approximately 25 tonnes of spent fuel.[4]

Quantitative Data on Neptunium Isotopes

The following tables summarize the key properties of neptunium isotopes found in spent nuclear fuel and their typical concentrations in spent fuel from a Pressurized Water Reactor (PWR).

IsotopeHalf-Life[2]Primary Decay Mode[2]
Np-235396.1 daysElectron Capture (ε), Alpha (α)
Np-236153,000 yearsElectron Capture (ε), Beta (β⁻), Alpha (α)
Np-2372.144 million yearsAlpha (α)
Np-2382.099 daysBeta (β⁻)
Np-2392.356 daysBeta (β⁻)
IsotopeConcentration in Spent PWR Fuel ( g/tonne of initial heavy metal)
Np-237~400-700
Np-238Trace
Np-239Trace

Note: The concentration of Np-237 can vary significantly based on reactor type and operational parameters. For instance, Pressurized Water Reactors (PWRs) and Boiling Water Reactors (BWRs) tend to produce more Np-237 compared to CANDU or Fast Breeder Reactors (FBRs) due to differences in their neutron spectra and initial fuel enrichment.[1]

Formation and Decay Pathways

Neptunium isotopes are primarily formed in nuclear reactors through a series of neutron capture and beta decay events originating from uranium isotopes.[3][6] The main formation pathways for Np-237 are illustrated in the diagram below.

Neptunium_Formation_Decay U235 U-235 U236 U-236 U235->U236 (n,γ) U237 U-237 U236->U237 (n,γ) Np237 Np-237 U237->Np237 β⁻ decay (6.75 d) U238 U-238 U238->U237 (n,2n) U239 U-239 U238->U239 (n,γ) Np239 Np-239 U239->Np239 β⁻ decay (23.5 min) Np238 Np-238 Np237->Np238 (n,γ) Pa233 Pa-233 Np237->Pa233 α decay (2.144 My) Pu238 Pu-238 Np238->Pu238 β⁻ decay (2.12 d) Pu239 Pu-239 Np239->Pu239 β⁻ decay (2.36 d) Am241 Am-241 Am241->Np237 α decay (432.2 y)

Caption: Formation and decay pathways of key neptunium isotopes in spent nuclear fuel.

Experimental Protocols for Neptunium Isotopic Analysis

The determination of the isotopic composition of neptunium in highly radioactive spent nuclear fuel requires sophisticated analytical techniques involving radiochemical separations followed by radiometric or mass spectrometric measurements.[7][8]

Sample Preparation and Radiochemical Separation
  • Leaching/Dissolution: A small, representative sample of the spent nuclear fuel is dissolved, typically in a strong acid mixture (e.g., nitric acid), to bring the neptunium and other actinides into solution.

  • Radiochemical Separation: Due to the complex matrix of spent fuel, which contains a wide range of fission products and other actinides, a multi-step separation process is necessary to isolate neptunium. Common techniques include:

    • Solvent Extraction: This method utilizes the differential solubility of neptunium in its various oxidation states in an organic and an aqueous phase. For example, Np(IV) and Np(VI) are extractable into an organic phase, while Np(V) is not.[9][10]

    • Ion Exchange Chromatography: This technique separates neptunium from other elements based on their different affinities for a solid ion exchange resin.[7][11] Anion exchange is often used to separate neptunium from uranium and plutonium.[6]

    • Extraction Chromatography: This combines the selectivity of solvent extraction with the convenience of a chromatographic column, using a solid support coated with an extractant.

Isotopic Measurement Techniques

Once neptunium is separated and purified, its isotopic composition is determined using one or more of the following methods:

  • Alpha Spectrometry: This technique measures the energy of alpha particles emitted by alpha-decaying isotopes. It is highly sensitive for the detection of Np-237.[8]

  • Gamma Spectrometry: This method detects the gamma rays emitted during radioactive decay. It can be used to quantify isotopes like Np-239 through its characteristic gamma emissions.[12]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for isotopic analysis, capable of providing precise measurements of the abundance of different neptunium isotopes.[1][13]

  • Resonance Ionization Mass Spectrometry (RIMS): RIMS is a highly selective and sensitive technique that uses lasers to selectively ionize atoms of a specific element, which are then analyzed by a mass spectrometer. This can allow for isotopic analysis with minimal sample preparation.[14]

The general workflow for the experimental determination of neptunium isotopic composition is depicted in the following diagram.

Experimental_Workflow Sample Spent Fuel Sample Dissolution Dissolution in Acid Sample->Dissolution Separation Radiochemical Separation (Solvent Extraction / Ion Exchange) Dissolution->Separation Purification Purification of Neptunium Fraction Separation->Purification Measurement Isotopic Measurement Purification->Measurement AlphaSpec Alpha Spectrometry Measurement->AlphaSpec GammaSpec Gamma Spectrometry Measurement->GammaSpec ICPMS ICP-MS Measurement->ICPMS RIMS RIMS Measurement->RIMS Data Data Analysis and Isotopic Composition AlphaSpec->Data GammaSpec->Data ICPMS->Data RIMS->Data

Caption: General experimental workflow for the determination of neptunium isotopic composition.

References

Preliminary Studies on the Radiotoxicity of Neptunium-237: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neptunium-237 (Np-237) is a long-lived alpha-emitting radionuclide (half-life of 2.14 million years) that is a significant byproduct of the nuclear fuel cycle.[1][2] Its considerable half-life and potential for environmental release make it a subject of concern for long-term radiological safety.[3] Understanding the radiotoxicity of Np-237 is crucial for assessing its health risks and developing potential decorporation therapies. This technical guide provides a comprehensive overview of preliminary studies on the radiotoxicity of Np-237, focusing on its biokinetics, cellular effects, and the molecular pathways it perturbs.

Quantitative Data on Np-237 Biokinetics and Dosimetry

The internal distribution and retention of Np-237 are critical determinants of its radiotoxicity. Following systemic uptake, Np-237 primarily deposits in the skeleton and the liver, where it is retained for extended periods.[3]

ParameterValueSpecies/ConditionsSource
Subcellular Liver Distribution (24h post-i.v. injection)
Nuclear Fraction54%Rat[4]
Cytosolic Fraction32%Rat[4]
Skeletal Deposition Uniformly on periosteal and endosteal surfacesRat (initial distribution)[5]
Biological Half-Life in Liver "A few months or less"Rodents[6]
Biological Half-Life in Skeleton ~50 years (simplified model)Human[7]
ICRP-119 Dose Coefficients (Members of the Public)
Ingestion (fA = 0.0005)1.1 x 10⁻⁷ Sv/Bq-[8]
Inhalation (Type M, 5 µm AMAD)7.3 x 10⁻⁶ Sv/Bq-[8]
Inhalation (Type S, 5 µm AMAD)1.6 x 10⁻⁵ Sv/Bq-[8]

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of Np-237 radiotoxicity.

In Vivo Radiotoxicity Study in Rats

This protocol describes a typical experiment to assess the biokinetics and toxicity of Np-237 following intravenous administration in a rat model.

1. Preparation of Np-237 Injection Solution:

  • Starting Material: Np-237 oxide is a common starting chemical form.

  • Dissolution: The Np-237 oxide is dissolved in nitric acid (HNO₃). The concentration of nitric acid and the temperature may need to be adjusted to ensure complete dissolution.

  • Valence State Adjustment: The solution is treated to ensure Np is in the desired valence state, typically Np(V) or Np(IV), as this can influence its biological behavior. This can be achieved through the use of reducing or oxidizing agents.

  • Formulation: The final solution is prepared in a physiologically compatible medium, such as a citrate buffer or saline, and sterile-filtered before injection.

2. Animal Model and Husbandry:

  • Species and Strain: Sprague-Dawley rats are a commonly used model for actinide toxicity studies.

  • Age and Weight: Young adult rats (e.g., 10-12 weeks old) are typically used. Body weights should be recorded before the start of the experiment.

  • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

3. Intravenous Administration:

  • Route: The lateral tail vein is the primary site for intravenous injection in rats.

  • Procedure:

    • The rat is placed in a restraining device.

    • The tail is warmed to promote vasodilation.

    • The injection site is cleaned with an antiseptic.

    • A sterile syringe with a small gauge needle (e.g., 27-30G) is used to inject the Np-237 solution slowly into the lateral tail vein.

    • The injection volume should be appropriate for the size of the animal.

4. Sample Collection and Processing:

  • Euthanasia: At predetermined time points, animals are euthanized according to approved protocols.

  • Tissue Collection: Key organs and tissues, including the liver, skeleton (femur is often used as a representative bone), blood, and excreta (urine and feces), are collected.

  • Sample Preparation:

    • Soft tissues are weighed and can be wet-ashed using a mixture of nitric acid and hydrogen peroxide.

    • Bone samples are ashed in a muffle furnace to remove organic matter, and the ash is then dissolved in acid.

5. Radiochemical Analysis:

  • Separation: Np-237 is chemically separated from the sample matrix and other interfering radionuclides. This often involves techniques like co-precipitation, ion exchange chromatography, and extraction chromatography.

  • Measurement: The activity of Np-237 in the purified samples is measured using alpha spectrometry. This technique allows for the quantification of alpha particles emitted by Np-237, providing a direct measure of its concentration in the tissues.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring In-Life Phase & Sample Collection cluster_analysis Analysis prep_solution Prepare Np-237 Nitrate Solution iv_injection Intravenous Injection (Tail Vein) prep_solution->iv_injection animal_prep Animal Acclimatization (Sprague-Dawley Rats) animal_prep->iv_injection monitoring Monitor Animal Health & Collect Excreta iv_injection->monitoring euthanasia Euthanasia at Pre-determined Timepoints monitoring->euthanasia tissue_collection Collect Liver, Skeleton, Blood, etc. euthanasia->tissue_collection sample_prep Sample Preparation (Ashing/Digestion) tissue_collection->sample_prep radiochem_sep Radiochemical Separation of Np-237 sample_prep->radiochem_sep alpha_spec Alpha Spectrometry Measurement radiochem_sep->alpha_spec data_analysis Data Analysis (Biokinetics & Dosimetry) alpha_spec->data_analysis

Cellular and Molecular Effects of Np-237

The alpha particles emitted by Np-237 deposit high linear energy transfer (LET) radiation in tissues, leading to significant cellular damage. One of the key mechanisms of Np-237-induced toxicity is the induction of apoptosis, or programmed cell death.

Alpha Particle-Induced Apoptosis Signaling

Studies on alpha-emitting radionuclides suggest that they can trigger the extrinsic apoptosis pathway. This pathway is initiated by the activation of death receptors on the cell surface, such as the Tumor Necrosis Factor Receptor (TNFR) and the Fas receptor.

The binding of their respective ligands (TNF-α and FasL) to these receptors leads to the recruitment of adaptor proteins like TRADD (TNFR-associated death domain) and FADD (Fas-associated death domain). This, in turn, activates initiator caspases, primarily caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, leading to the activation of executioner caspases like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[9][10]

Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling alpha_particle Alpha Particle (from Np-237) tnfa TNF-α alpha_particle->tnfa induces fasl FasL alpha_particle->fasl induces tnfr TNFR1 tnfa->tnfr binds fas Fas Receptor fasl->fas binds tradd TRADD tnfr->tradd recruits fadd FADD fas->fadd recruits tradd->fadd recruits pro_caspase8 Pro-caspase-8 fadd->pro_caspase8 recruits caspase8 Caspase-8 pro_caspase8->caspase8 activates pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 activates caspase3 Caspase-3 pro_caspase3->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Conclusion

Preliminary studies on the radiotoxicity of Np-237 indicate that its long-term retention in the skeleton and liver, coupled with the high LET of its alpha emissions, poses a significant radiological hazard. The induction of apoptosis via the extrinsic pathway appears to be a key mechanism of its cellular toxicity. Further research is needed to fully elucidate the complex biokinetics and molecular mechanisms of Np-237 toxicity to develop effective strategies for risk assessment and mitigation. This guide provides a foundational understanding for researchers and professionals in the fields of toxicology, drug development, and radiological health.

References

Methodological & Application

Application Notes and Protocols for the Separation of Neptunium-237 from Spent Nuclear Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neptunium-237 (Np-237) is a long-lived alpha-emitting radionuclide present in spent nuclear fuel, posing a significant challenge for long-term geological disposal due to its high mobility in the environment.[1] The separation of Np-237 from spent nuclear fuel is crucial not only for reducing the long-term radiotoxicity of nuclear waste but also for the potential transmutation of this isotope into shorter-lived or stable nuclides. Furthermore, highly purified Np-237 is a precursor for the production of Plutonium-238 (Pu-238), a valuable power source for radioisotope thermoelectric generators used in space exploration.

This document provides detailed application notes and experimental protocols for the separation of Np-237 from spent nuclear fuel, focusing on the well-established PUREX (Plutonium and Uranium Recovery by Extraction) process, solvent extraction, and ion exchange chromatography techniques. The protocols are designed to be a comprehensive resource for researchers and scientists involved in nuclear chemistry, radiopharmaceutical development, and waste management.

Data Presentation: Quantitative Separation Parameters

The following tables summarize key quantitative data from various studies on the separation of this compound, providing a comparative overview of the efficiency of different methods.

Table 1: Neptunium Extraction Efficiency in Modified PUREX Process

ParameterConditionResultReference
Extraction Yield 4.5 M Nitric Acid Feed>99% of Neptunium extracted[2]
Separation Factor (U/Np) Hydroxyurea stripping agent260[3][4]
Separation Factor (Pu/Np) Hydroxyurea stripping agent>1 (implies co-stripping)[3][4]

Table 2: Anion Exchange Chromatography Performance for Neptunium Purification

ParameterConditionResultReference
Np-237 Recovery Dowex 1x4 Resin, 6 M HNO₃ Load, 0.35 M HNO₃ Elution>99%[5]
Decontamination Factor (Zirconium-Niobium) 8 M HNO₃ - 0.01 M HF wash at 60°C>70,000[5]
Decontamination Factor (Ruthenium-Rhodium) 8 M HNO₃ - 0.01 M HF wash at 60°C>4,000[5]
Decontamination Factor (Plutonium) 6 M HNO₃ with ferrous sulfamate and hydrazine washHigh[5]
Decontamination Factor (Uranium) 6 M HNO₃ with ferrous sulfamate and hydrazine washHigh[5]

Experimental Protocols

Protocol 1: Modified PUREX Process for Co-extraction of Neptunium with Uranium and Plutonium

This protocol outlines the initial stage of separating Np-237 from a simulated high-level liquid waste (HLLW) solution derived from spent nuclear fuel. The key is to adjust the valence of neptunium to the extractable Np(IV) and Np(VI) states.[6][7][8]

1. Feed Preparation and Valence Adjustment:

  • Start with a simulated HLLW solution containing Np-237, uranium, plutonium, and fission products in a nitric acid medium.
  • Adjust the nitric acid concentration of the feed solution to approximately 4.5 M to enhance the extraction of neptunium.[2]
  • To ensure neptunium is in an extractable oxidation state (Np(IV) or Np(VI)), add a suitable redox agent. For co-extraction with uranium and plutonium, conditions are typically oxidizing. The presence of nitrous acid (HNO₂) in the PUREX process can oxidize Np(V) to Np(VI).[7]

2. Solvent Extraction:

  • Prepare an organic solvent phase of 30% tri-n-butyl phosphate (TBP) in a hydrocarbon diluent (e.g., kerosene or n-dodecane).[9][10]
  • Contact the prepared aqueous feed with the organic solvent in a counter-current manner using mixer-settlers or centrifugal contactors.[1]
  • Maintain a sufficient number of extraction stages (e.g., 7 stages) to ensure high extraction efficiency for U, Pu, and Np.[9]
  • Under these conditions, U(VI), Pu(IV), Np(IV), and Np(VI) will be extracted into the organic phase, while the majority of fission products and other minor actinides like americium and curium remain in the aqueous raffinate.[7][11]

3. Scrubbing:

  • Scrub the loaded organic phase with fresh nitric acid (e.g., 1.5 M HNO₃) to remove any co-extracted fission products.[9]

Protocol 2: Partitioning of Neptunium from Uranium and Plutonium

This protocol describes the separation of the neptunium fraction from the co-extracted uranium and plutonium in the loaded organic phase. This is achieved by selective reduction of Np(VI) and Pu(IV).

1. Reductive Stripping:

  • Prepare a stripping solution containing a reducing agent. A solution of hydroxyurea in nitric acid can be used to selectively strip plutonium and neptunium from the TBP phase.[3][4]
  • Alternatively, a reductant such as ferrous sulfamate can be used to reduce Pu(IV) to the inextractable Pu(III) and Np(VI) to Np(V) or Np(IV).
  • Contact the loaded organic phase from Protocol 1 with the stripping solution.
  • Pu(III) and the reduced neptunium species will be transferred to the aqueous phase, while U(VI) remains in the organic phase.

Protocol 3: Anion Exchange Chromatography for Final Neptunium Purification

This protocol details the final purification of the neptunium fraction obtained from the partitioning step. This method provides high decontamination from remaining actinides and fission products.[5]

1. Column Preparation:

  • Use a strong basic anion exchange resin, such as Dowex 1x4 (50-100 mesh).[5]
  • Pack the resin into a suitable column and precondition it by passing 6 M nitric acid through it.

2. Feed Adjustment and Loading:

  • Take the aqueous neptunium-containing solution from Protocol 2.
  • Adjust the nitric acid concentration to approximately 6 M.
  • Add a reducing agent such as a mixture of ferrous sulfamate and hydrazine to ensure neptunium is in the Np(IV) state and plutonium is in the Pu(III) state.[5]
  • Load the adjusted feed solution onto the conditioned anion exchange column. Np(IV) will be strongly adsorbed by the resin.

3. Washing and Elution of Impurities:

  • Plutonium and Uranium Removal: Wash the column with several column volumes of 6 M HNO₃ containing ferrous sulfamate and hydrazine at 25°C. This will elute any remaining Pu(III) and U(VI).[5]
  • Fission Product and Thorium Removal: Wash the column with 8 M HNO₃ containing 0.01 M HF and hydrazine at 60°C. This step is effective in removing fission products like zirconium, niobium, and thorium.[5]

4. Elution of Purified Neptunium:

  • Elute the purified Np(IV) from the resin using a dilute nitric acid solution (e.g., 0.35 M HNO₃) at 25°C.[5]
  • Collect the eluate containing the purified Np-237.

Visualizations

Diagram 1: Experimental Workflow for Np-237 Separation

experimental_workflow cluster_0 Spent Nuclear Fuel Dissolution cluster_1 Modified PUREX: Co-extraction cluster_2 Partitioning cluster_3 Final Purification cluster_4 Products & Waste SNF Spent Nuclear Fuel Dissolution Dissolution in Nitric Acid SNF->Dissolution HLLW High-Level Liquid Waste (HLLW) Dissolution->HLLW Feed_Prep Feed Preparation (Valence Adjustment, ~4.5M HNO3) HLLW->Feed_Prep Solvent_Extraction Solvent Extraction (30% TBP/Diluent) Feed_Prep->Solvent_Extraction Scrubbing Scrubbing (~1.5M HNO3) Solvent_Extraction->Scrubbing FP_Waste Fission Product Waste Solvent_Extraction->FP_Waste Aqueous Raffinate Reductive_Strip Reductive Stripping (e.g., Hydroxyurea) Scrubbing->Reductive_Strip Anion_Exchange Anion Exchange Chromatography Reductive_Strip->Anion_Exchange U_Product Uranium Product Reductive_Strip->U_Product Organic Phase Pu_Product Plutonium Product Anion_Exchange->Pu_Product Eluted Impurities Np_Product Purified Np-237 Anion_Exchange->Np_Product Final Eluate

Caption: Workflow for Np-237 separation from spent nuclear fuel.

Diagram 2: Chemical Pathway for Neptunium Valence Control

neptunium_valence_pathway cluster_extraction TBP Extraction Behavior NpV Np(V) (NpO2+) NpVI Np(VI) (NpO2^2+) NpV->NpVI Oxidation (e.g., HNO2 in PUREX) NpIV Np(IV) (Np^4+) NpV->NpIV Reduction (e.g., Ferrous Sulfamate) Inextractable Inextractable NpV->Inextractable NpVI->NpV Reduction (e.g., Hydroxyurea) NpVI->NpIV Reduction (e.g., Ferrous Sulfamate) Extractable Highly Extractable NpVI->Extractable NpIV->Extractable

Caption: Key redox reactions for controlling neptunium's extractability.

References

Application Notes and Protocols for the Quantification of Neptunium-237 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Neptunium-237 (Np-237) in various environmental matrices. The following sections outline the primary analytical techniques, their respective methodologies, and performance characteristics to guide researchers in selecting the most appropriate method for their specific application.

Introduction

This compound is a long-lived alpha-emitting radionuclide (half-life of 2.14 million years) that is of significant environmental concern due to its mobility and radiotoxicity.[1][2][3] Accurate and sensitive quantification of Np-237 in environmental samples such as soil, water, and sediment is crucial for environmental monitoring, nuclear waste management, and risk assessment. The primary analytical techniques for Np-237 determination include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Alpha Spectrometry, and Neutron Activation Analysis (NAA).[1][4][5] Each method offers distinct advantages and is subject to specific interferences and limitations.

Analytical Techniques Overview

The choice of analytical technique for Np-237 quantification depends on factors such as the required detection limit, the sample matrix, available instrumentation, and the presence of interfering radionuclides. A summary of the most commonly employed methods is presented below.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting femtogram levels of Np-237.[6] It is particularly advantageous for its high sample throughput and ability to perform isotopic analysis.[7] However, ICP-MS measurements of Np-237 are susceptible to isobaric interference from uranium hydride (²³⁸U¹H⁺) and peak tailing from the abundant ²³⁸U isotope, often necessitating extensive chemical separation to remove uranium.[3][8] Triple quadrupole ICP-MS (ICP-MS/MS) can significantly reduce these interferences.[3][6]

Alpha Spectrometry

Alpha spectrometry is a traditional and widely used radiometric technique for the quantification of alpha-emitting radionuclides like Np-237.[9][10] It offers good sensitivity, with detection limits in the picogram range.[6] The primary challenge with alpha spectrometry is the need for meticulous radiochemical separation to isolate Np-237 from other alpha emitters and matrix components that can degrade the alpha spectrum and affect resolution.[9][10]

Neutron Activation Analysis (NAA)

NAA is a highly sensitive nuclear analytical technique that can be used for the determination of Np-237.[5][11][12] The method involves irradiating the sample with neutrons to convert ²³⁷Np to the short-lived gamma-emitting isotope ²³⁸Np, which is then quantified by gamma spectrometry.[1] NAA can be significantly more sensitive than alpha spectrometry.[1] However, it is subject to interferences from uranium, which can also produce Np isotopes through various nuclear reactions.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of the different analytical techniques for Np-237 quantification.

Table 1: Comparison of Detection Limits for Np-237 Quantification

Analytical TechniqueTypical Detection LimitReference(s)
ICP-MS0.5 fg/g[13]
Alpha Spectrometry> 0.1 mBq[6]
Neutron Activation AnalysisApprox. 500 times more sensitive than alpha spectrometry[1]

Table 2: Chemical Recovery Rates for Np-237 Separation

Separation MethodChemical RecoveryReference(s)
Anion Exchange & TEVA Resin95 ± 4%[14]
Total Digestion & Anion Exchange70%[13]
TEVA Resin & DGA Resin> 90%[8]

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and laboratory conditions.

Protocol 1: Sample Preparation and Radiochemical Separation for ICP-MS and Alpha Spectrometry

This protocol describes a general procedure for the separation and purification of Np-237 from soil and sediment samples using anion exchange and extraction chromatography.

1. Sample Digestion: a. Weigh 1-10 g of dried and homogenized sample into a beaker. b. Spike the sample with a known amount of a suitable tracer (e.g., ²³⁹Np or ²³⁵Np) for chemical yield determination.[2][14] c. Perform a total acid digestion using a mixture of concentrated nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) on a hot plate or using a microwave digestion system to completely dissolve the sample matrix.[6] d. Evaporate the solution to near dryness and redissolve the residue in 8M HNO₃.

2. Anion Exchange Chromatography: a. Prepare an anion exchange column (e.g., Dowex 1x8). b. Condition the column with 8M HNO₃. c. Load the sample solution onto the column. Plutonium and Neptunium in the +4 oxidation state will be retained on the resin. d. Wash the column with 8M HNO₃ to remove matrix elements and uranium. e. Elute Neptunium and Plutonium with a suitable eluent, such as dilute HCl or a reducing agent mixture.

3. Extraction Chromatography (TEVA Resin): a. Adjust the oxidation state of Neptunium to Np(IV) and Plutonium to Pu(IV). b. Prepare a TEVA resin column and condition it with 3M HNO₃. c. Load the eluate from the anion exchange step onto the TEVA column. d. Wash the column with 3M HNO₃ to remove any remaining impurities. e. Elute Neptunium with a solution of 0.1 M HCl.[15]

4. Source Preparation for Alpha Spectrometry: a. Co-precipitate the purified Neptunium fraction with a small amount of cerium fluoride (CeF₃) or neodymium fluoride (NdF₃).[16] b. Filter the precipitate onto a membrane filter. c. Dry and mount the filter on a stainless-steel planchet for alpha counting.

5. Sample Preparation for ICP-MS: a. Evaporate the purified Neptunium fraction to dryness. b. Reconstitute the residue in a dilute HNO₃ solution (e.g., 2%) for introduction into the ICP-MS.

Protocol 2: Neutron Activation Analysis (NAA) of Np-237

This protocol outlines the general steps for the determination of Np-237 using NAA.

1. Pre-Irradiation Separation: a. Perform a chemical separation of Neptunium from the bulk of the sample matrix and from interfering elements, particularly uranium, using the methods described in Protocol 1 (steps 1-3).[11] b. A chemical yield tracer (e.g., ²³⁹Np) should be used.[11][12]

2. Irradiation: a. Encapsulate the purified Neptunium sample in a high-purity quartz or aluminum vial. b. Irradiate the sample in a nuclear reactor with a known thermal neutron flux. The irradiation time will depend on the expected Np-237 concentration and the reactor flux. The key reaction is ²³⁷Np(n,γ)²³⁸Np.[1]

3. Post-Irradiation Separation: a. After a suitable decay period to reduce short-lived interfering radionuclides, dissolve the irradiated sample. b. Perform a second radiochemical separation to purify the induced ²³⁸Np from other activation products.[1]

4. Gamma Spectrometry: a. Measure the gamma activity of the purified ²³⁸Np fraction using a high-purity germanium (HPGe) detector. b. Quantify the amount of ²³⁸Np by measuring the intensity of its characteristic gamma-ray peaks (e.g., 984.5 keV and 1028.6 keV).[1] c. Calculate the original amount of Np-237 in the sample based on the measured ²³⁸Np activity, the neutron flux, irradiation time, and the chemical yield.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical techniques described.

ICPMS_Workflow cluster_prep Sample Preparation cluster_sep Radiochemical Separation cluster_analysis Analysis Sample Environmental Sample (Soil, Water, Sediment) Spiking Add Tracer (e.g., 239Np) Sample->Spiking Digestion Acid Digestion (HNO3, HCl, HF) Anion_Exchange Anion Exchange Chromatography Digestion->Anion_Exchange Spiking->Digestion TEVA_Resin Extraction Chromatography (TEVA Resin) Anion_Exchange->TEVA_Resin Purified_Np Purified Np Fraction TEVA_Resin->Purified_Np ICP_MS ICP-MS Measurement Purified_Np->ICP_MS Data_Analysis Data Analysis & Quantification ICP_MS->Data_Analysis Alpha_Spec_Workflow cluster_prep Sample Preparation cluster_sep Radiochemical Separation cluster_analysis Analysis Sample Environmental Sample (Soil, Water, Sediment) Spiking Add Tracer (e.g., 239Np) Sample->Spiking Digestion Acid Digestion (HNO3, HCl, HF) Anion_Exchange Anion Exchange Chromatography Digestion->Anion_Exchange Spiking->Digestion TEVA_Resin Extraction Chromatography (TEVA Resin) Anion_Exchange->TEVA_Resin Purified_Np Purified Np Fraction TEVA_Resin->Purified_Np Source_Prep Source Preparation (Co-precipitation) Purified_Np->Source_Prep Alpha_Spec Alpha Spectrometry Source_Prep->Alpha_Spec Data_Analysis Data Analysis & Quantification Alpha_Spec->Data_Analysis NAA_Workflow cluster_pre_irrad Pre-Irradiation cluster_irrad Irradiation cluster_post_irrad Post-Irradiation cluster_analysis Analysis Sample Environmental Sample Pre_Sep Radiochemical Separation Sample->Pre_Sep Irradiation Neutron Irradiation (237Np -> 238Np) Pre_Sep->Irradiation Post_Sep Post-Irradiation Separation Irradiation->Post_Sep Gamma_Spec Gamma Spectrometry (Measure 238Np) Post_Sep->Gamma_Spec Quantification Quantification of 237Np Gamma_Spec->Quantification

References

Application Notes: Determination of Neptunium-237 by Alpha Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of Neptunium-237 (Np-237) using alpha spectrometry. This radionuclide is of significant interest in environmental monitoring, nuclear fuel cycle investigations, and radiobioassay.

Introduction

This compound is a long-lived alpha-emitting radionuclide (half-life of 2.14 million years) produced in nuclear reactors.[1][2] Its determination at low levels requires sensitive and selective analytical methods. Alpha spectrometry is a primary technique for this purpose, offering high resolution and sensitivity.[2] The method involves several key stages: sample preparation, radiochemical separation, source preparation, and alpha spectrometric measurement.

A critical aspect of the analysis is the chemical separation of Np-237 from matrix components and other interfering radionuclides.[3] Common interferences include isotopes of uranium, plutonium, and americium, which have alpha energies that can overlap with that of Np-237.[4] Therefore, robust radiochemical purification is paramount for accurate quantification.

Principle of the Method

The determination of Np-237 by alpha spectrometry is based on the measurement of the characteristic alpha particles emitted during its decay to Protactinium-233.[2] The process typically involves:

  • Sample Collection and Pre-treatment: Samples (e.g., soil, water, biological tissues) are collected and subjected to initial processing such as drying, ashing, or acidification.[4][5]

  • Tracer Addition and Equilibration: A known activity of a suitable tracer, such as Np-239 or Pu-242, is added to the sample to determine the chemical yield of the separation process.[6]

  • Sample Dissolution/Digestion: The sample is completely dissolved or digested to bring the Np-237 and the tracer into a soluble form.

  • Radiochemical Separation and Purification: Np-237 is chemically separated from the sample matrix and interfering radionuclides using techniques like ion exchange or extraction chromatography.[7][8][9] This step often involves adjusting the oxidation state of neptunium to Np(IV).

  • Source Preparation: The purified neptunium fraction is prepared as a thin, uniform source suitable for alpha spectrometry, typically by electrodeposition or co-precipitation with neodymium fluoride.[10]

  • Alpha Spectrometry: The activity of Np-237 in the prepared source is measured using an alpha spectrometer. The energy of the emitted alpha particles allows for the identification of Np-237, and the count rate is proportional to its activity.

  • Data Analysis and Calculation: The alpha spectrum is analyzed to determine the net counts from Np-237. The activity concentration in the original sample is then calculated, correcting for the chemical recovery (determined from the tracer), detector efficiency, and sample size.[11]

Key Performance Parameters

The performance of the analytical method is characterized by several parameters, which are summarized in the table below.

ParameterTypical Value/RangeNotes
Chemical Recovery 70 - 95%Highly dependent on the sample matrix and separation method. Determined using a tracer.
Detection Limit 0.05 - 0.10 mBqDependent on counting time, background, and detector efficiency.[12]
Decontamination Factor (Uranium) ~3 x 10⁶With combined TEVA, UTEVA, and DGA resin separation.[8]
Decontamination Factor (Plutonium) > 5 x 10⁴Using anion exchange chromatography.[7]
Alpha Spectrometer Efficiency 20 - 40%Dependent on the detector size and source-to-detector distance.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the determination of Np-237 by alpha spectrometry.

Np237_Workflow cluster_prep Sample Preparation cluster_sep Radiochemical Separation cluster_source Source Preparation & Measurement cluster_result Final Result Sample Sample Collection (Soil, Water, Biota) Pretreatment Pre-treatment (Drying, Ashing) Sample->Pretreatment Tracer Tracer Addition (Np-239 or Pu-242) Pretreatment->Tracer Digestion Sample Digestion/ Dissolution Tracer->Digestion Valence Valence Adjustment (Np to Np(IV)) Digestion->Valence Separation Chromatographic Separation (Anion Exchange/Extraction) Valence->Separation Elution Elution of Np Fraction Separation->Elution SourcePrep Source Preparation (Electrodeposition or Co-precipitation) Elution->SourcePrep AlphaSpec Alpha Spectrometry SourcePrep->AlphaSpec Data Data Analysis AlphaSpec->Data Result Calculation of Np-237 Activity Data->Result Np237_Separation_Logic Start Sample Solution in HNO₃ Valence Valence Adjustment (Reduction to Np(IV)) Start->Valence Load Load onto TEVA/Anion Exchange Resin Valence->Load Wash Wash to Remove Interferences (U, Am) Load->Wash Elute Elute Np(IV) Wash->Elute End Purified Np Fraction Elute->End Np237_Detection_Pathway Np237 Np-237 Nucleus Alpha Alpha Particle (4.78 MeV) Np237->Alpha Decay Detector Semiconductor Detector Alpha->Detector Interaction Signal Electrical Pulse Detector->Signal MCA Multi-Channel Analyzer Signal->MCA Spectrum Alpha Spectrum MCA->Spectrum Analysis Data Analysis (Peak Integration) Spectrum->Analysis Result Calculated Activity Analysis->Result

References

ICP-MS methods for trace analysis of Np-237

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Methods for the Trace Analysis of Neptunium-237 (237Np)

Introduction

This compound (237Np) is a long-lived alpha-emitting radionuclide (half-life of 2.14 million years) primarily produced in nuclear reactors through neutron capture by uranium isotopes.[1][2] Its persistence and mobility in the environment necessitate sensitive and accurate analytical methods for monitoring in various matrices, including environmental samples, biological materials (like urine), and nuclear fuel cycle materials.[2][3] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a powerful alternative to traditional radiometric methods like alpha spectrometry, offering higher sample throughput, simplicity, and excellent detection limits.[1][4]

However, the trace analysis of 237Np by ICP-MS is challenging due to significant spectral interferences, primarily from the tailing of the highly abundant 238U peak and the formation of polyatomic ions like 236UH+.[2][5] This application note details validated protocols for sample preparation and analysis of 237Np using various ICP-MS techniques, with a focus on mitigating interferences to achieve accurate and precise quantification at trace and ultra-trace levels.

Challenges in 237Np Analysis by ICP-MS

The primary analytical hurdle in determining 237Np is spectral interference from uranium, which is often present at concentrations many orders of magnitude higher than 237Np.[2]

  • Peak Tailing (Abundance Sensitivity): The signal from the massive 238U peak can "tail" into the adjacent mass-to-charge ratio (m/z) of 237, artificially elevating the 237Np signal. Conventional quadrupole ICP-MS systems have abundance sensitivity limitations that make this a significant issue.[2]

  • Polyatomic Interferences: The formation of uranium hydride (236UH+) in the plasma can create a direct isobaric overlap at m/z 237.[5] While 236U is not naturally occurring, it can be present in nuclear materials.[5]

  • Matrix Effects: High concentrations of matrix elements, such as uranium or salts from sample digestion, can suppress the analyte signal, requiring either matrix removal or robust correction strategies.[4][5]

Methodologies and Protocols

Effective analysis requires a combination of meticulous sample preparation to remove the interfering matrix and advanced ICP-MS instrumentation to resolve remaining spectral overlaps.

Sample Preparation Protocols

Chemical separation is crucial to remove the bulk of the uranium matrix before ICP-MS analysis.[1]

Protocol 1: Solid Phase Extraction (SPE) for Biological Samples (e.g., Urine)

This method is adapted from a validated procedure for analyzing 237Np and 239Pu in urine.[1] It utilizes an extraction chromatography resin (TEVA®) to selectively retain Np and Pu while allowing matrix components to be washed away.

  • Objective: Isolate and pre-concentrate 237Np from a urine matrix.

  • Methodology:

    • Take a 2 mL aliquot of the urine sample.

    • Add a known amount of a tracer, such as 242Pu, to monitor chemical recovery.[1][6]

    • Adjust the valence of Np and Pu to the tetravalent state (IV) to ensure retention on the TEVA resin.

    • Load the sample directly onto a pre-conditioned TEVA® resin cartridge.

    • Wash the cartridge with nitric acid (HNO3) and other reagents to remove matrix components and interfering elements, particularly uranium.[1]

    • Elute the purified Np and Pu fraction from the cartridge using a suitable reagent.

    • The final eluate is diluted with dilute acid (e.g., 2% HNO3) for ICP-MS analysis.[4]

Protocol 2: Solvent Extraction for Uranium-Rich Solutions

This protocol is effective for samples with a high uranium content, such as those from the nuclear fuel cycle.[4]

  • Objective: Separate trace 237Np from a concentrated uranium solution.

  • Methodology:

    • The sample is prepared in a 1 mol dm-3 nitric acid solution.

    • 237Np is extracted into an organic phase using 0.5 mol dm-3 thenoyltrifluoroacetone (TTA) in xylene. This step leaves over 99% of the uranium in the initial aqueous phase.[4]

    • The 237Np is then back-extracted from the organic phase into a fresh aqueous phase of 10 mol dm-3 nitric acid.[4]

    • The resulting solution is heated to remove excess acid.

    • The final sample is diluted with 2% HNO3 for analysis. An internal standard (e.g., 209Bi) can be added to correct for signal drift and matrix effects.[4][5]

ICP-MS Instrumentation and Analysis

The choice of ICP-MS instrument is critical for overcoming spectral interferences that persist after chemical separation.

Instrumentation Overview:

  • Sector Field ICP-MS (SF-ICP-MS): Offers high resolution and sensitivity, making it a common choice for actinide analysis.[1]

  • Triple Quadrupole ICP-MS (ICP-QQQ or ICP-MS/MS): Provides superior interference removal through its tandem mass spectrometer configuration (MS/MS mode).[2] This is particularly effective for eliminating the 238U peak tailing interference.[2][6]

  • Multi-Collector ICP-MS (MC-ICP-MS): Used for high-precision isotope ratio measurements and can achieve sub-picogram level accuracy for 237Np.[3]

Interference Mitigation Strategies:

  • Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are equipped with a CRC positioned before the mass analyzer. By introducing a reaction gas (e.g., purified nitric oxide) or a collision gas (e.g., helium), interferences can be mitigated.[7] For example, reactive gases can selectively react with interfering ions, shifting them to a different mass where they no longer interfere with the analyte.[7]

  • MS/MS Mode (ICP-QQQ): This is the most powerful technique for resolving severe peak tailing.[2]

    • The first quadrupole (Q1) is set to only allow ions of m/z 237 to pass into the CRC. This physically blocks the 238U ions from entering the cell.

    • Inside the CRC, any remaining polyatomic interferences can be removed via reactions.

    • The second quadrupole (Q2) is also set to m/z 237, ensuring that only the target analyte ions reach the detector.

    • This dual-stage mass filtration results in an exceptionally low background and eliminates the contribution from the 238U peak tail.[2]

Quantitative Data Summary

The performance of various ICP-MS methods for 237Np analysis is summarized below.

Table 1: Comparison of ICP-MS Techniques for 237Np Analysis

Parameter Quadrupole ICP-MS SF-ICP-MS ICP-QQQ (MS/MS Mode) MC-ICP-MS Reference(s)
Detection Limit (DL) ~0.005 µg Np/g U < Recommended Guidelines ~0.0031 ng/L (3.1 ppq) Sub-picogram (<1x10-12 g) [4],[1],[2],[3]
Background Equiv. Conc. (BEC) N/A N/A ~0.0009 ng/L (0.9 ppq) N/A [2]
Key Advantage Cost-effective High sensitivity Superior interference removal High precision isotope ratios [4],[1],[2],[3]

| Primary Limitation | Poor abundance sensitivity | Susceptible to peak tailing | Higher complexity | Lower throughput |[2],[1] |

Table 2: Typical ICP-MS Operating Parameters

Parameter Agilent 7700x[8] Agilent 8800[2] Thermo Element 2 (SF-ICP-MS)[1]
RF Power 1550 W Standard Optimized for low oxides
Plasma Gas Flow 15.0 L/min Standard Optimized for max ion intensity
Nebulizer Gas Flow 1.03 L/min Standard Optimized for max ion intensity
Sample Introduction N/A Micromist nebulizer, quartz spray chamber Membrane desolvating system
Measured Isotopes 235-243 237 237, 239, 242

| Internal Standard | Thallium (Tl) | N/A | Plutonium-242 (242Pu) |

Table 3: Method Validation and Performance Data

Metric Value Matrix Method Reference
Recovery 89% to 113% Urine SPE & SF-ICP-MS [1]
Precision (RSD) 1.77% to 4.74% Urine SPE & SF-ICP-MS [1]
Accuracy (Bias) -1.25% to 6.78% Urine (Reference Material) SPE & SF-ICP-MS [1]
Relative Uncertainty ~3% (k=1) Standard Solution MC-ICP-MS [3]

| Chemical Yield | 90.4% | Spent Nuclear Fuel | Anion-Exchange & ICP-MS |[8] |

Visualized Workflows

dot digraph "Experimental_Workflow_Np237_Analysis" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: General Experimental Workflow for 237Np Analysis", pad="0.5" ];

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subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

}

subgraph "cluster_analysis" { label = "ICP-MS Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

}

Elution -> ICPMS [lhead=cluster_analysis, ltail=cluster_prep, color="#34A853", style=bold, penwidth=2];

Result [ label="8. Final Concentration\nCalculation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF" ];

Data -> Result [color="#34A853", style=bold, penwidth=2]; } .dot Figure 1: General Experimental Workflow for 237Np Analysis

dot digraph "ICP_QQQ_Interference_Removal" { graph [ fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Interference Removal Logic in ICP-QQQ (MS/MS)", compound=true, nodesep=0.5 ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];

edge [ fontname="Arial", fontsize=9 ];

// Nodes Plasma [label="Ion Source (Plasma)\nGenerates 237Np+, 238U+", fillcolor="#FFFFFF", fontcolor="#202124"]; Q1 [label="Q1 (Mass Filter)\nSet to m/z = 237", fillcolor="#FBBC05", fontcolor="#202124"]; CRC [label="Collision/Reaction Cell (CRC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q2 [label="Q2 (Mass Filter)\nSet to m/z = 237", fillcolor="#FBBC05", fontcolor="#202124"]; Detector [label="Detector", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges and Labels Plasma -> Q1 [label="237Np+\n238U+", color="#5F6368"]; Q1 -> CRC [label="237Np+", color="#34A853", penwidth=2]; CRC -> Q2 [label="237Np+", color="#34A853", penwidth=2]; Q2 -> Detector [label="237Np+", color="#34A853", penwidth=2];

// Interference Path subgraph "cluster_interference" { label=""; style=invis; Rejected [label="238U+ Blocked", shape=plaintext, fontcolor="#EA4335"]; }

Q1 -> Rejected [style=dashed, arrowhead=none, color="#EA4335"]; Rejected [rank=same; Q1]; } .dot Figure 2: Interference Removal Logic in ICP-QQQ (MS/MS)

Conclusion

The accurate trace analysis of 237Np is achievable with modern ICP-MS instrumentation when coupled with robust chemical separation procedures. For samples with high uranium content, techniques like solvent extraction or solid phase extraction are mandatory to remove the bulk of the interfering matrix. The use of advanced instrumentation, particularly ICP-QQQ in MS/MS mode, has proven exceptionally effective at eliminating the persistent challenge of 238U peak tailing, enabling detection limits at the parts-per-quadrillion (ppq) level.[2] The validation data from multiple studies demonstrate that these methods provide high recovery, precision, and accuracy, making them suitable for demanding applications in environmental monitoring, nuclear forensics, and bioassay.[1][3]

References

Application Notes and Protocols for Radiochemical Separation of Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiochemical separation of Neptunium-237 (²³⁷Np) from various sample matrices. The procedures outlined below—anion exchange, solvent extraction, and co-precipitation—are foundational techniques in actinide chemistry, essential for sample preparation prior to radiometric analysis, such as alpha spectrometry or inductively coupled plasma mass spectrometry (ICP-MS). Proper separation is critical for accurate quantification of ²³⁷Np, particularly in the presence of interfering radionuclides.

Introduction to this compound Radiochemistry

This compound is a long-lived alpha-emitting radionuclide (half-life of 2.14 million years) and is a significant component of spent nuclear fuel and high-level radioactive waste. Its mobility in the environment is of considerable concern, necessitating reliable analytical methods for its detection and quantification.[1] The chemistry of neptunium is complex, as it can exist in multiple oxidation states (from +3 to +7), with Np(IV), Np(V), and Np(VI) being the most common in aqueous solutions. The selective separation of neptunium from other actinides, such as uranium (U) and plutonium (Pu), as well as fission products, relies on the careful manipulation of its oxidation state.

Key Separation Methodologies

The choice of separation method depends on the sample matrix, the concentration of ²³⁷Np, and the nature and concentration of interfering elements. The following sections detail three widely used and effective techniques for the isolation and purification of ²³⁷Np.

Anion Exchange Chromatography

Anion exchange chromatography is a highly effective method for separating neptunium from a wide range of elements, including plutonium, uranium, americium, curium, and fission products.[2] The principle of this technique is based on the differential adsorption of anionic complexes of these elements onto a solid-phase anion exchange resin. By carefully controlling the oxidation state of neptunium and the composition of the aqueous mobile phase, selective separation can be achieved.

Experimental Protocol: Anion Exchange Separation of ²³⁷Np

This protocol is adapted from a method utilizing Dowex 1 resin for the separation of ²³⁷Np from mixed radionuclide samples.[2]

Materials:

  • Anion exchange resin (e.g., Dowex 1, X-4, 100-200 mesh)

  • Chromatography column

  • 8 M Nitric Acid (HNO₃)

  • 4.5 M HNO₃

  • 0.005 M Ceric Sulfate (Ce(SO₄)₂) in dilute HNO₃

  • Ferrous sulfamate (Fe(NH₂SO₃)₂)

  • Semicarbazide

  • ²³⁹Np tracer (for yield determination)

  • Sample containing ²³⁷Np

Procedure:

  • Sample Preparation and Valence Adjustment:

    • Take an aliquot of the sample solution.

    • Add a known amount of ²³⁹Np tracer to allow for chemical yield correction.

    • Adjust the solution to 8 M HNO₃.

    • Add ferrous sulfamate and semicarbazide to reduce Pu to Pu(III) and stabilize Np in the Np(IV) state. Np(IV) forms a strong anionic nitrate complex that will be retained by the resin, while Pu(III) is not strongly retained.

  • Column Preparation:

    • Prepare a slurry of the anion exchange resin in 8 M HNO₃.

    • Pour the slurry into the chromatography column to create a packed bed.

    • Wash the column with several column volumes of 8 M HNO₃ to equilibrate the resin.

  • Loading the Sample:

    • Load the prepared sample solution onto the column. Np(IV) and any remaining Pu(IV) will be adsorbed onto the resin. Americium, curium, and most fission products will pass through.

  • Washing and Removal of Impurities:

    • Wash the column with 30 to 40 column volumes of 4.5 M HNO₃ containing ferrous sulfamate and semicarbazide. This step removes any remaining interfering ions, particularly uranium.

  • Elution of Neptunium:

    • Elute the purified neptunium from the column using 0.005 M ceric sulfate in dilute nitric acid. The Ce(IV) oxidizes Np(IV) to Np(V) or Np(VI), which are not strongly retained by the resin and are thus eluted.

  • Sample Preparation for Analysis:

    • The eluted fraction containing the purified ²³⁷Np is now ready for source preparation for alpha spectrometry or further preparation for ICP-MS analysis.

Data Presentation: Anion Exchange Performance
ParameterValueReference
Neptunium Recovery 95%[2]
Plutonium Decontamination Factor 5 x 10⁴[2]
Uranium Decontamination Factor > 10⁴[2]
Americium Decontamination Factor > 10⁴[2]
Curium Decontamination Factor > 10⁴[2]
Gross Fission Products Decontamination Factor > 10⁴[2]

Anion Exchange Workflow Diagram

Anion_Exchange_Workflow cluster_prep Sample Preparation cluster_sep Anion Exchange Separation cluster_analysis Analysis Sample Sample Solution AddTracer Add ²³⁹Np Tracer Sample->AddTracer AdjustAcid Adjust to 8M HNO₃ AddTracer->AdjustAcid Valence Add Ferrous Sulfamate & Semicarbazide (Np to Np(IV)) AdjustAcid->Valence Load Load onto Dowex 1 Column Valence->Load Wash Wash with 4.5M HNO₃ (Removes U, Am, Cm, Fission Products) Load->Wash Elute Elute Np with 0.005M Ce(SO₄)₂ Wash->Elute Analysis Alpha Spectrometry / ICP-MS Elute->Analysis

Caption: Workflow for the separation of ²³⁷Np using anion exchange chromatography.

Solvent Extraction

Solvent extraction is a powerful technique for the separation of actinides based on their differential partitioning between two immiscible liquid phases: an aqueous phase (typically an acidic solution) and an organic phase containing an extractant. For neptunium separation, thenoyltrifluoroacetone (TTA) and di-(2-ethylhexyl) phosphoric acid (HDEHP) are commonly used extractants. The selectivity of the extraction is controlled by adjusting the oxidation state of neptunium and the acidity of the aqueous phase.

Experimental Protocol: Solvent Extraction of ²³⁷Np with TTA

This protocol describes the separation of ²³⁷Np using TTA in xylene, a method known for its high efficiency and good decontamination from plutonium and uranium.[3][4]

Materials:

  • Thenoyltrifluoroacetone (TTA)

  • Xylene

  • Hydrochloric Acid (HCl), 1 M

  • Nitric Acid (HNO₃), 8 M

  • Potassium Iodide (KI)

  • Sample containing ²³⁷Np

Procedure:

  • Aqueous Phase Preparation and Valence Adjustment:

    • Adjust the sample to be 1 M in HCl.

    • Add potassium iodide to the solution to reduce Pu(IV) to the non-extractable Pu(III) state.

    • Ensure Np is in the extractable Np(IV) state. This may require a separate reduction step prior to the addition of KI, for instance, with ferrous iron.

  • Organic Phase Preparation:

    • Prepare a 0.5 M solution of TTA in xylene.

  • Extraction:

    • Mix the prepared aqueous sample with an equal volume of the 0.5 M TTA in xylene solution.

    • Agitate the mixture vigorously for a sufficient time (e.g., 10-20 minutes) to ensure equilibrium is reached. Np(IV) will be chelated by TTA and extracted into the organic phase.

  • Phase Separation:

    • Allow the two phases to separate. Centrifugation can be used to expedite this process.

    • Carefully separate the organic phase (containing Np) from the aqueous phase (containing Pu and other impurities).

  • Back-Extraction (Stripping):

    • To recover the neptunium from the organic phase, perform a back-extraction.

    • Mix the organic phase with an equal volume of 8 M HNO₃.

    • Agitate the mixture. The Np(IV)-TTA chelate is unstable in strong nitric acid, and the neptunium will be stripped back into the aqueous phase.

    • Separate the aqueous phase containing the purified neptunium.

Data Presentation: Solvent Extraction Performance
ParameterMethodValueReference
Neptunium Recovery TTA in xyleneQuantitative[4]
Plutonium Decontamination TTA in xylene with KI reductantExcellent[3]
Uranium Decontamination Factor HDEHP2800[5]

Solvent Extraction Workflow Diagram

Solvent_Extraction_Workflow cluster_prep Aqueous Phase Preparation cluster_extraction Extraction and Back-Extraction cluster_analysis Analysis Sample Sample in 1M HCl Valence Add KI (Pu to Pu(III)) Ensure Np is Np(IV) Sample->Valence Mix Mix with 0.5M TTA in Xylene Valence->Mix Separate Separate Organic Phase (contains Np(IV)) Mix->Separate BackExtract Back-extract with 8M HNO₃ Separate->BackExtract FinalAqueous Purified Np in Aqueous Phase BackExtract->FinalAqueous Analysis Alpha Spectrometry / ICP-MS FinalAqueous->Analysis

Caption: Workflow for the solvent extraction of ²³⁷Np using TTA.

Co-precipitation

Co-precipitation is a robust technique for the pre-concentration of actinides from large volume samples and for their separation from the bulk sample matrix.[4] This method involves the precipitation of a carrier compound, which incorporates the target radionuclide into its crystal lattice. For neptunium, co-precipitation with lanthanide fluorides, such as neodymium fluoride (NdF₃) or lanthanum fluoride (LaF₃), is a common and effective approach.[6][7]

Experimental Protocol: Co-precipitation of ²³⁷Np with Neodymium Fluoride

This protocol is suitable for the initial separation and concentration of ²³⁷Np from environmental samples.[4]

Materials:

  • Nitric Acid (HNO₃), 3-4 M

  • Hydrofluoric Acid (HF)

  • Neodymium (Nd) carrier solution (e.g., Nd(NO₃)₃)

  • Reducing agent (e.g., ferrous iron)

  • Sample containing ²³⁷Np

Procedure:

  • Sample Preparation and Valence Adjustment:

    • Dissolve the sample in 3-4 M HNO₃.

    • Add a reducing agent to ensure neptunium is in the Np(IV) state. Np(V) does not co-precipitate under these conditions.

  • Addition of Carrier:

    • Add a known amount of neodymium carrier to the solution.

  • Precipitation:

    • Slowly add hydrofluoric acid to the solution while stirring. This will precipitate NdF₃.

    • The Np(IV) will co-precipitate quantitatively with the NdF₃.

  • Separation of Precipitate:

    • Separate the NdF₃ precipitate containing the ²³⁷Np from the supernatant by filtration or centrifugation. The supernatant, containing many interfering ions, can be discarded.

  • Further Purification:

    • The NdF₃ precipitate can be redissolved (e.g., using boric acid and nitric acid) for further purification by anion exchange or solvent extraction to remove co-precipitated impurities like other tetravalent actinides.

Data Presentation: Co-precipitation Performance
ParameterValueReference
Neptunium(IV) Co-precipitation Yield Quantitative[4]
Decontamination from Major inorganic matrix components, many beta-emitting fission products, and hexavalent uranium[4]
Co-precipitated Elements Trivalent lanthanides, trivalent and tetravalent actinides, pentavalent protactinium[4]

Co-precipitation Workflow Diagram

Co_precipitation_Workflow cluster_prep Sample Preparation cluster_precip Precipitation and Separation cluster_purify Further Purification Sample Sample in 3-4M HNO₃ Valence Add Reductant (Np to Np(IV)) Sample->Valence AddCarrier Add Nd Carrier Valence->AddCarrier AddHF Add HF to Precipitate NdF₃ AddCarrier->AddHF Filter Filter/Centrifuge to Collect Precipitate AddHF->Filter Dissolve Dissolve Precipitate Filter->Dissolve Purify Further Purification by Anion Exchange or Solvent Extraction Dissolve->Purify

Caption: Workflow for the co-precipitation of ²³⁷Np with NdF₃.

Conclusion

The radiochemical separation of this compound is a critical step in its analysis. The choice of method—anion exchange, solvent extraction, or co-precipitation—or a combination thereof, should be guided by the specific requirements of the analysis, including the sample matrix, interfering radionuclides, and desired purity. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement robust and reliable separation schemes for ²³⁷Np.

References

Application Notes and Protocols: Neptunium-273 as a Target for Plutonium-238 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plutonium-238 (Pu-238) is a synthetic radioisotope renowned for its application as a long-lived heat source in radioisotope power systems (RPS), which provide electricity and heat for deep space missions and other remote applications.[1][2] Its consistent heat output, long half-life, and relatively low penetrating radiation make it an ideal power source for spacecraft that travel to regions of the solar system where sunlight is too faint for solar panels to be effective.[3][4] While historically explored for biomedical applications such as in cardiac pacemakers, the primary contemporary application of Pu-238 is in the aerospace and defense sectors.[1][5]

This document provides detailed application notes and protocols for the production of Plutonium-238, specifically focusing on the use of Neptunium-237 (Np-237) as the target material. The production process is a multi-step endeavor involving target fabrication, neutron irradiation in a nuclear reactor, and subsequent chemical processing to isolate and purify the Pu-238.[6][7]

Principle of Production

The production of Pu-238 from Np-237 is initiated by the capture of a neutron by the Np-237 nucleus. This nuclear reaction forms Neptunium-238 (Np-238), which is an unstable isotope. Np-238 subsequently undergoes beta decay, transforming into Plutonium-238.[8][9] The key nuclear reactions are as follows:

  • Neutron Capture:

    237^{237}237
    Np +
    1^11
    n →
    238^{238}238
    Np

  • Beta Decay:

    238^{238}238
    Np →
    238^{238}238
    Pu + β⁻

The intermediate isotope, Np-238, has a relatively short half-life of approximately 2.1 days, decaying into the desired Pu-238 product.[1][10]

Key Process Steps

The overall workflow for Pu-238 production can be summarized in three main stages:

  • Target Fabrication: Neptunium dioxide (NpO₂) is blended with aluminum powder to form ceramic-metallic (cermet) pellets. These pellets are then encapsulated in aluminum tubes to create irradiation targets.[6][11]

  • Irradiation: The Np-237 targets are irradiated in a high-flux nuclear reactor, such as the High Flux Isotope Reactor (HFIR) or the Advanced Test Reactor (ATR).[6][12]

  • Chemical Processing: Following irradiation and a cooling period, the targets are dissolved, and a series of chemical separation steps, primarily solvent extraction and anion exchange, are employed to separate Pu-238 from unreacted Np-237, fission products, and the aluminum matrix.[13][14]

Quantitative Data

The following tables summarize key quantitative data related to the production of Pu-238 from Np-237.

Table 1: Nuclear Properties of Key Isotopes

IsotopeHalf-LifePrimary Decay Mode
Np-237 2.144 x 10⁶ years[10]Alpha
Np-238 2.117 days[15]Beta
Pu-238 87.7 years[1][2]Alpha

Table 2: Neutron Cross-Section Data for the

237^{237}237 
Np(n,γ)
238^{238}238
Np Reaction

ParameterValue
Thermal Neutron Cross Section (0.0253 eV) 158 ± 3 barns[16]
Resonance Integral 652 ± 24 barns[16]

Table 3: Target and Product Specifications

ParameterSpecification
Target Composition Neptunium dioxide (NpO₂) blended with aluminum powder (cermet)[6][11]
Pu-238 Isotopic Purity Requirement > 82.5%[8][17]
Pu-236 Impurity Limit < 3 ppm[15]
Annual Production Goal (U.S.) 1.5 kg[1]

Experimental Protocols

Protocol 1: Np-237 Target Fabrication

This protocol outlines the general steps for fabricating Np-237/Aluminum cermet targets for irradiation.

1. Feedstock Preparation:

  • Begin with purified Neptunium dioxide (NpO₂) as the feedstock.[6]
  • If the NpO₂ has been in storage, it may require purification to remove its decay daughter, Protactinium-233 (²³³Pa), to reduce gamma radiation exposure to personnel.[6]

2. Powder Blending:

  • Blend the NpO₂ powder with aluminum powder. The typical composition is a cermet with a specific volume percentage of NpO₂.[6]

3. Pellet Pressing:

  • Press the blended NpO₂/Al powder in a die at high pressure to form cylindrical pellets.[6]
  • Perform quality control checks on each pellet for weight and dimensions.[6]

4. Encapsulation:

  • Load the quality-controlled cermet pellets into a tube, typically made of an aluminum alloy like Al-6061.[6][18]
  • Weld the ends of the tube to hermetically seal the pellets inside, creating a single target assembly.[6]

5. Target Assembly:

  • Place individual target assemblies into target holders to form arrays for irradiation. The number of targets per array depends on the specific reactor configuration.[6]

Protocol 2: Irradiation of Np-237 Targets

This protocol describes the irradiation process to convert Np-237 to Pu-238.

1. Reactor Loading:

  • Load the Np-237 target assemblies into a high-flux nuclear reactor, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory or the Advanced Test Reactor (ATR) at Idaho National Laboratory.[6]

2. Neutron Irradiation:

  • Irradiate the targets with a high thermal neutron flux, on the order of 10¹⁴ n/s/cm².[6]
  • The irradiation time is a critical parameter that needs to be optimized to maximize Pu-238 yield while minimizing the production of undesirable isotopes like Pu-236 and the fission of Np-238.[15] Irradiation cycles can range from approximately 60 days to longer periods, depending on the reactor and target position.[8][12]

3. Cooling:

  • After irradiation, the targets are highly radioactive. They are transferred to a cooling pool for a period ranging from 12 to 24 months.[8] This allows for the decay of short-lived fission products and reduces the concentration of Pu-236, which is a source of high-energy gamma radiation.[8]

Protocol 3: Chemical Separation and Purification of Pu-238

This protocol details the chemical processing of irradiated targets to recover and purify Pu-238. The process generally involves dissolution followed by solvent extraction and/or ion exchange chromatography.

1. Target Dissolution:

  • Aluminum Dissolution: The aluminum cladding and matrix are dissolved using a caustic solution, typically sodium hydroxide (NaOH) and sodium nitrate (NaNO₃). This is an exothermic reaction requiring careful temperature control.[6][13]
  • Actinide Dissolution: After the aluminum is dissolved and the caustic solution is removed, the remaining actinide oxides (Np and Pu) and fission products are dissolved in concentrated nitric acid (HNO₃) at an elevated temperature (approximately 100-110°C) over several hours.[6]

2. Separation of Pu and Np (Anion Exchange Method):

  • Feed Adjustment: Adjust the nitric acid concentration of the dissolved actinide solution to approximately 8 M HNO₃. Add ferrous sulfamate (Fe(NH₂SO₃)₂) to adjust the oxidation states of neptunium to Np(IV) and plutonium to Pu(III). Subsequently, a "heat kill" step (heating to ~55°C) is used to selectively oxidize Pu(III) to Pu(IV).[13]
  • Column Loading: Load the adjusted feed solution onto an anion exchange column. Both Np(IV) and Pu(IV) will be adsorbed by the resin.
  • Elution and Separation:
  • Wash the column with 8 M HNO₃ to remove impurities.[13]
  • Selectively elute plutonium from the column using a solution of approximately 4.8 M HNO₃ containing a reducing agent like ferrous sulfamate.[13]
  • Elute neptunium with a dilute nitric acid solution (e.g., 0.17 M HNO₃).[13]
  • Further Purification: The separated plutonium and neptunium streams undergo additional cycles of ion exchange for further purification and concentration.[13][14]

3. Final Product Conversion:

  • The purified plutonium solution is typically converted to plutonium dioxide (PuO₂) through oxalate precipitation followed by calcination.[13]
  • The recovered neptunium is also converted back to NpO₂ to be used in the fabrication of new targets.[6]

Visualizations

Pu238_Production_Workflow cluster_0 Target Fabrication cluster_1 Irradiation cluster_2 Chemical Processing Np237_oxide Np-237 Oxide (NpO2) Blending Blending with Al Powder Np237_oxide->Blending Pelletizing Pellet Pressing Blending->Pelletizing Encapsulation Encapsulation in Al Cladding Pelletizing->Encapsulation Irradiation Neutron Irradiation in Reactor Encapsulation->Irradiation Np-237 Target Cooling Post-Irradiation Cooling Irradiation->Cooling Dissolution Target Dissolution Cooling->Dissolution Irradiated Target Separation Chemical Separation (Ion Exchange / Solvent Extraction) Dissolution->Separation Purification Purification Separation->Purification Recycled_Np Recycled Np-237 Separation->Recycled_Np Conversion Conversion to PuO2 Purification->Conversion Final_Product Pu-238 Oxide (PuO2) Conversion->Final_Product Final Product Recycled_Np->Np237_oxide Recycle Nuclear_Reaction_Pathway Np237 ²³⁷Np Np238 ²³⁸Np Np237->Np238 + neutron (n,γ) Pu238 ²³⁸Pu Np238->Pu238 β⁻ decay (t½ ≈ 2.1 days) Chemical_Separation_Logic Irradiated_Target Irradiated Target (Pu-238, Np-237, Fission Products, Al) Dissolution Dissolution in Nitric Acid Irradiated_Target->Dissolution Feed_Adjustment Feed Adjustment (Valence State Control) Dissolution->Feed_Adjustment Anion_Exchange Anion Exchange Chromatography Feed_Adjustment->Anion_Exchange Pu_Stream Plutonium Product Stream Anion_Exchange->Pu_Stream Selective Elution Np_Stream Neptunium Stream for Recycle Anion_Exchange->Np_Stream Elution Waste_Stream Fission Product Waste Stream Anion_Exchange->Waste_Stream Effluent

References

Comprehensive Application Notes and Protocols for Handling and Safety of Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of Neptunium-237 (Np-237), a synthetic radionuclide that requires stringent safety measures due to its radiological and chemical toxicity. These guidelines are intended for use in controlled laboratory settings by qualified personnel.

Introduction to this compound

This compound is a long-lived alpha and gamma-emitting radionuclide with a half-life of approximately 2.14 million years.[1] It is a byproduct of nuclear reactors and plutonium production.[2] Its primary decay mode is alpha decay to Protactinium-233 (Pa-233), which is a beta and gamma emitter with a much shorter half-life of 27 days. Over time, Np-237 and its decay products reach secular equilibrium, contributing to a complex radiation field. The primary hazards associated with Np-237 are its high radiotoxicity upon internal exposure and the external hazard from its gamma emissions and the beta/gamma emissions of its daughter products.[3][4] Ingestion or inhalation can lead to the deposition of Np-237 in the bones and liver, posing a long-term carcinogenic risk.[3][4]

Radiological and Physical Properties

A summary of the key radiological and physical properties of this compound is presented in the table below. Understanding these properties is crucial for implementing appropriate safety protocols.

PropertyValue
Half-life 2.144 x 10^6 years[5]
Primary Decay Mode Alpha (α)
Alpha Particle Energies ~4.7-4.9 MeV
Major Gamma/X-ray Energies 29 keV, 86 keV, and others from daughter products
Daughter Nuclide Protactinium-233 (Pa-233)
Pa-233 Half-life 26.967 days[1]
Pa-233 Decay Mode Beta (β⁻), Gamma (γ)
Specific Activity 2.6 x 10^7 Bq/g
Chemical Form Typically handled as an oxide (NpO₂) or in acidic solutions.

Occupational Exposure Limits

Occupational exposure to this compound is regulated by national and international bodies. The primary limits are the Annual Limit on Intake (ALI) and the Derived Air Concentration (DAC).

ParameterValue (for Np-237, Class W)Reference
Annual Limit on Intake (ALI) - Ingestion 5 x 10^-1 µCi (1.85 x 10^4 Bq)[6]
Annual Limit on Intake (ALI) - Inhalation 4 x 10^-3 µCi (148 Bq)[3][6]
Derived Air Concentration (DAC) 2 x 10^-12 µCi/mL (8 x 10^-2 Bq/m³)[6][7]

Note: Class W refers to materials with moderate retention in the respiratory tract (weeks). These values are for "Reference Man" and may need to be adjusted based on specific workplace conditions and individual physiology.

Safety Protocols and Procedures

General Laboratory Practices

Working with Np-237 requires adherence to the highest standards of radiological safety. The following general practices are mandatory:

  • ALARA Principle: All work must be planned and executed to keep radiation exposure "As Low As Reasonably Achievable."

  • Designated Areas: All work with Np-237 must be conducted in designated and clearly labeled radioactive materials areas.

  • Containment: Work with open sources of Np-237, especially powders, must be performed in a certified glovebox or a fume hood with appropriate filtration to prevent airborne contamination.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and two pairs of disposable gloves must be worn. For handling higher activity or in case of potential splashes, additional PPE such as face shields and protective sleeves are required.

  • Monitoring: Regular monitoring of the work area, personnel, and equipment is essential. This includes the use of alpha and gamma survey meters and wipe tests.

  • No Eating, Drinking, or Smoking: These activities are strictly prohibited in any area where radioactive materials are handled or stored.

Shielding

Effective shielding is crucial for minimizing external exposure to the gamma radiation from Np-237 and its daughter, Pa-233. Due to the emission of low-energy photons and the generation of secondary electrons (bremsstrahlung), a combination of shielding materials is often optimal. An outer layer of low atomic number (low-Z) material, such as aluminum or plastic, should be used to absorb beta particles and secondary electrons, followed by a high-Z material like lead for gamma attenuation.

Half-Value Layers (HVL) for Gamma Emitters

The following table provides the approximate thickness of common shielding materials required to reduce the intensity of gamma radiation by half for various energy levels. The primary gamma emissions from the Np-237 decay chain are relatively low energy.

Gamma Energy (keV)Lead (mm)Concrete (cm)Water (cm)
500.10.92.9
1000.32.04.9
2002.03.67.1
3004.84.89.1

Note: These are approximate values. Precise shielding calculations should be performed for specific activities and geometries.

Waste Management

All waste contaminated with Np-237 must be handled and disposed of as radioactive waste in accordance with institutional and national regulations. Waste should be segregated into solid and liquid forms and further categorized by activity level.

Experimental Protocols

Preparation of a this compound Standard Solution

This protocol outlines the general steps for preparing a standard solution from a solid Np-237 source (e.g., NpO₂). All operations must be performed in a glovebox or a suitable fume hood.

Materials:

  • NpO₂ powder

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Volumetric flasks

  • Calibrated pipettes

  • Heating plate

Procedure:

  • Accurately weigh a small quantity of NpO₂ powder.

  • Carefully transfer the powder to a clean beaker.

  • Add a small volume of concentrated HNO₃ to dissolve the oxide. Gentle heating may be required to facilitate dissolution.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Quantitatively transfer the solution to a calibrated volumetric flask.

  • Rinse the beaker several times with deionized water and add the rinsings to the volumetric flask.

  • Bring the solution to the final volume with deionized water and mix thoroughly.

  • The final concentration should be verified by an appropriate analytical technique such as alpha spectrometry or ICP-MS.

Chemical Separation of this compound using Anion Exchange

This protocol describes a common method for separating Np-237 from other actinides and fission products using anion exchange chromatography.

Materials:

  • Anion exchange resin (e.g., Dowex 1x8)

  • Nitric acid (HNO₃) of various concentrations

  • Reducing and oxidizing agents (e.g., ferrous sulfamate, sodium nitrite)

  • Chromatography column

Procedure:

  • Condition the Column: Equilibrate the anion exchange column with 8M HNO₃.

  • Adjust Oxidation State: Adjust the feed solution containing Np-237 to ensure neptunium is in the tetravalent state (Np(IV)), which is strongly adsorbed by the resin. This can be achieved by adding a reducing agent like ferrous sulfamate.

  • Load the Column: Pass the prepared feed solution through the conditioned column. Np(IV) will bind to the resin.

  • Wash the Column: Wash the column with 8M HNO₃ to remove weakly bound impurities.

  • Elute Neptunium: Elute the purified Np-237 from the column using a dilute acid solution (e.g., 0.35M HNO₃).

  • Analyze the Eluate: Collect the eluate and analyze for Np-237 concentration and purity.

Emergency Procedures

Minor Spill (Contained, low volume, low activity)
  • Notify: Inform personnel in the immediate area.

  • Contain: Cover the spill with absorbent paper.

  • Clean: Wearing appropriate PPE, clean the area from the outside in with a suitable decontamination solution (e.g., a solution of EDTA and a mild detergent).

  • Monitor: Survey the area with an appropriate radiation detector to ensure decontamination is complete.

  • Dispose: Place all contaminated materials in a designated radioactive waste container.

Major Spill (Uncontained, large volume, high activity, or airborne)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify the facility's Radiation Safety Officer (RSO) and other personnel.

  • Isolate: Secure the area to prevent entry.

  • Decontaminate Personnel: Anyone potentially contaminated should remove contaminated clothing and wash exposed skin with a mild soap and lukewarm water.

  • Await RSO: Do not re-enter the area until cleared by the RSO. The RSO will direct the decontamination efforts.

Visualizations

Neptunium237_Decay_Pathway Np237 This compound (²³⁷Np) t½ = 2.14 x 10⁶ y Pa233 Protactinium-233 (²³³Pa) t½ = 27 d Np237->Pa233 α decay U233 Uranium-233 (²³³U) t½ = 1.59 x 10⁵ y Pa233->U233 β⁻ decay Th229 Thorium-229 (²²⁹Th) ... U233->Th229 α decay

Caption: Decay pathway of this compound.

Spill_Response_Workflow start Spill Occurs assess Assess Severity (Minor vs. Major) start->assess minor_spill Minor Spill Protocol assess->minor_spill Minor major_spill Major Spill Protocol assess->major_spill Major notify_minor Notify Area Personnel minor_spill->notify_minor evacuate Evacuate Area major_spill->evacuate contain Contain Spill notify_minor->contain clean Clean & Decontaminate contain->clean monitor_minor Monitor Area clean->monitor_minor dispose_minor Dispose of Waste monitor_minor->dispose_minor end Incident Closed dispose_minor->end alert_rso Alert RSO evacuate->alert_rso isolate Isolate Area alert_rso->isolate decon_personnel Decontaminate Personnel isolate->decon_personnel decon_personnel->end

Caption: Workflow for responding to a radioactive spill.

References

Application Notes and Protocols for the Use of Neptunium-237 in Neutron Detection Instruments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neptunium-237 (Np-237) is a long-lived actinide isotope that plays a crucial role in the detection of fast neutrons. Its unique nuclear properties, particularly its fission cross-section for high-energy neutrons, make it an invaluable tool in various scientific and industrial applications, including nuclear reactor monitoring, dosimetry, and fundamental physics research. These application notes provide a comprehensive overview of the principles, design, and utilization of Np-237 based neutron detection instruments. The accompanying protocols offer detailed methodologies for their practical application.

Principle of Operation

The detection of neutrons using this compound is based on the principle of neutron-induced fission. When a neutron with sufficient energy strikes a Np-237 nucleus, it can cause the nucleus to split into two or more smaller nuclei, known as fission fragments. This fission process releases a significant amount of energy, as well as additional neutrons and gamma rays.

The primary reaction of interest is:

237Np + n → [238Np]* → Fission Fragments + νn + γ

Where:

  • 237Np is the this compound target nucleus.

  • n is the incident neutron.

  • [238Np] * is the excited compound nucleus of Neptunium-238.

  • Fission Fragments are the resulting smaller nuclei.

  • ν is the average number of neutrons released per fission event.

  • γ represents the prompt gamma rays emitted during fission.

The key characteristic of Np-237 for this application is its neutron fission cross-section, which has a threshold energy. This means that Np-237 is primarily sensitive to fast neutrons (energies > 0.5 MeV) and has a very low probability of fissioning with thermal (low-energy) neutrons. This property allows for the selective detection of fast neutrons in a mixed neutron field.

Instruments designed to utilize this principle are typically gas-filled ionization chambers, commonly known as fission chambers. A thin layer of Np-237 is coated onto one or both of the electrodes within the chamber. When a neutron induces fission in the Np-237 coating, the energetic fission fragments travel through the fill gas (typically argon or a mixture of argon and nitrogen), causing ionization. The resulting electron-ion pairs are collected by the electrodes, generating a measurable electrical pulse. The amplitude of this pulse is proportional to the energy deposited by the fission fragments, which is significantly larger than the energy deposited by other forms of radiation, such as gamma rays. This large energy deposition allows for effective discrimination between neutron-induced fission events and background radiation.

Instrumentation: The this compound Fission Chamber

A typical Np-237 fission chamber consists of the following components:

  • Electrodes: Usually parallel plates or concentric cylinders, one or both of which are coated with a thin, uniform layer of Np-237 oxide.

  • Fill Gas: An inert gas, such as argon, which is ionized by the fission fragments.

  • Housing: A sealed metallic container that encloses the electrodes and fill gas.

  • High Voltage Supply: Provides a bias voltage to the electrodes to collect the charge carriers.

  • Signal Output: A connector to transmit the electrical signal to the processing electronics.

The design and construction of these chambers are critical for their performance. The thickness of the Np-237 coating is a trade-off between detection efficiency (thicker coating) and energy resolution (thinner coating allows for better fragment energy deposition in the gas).

Quantitative Data

The performance of a this compound based neutron detector is characterized by several key parameters. The following table summarizes important quantitative data for Np-237 relevant to neutron detection.

ParameterValue/RangeNotes
Fission Cross-Section (n,f)
Thermal Neutrons (0.0253 eV)~20 millibarnsVery low, making it insensitive to thermal neutrons.
Fast Neutrons (1 MeV)~1.4 barnsRises sharply above the fission threshold.
Fast Neutrons (14 MeV)~2.5 barnsRemains high for high-energy neutrons.
Fission Threshold Energy ~0.5 MeVThe energy above which the fission cross-section becomes significant.
Detection Efficiency Dependent on detector design and neutron energy.Typically in the range of 10-5 to 10-3 counts per incident neutron for fast neutrons. Efficiency is a function of the Np-237 mass, coating thickness, and detector geometry.
Energy Resolution ModerateSufficient to discriminate fission fragments from alpha particles and gamma-ray pile-up, but not typically used for high-resolution neutron spectroscopy.
Sensitivity High for fast neutronsThe ability to detect a small flux of fast neutrons in the presence of a high gamma background.
Half-life of 237Np 2.144 x 106 years[1]Ensures long-term stability of the detector's sensitive material.

Signaling Pathway and Experimental Workflow

The process of detecting a neutron with a Np-237 fission chamber and the subsequent data analysis follows a well-defined pathway and workflow.

G cluster_detector Np-237 Fission Chamber cluster_electronics Signal Processing Electronics cluster_analysis Data Analysis Neutron Fast Neutron Np237 Np-237 Nucleus Neutron->Np237 Interaction Fission Neutron-Induced Fission Np237->Fission Fragments Fission Fragments Fission->Fragments Ionization Gas Ionization Fragments->Ionization Signal Charge Pulse Ionization->Signal Preamplifier Preamplifier Signal->Preamplifier Amplifier Shaping Amplifier Preamplifier->Amplifier Discriminator Discriminator Amplifier->Discriminator MCA Multichannel Analyzer Discriminator->MCA Spectrum Pulse Height Spectrum MCA->Spectrum Counts Total Counts Spectrum->Counts Fluence Neutron Fluence Counts->Fluence Calculation

Figure 1: Signaling pathway from neutron interaction to data analysis.

The experimental workflow for using a Np-237 fission chamber for neutron fluence measurement involves several key steps.

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis cluster_reporting Reporting Detector Position Np-237 Detector Electronics Connect Signal Processing Electronics Detector->Electronics HV Apply High Voltage Bias Electronics->HV Calibrate Energy and Efficiency Calibration HV->Calibrate Irradiate Irradiate with Neutron Source Calibrate->Irradiate Acquire Acquire Pulse Height Spectrum Irradiate->Acquire ROI Define Region of Interest (ROI) Acquire->ROI Integrate Integrate Counts in ROI ROI->Integrate Calculate Calculate Neutron Fluence Integrate->Calculate Document Document Results and Uncertainties Calculate->Document

Figure 2: Experimental workflow for neutron fluence measurement.

Experimental Protocol: Fast Neutron Fluence Measurement

This protocol outlines the steps for measuring fast neutron fluence using a this compound fission chamber.

1. Materials and Equipment

  • This compound fission chamber

  • High voltage power supply

  • Preamplifier (charge-sensitive)

  • Shaping amplifier

  • Discriminator or Single-Channel Analyzer (SCA)

  • Multichannel Analyzer (MCA) or a counter/scaler

  • Oscilloscope

  • Calibrated fast neutron source (e.g., 252Cf, or a neutron generator)

  • Data acquisition computer with appropriate software

2. Experimental Procedure

2.1. System Setup and Checkout

  • Detector Placement: Position the Np-237 fission chamber at the location where the neutron fluence is to be measured.

  • Electronics Connection: Connect the fission chamber output to the preamplifier. The preamplifier output is then fed into the shaping amplifier. The amplifier output is connected to both an oscilloscope for signal monitoring and the input of the MCA.

  • High Voltage Application: Slowly apply the recommended high voltage bias to the fission chamber. Monitor the signal on the oscilloscope to ensure there is no excessive noise or breakdown.

  • Signal Shaping: Adjust the shaping time of the amplifier to optimize the signal-to-noise ratio and minimize pulse pile-up. A typical shaping time for fission chambers is in the range of 0.5 to 2 microseconds.

2.2. Energy Calibration and Discriminator Setting

  • Observe Pulses: Using the oscilloscope, observe the output pulses from the amplifier. Neutron-induced fission events will produce large-amplitude pulses.

  • Acquire Pulse Height Spectrum: Use the MCA to acquire a pulse height spectrum. The spectrum should show a broad peak corresponding to the energy deposition of the fission fragments.

  • Set Discriminator Level: Set the lower-level discriminator (LLD) on the SCA or the region of interest (ROI) on the MCA to be above the noise and any potential low-amplitude pulses from gamma-rays or alpha particles from the natural decay of Np-237, and below the main part of the fission fragment energy distribution. This ensures that only fission events are counted.

2.3. Efficiency Calibration

  • Position Calibrated Source: Place a calibrated fast neutron source with a known neutron emission rate at a known distance from the fission chamber.

  • Acquire Data: Acquire a pulse height spectrum for a known amount of time.

  • Calculate Efficiency: The intrinsic detection efficiency (ε) can be calculated using the following formula: ε = (N / t) / (Φ * A) Where:

    • N is the total number of counts in the fission peak.

    • t is the acquisition time.

    • Φ is the neutron flux from the calibrated source at the detector position (neutrons/cm²/s).

    • A is the active area of the detector.

2.4. Neutron Fluence Measurement

  • Position for Measurement: Place the Np-237 fission chamber in the unknown neutron field to be measured.

  • Acquire Data: Acquire a pulse height spectrum for a predetermined amount of time.

  • Determine Counts: Integrate the number of counts (N) within the previously defined ROI.

  • Calculate Neutron Fluence: The neutron fluence (Φt) can be calculated as: Φt = N / (ε * A) Where:

    • N is the total number of counts.

    • ε is the previously determined detection efficiency.

    • A is the active area of the detector.

3. Data Analysis and Interpretation

  • The primary data output is the total number of counts corresponding to neutron-induced fission events.

  • The neutron fluence is directly proportional to the number of recorded counts.

  • It is crucial to account for and subtract any background counts by performing a measurement with the neutron source off or shielded.

  • Uncertainties in the measurement will arise from counting statistics, the calibration of the neutron source, the determination of the detection efficiency, and the stability of the electronics.

Applications

This compound based neutron detectors are employed in a variety of fields:

  • Nuclear Reactor Monitoring: Due to their sensitivity to fast neutrons and ability to operate in high gamma fields, Np-237 fission chambers are used for in-core and ex-core flux monitoring in fast reactors and other nuclear facilities.

  • Neutron Dosimetry: They serve as active dosimeters to measure the fast neutron dose received by materials and personnel in radiation environments.[2]

  • Nuclear Safeguards and Non-proliferation: Np-237 detectors can be used to detect and characterize neutron sources, which is relevant for the monitoring of nuclear materials.

  • Fundamental Research: These detectors are used in nuclear physics experiments to measure neutron flux and study neutron-induced reactions.

Safety Considerations

This compound is a radioactive material. All handling and use of Np-237 and instruments containing it must be performed in accordance with institutional and regulatory radiation safety protocols. The primary radiological hazard from Np-237 is through inhalation or ingestion. The external radiation dose from a sealed Np-237 source within a detector is typically low.

Disclaimer: This document provides general guidance. Specific experimental procedures should be developed and reviewed in accordance with the user's institutional safety policies and regulatory requirements.

References

Neptunium-237 as a Geochemical Tracer: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neptunium-237 (²³⁷Np), a long-lived alpha-emitting radionuclide with a half-life of 2.14 million years, is a key element in geochemical studies, particularly those related to nuclear waste disposal and environmental monitoring.[1][2] Its unique chemical properties and long half-life make it a valuable tracer for understanding the long-term migration of actinides in geological environments.[3][4] Under oxidizing conditions, Np(V) is the most stable oxidation state and is relatively mobile in groundwater, whereas Np(IV) is significantly less soluble and more strongly sorbed to minerals.[3][5] This redox sensitivity is a critical factor in its environmental behavior. These application notes provide an overview of the use of ²³⁷Np as a geochemical tracer, detailed experimental protocols for its use in sorption and migration studies, and methods for its analysis in environmental samples.

Applications in Geochemical Studies

The primary application of ²³⁷Np as a tracer is in studies related to the safety assessment of geological repositories for high-level radioactive waste.[3] Its relatively high mobility under certain conditions makes it a significant contributor to the long-term radiological risk of such facilities.[1][3]

Key applications include:

  • Sorption and Retardation Studies: Quantifying the interaction of neptunium with various geological materials, such as minerals, clays, and rocks, to determine its retardation potential in the subsurface.[2][3][6]

  • Migration and Transport Studies: Investigating the movement of neptunium through porous and fractured media to model its potential transport from a repository to the biosphere.[7]

  • Analog Studies: Using ²³⁷Np as a chemical analog for other actinides, particularly the pentavalent oxidation state of plutonium (Pu(V)), which is more challenging to study directly due to its complex redox chemistry.[2]

  • Environmental Monitoring: Assessing the extent of contamination in soils and groundwater at legacy nuclear sites.[8]

Data Presentation: Sorption of this compound on Geological Media

The sorption of ²³⁷Np onto geological materials is a critical parameter for predicting its migration. This is often quantified by the distribution coefficient (Kd), which is the ratio of the concentration of the radionuclide sorbed onto the solid phase to its concentration in the aqueous phase at equilibrium. The following tables summarize reported Kd values for ²³⁷Np on various materials under different experimental conditions.

MineralpHIonic Strength (M)AtmosphereKd (mL/g)Reference
Bentonite 3 - 120.01 (NaCl)N₂Increases with pH[9]
Granite Not specifiedNot specifiedAeratedStrong correlation with Fe(II) minerals[10]
Hematite (α-Fe₂O₃) 6 - 80.005 - 0.1 (NaClO₄)CO₂-free~10² - 10³[11]
Goethite (α-FeOOH) > 6Not specifiedNot specifiedStrong sorption[12]
Magnetite (Fe₃O₄) 4 - 80.05 - 0.2 (NaNO₃)Aerobic/AnaerobicSorption increases under anaerobic conditions[6][13]
Kaolinite 6 - 110.01 - 0.1 (NaClO₄)Aerobic/AnaerobicUptake increases with pH[3]
Soil TypepHKd (L/kg)Reference
Sandy and/or acidic soil Not specified4[5]
Clayey soil Not specified55[5]
Loamy or medium texture soil Not specified25[5]
Organic soil (>30% organic matter) Not specified1200[5]

Experimental Protocols

Protocol 1: Batch Sorption Experiment for Kd Determination

This protocol describes a standard batch method to determine the distribution coefficient (Kd) of ²³⁷Np on a solid geological material.

Materials:

  • ²³⁷Np stock solution of known concentration.

  • Geological material of interest (e.g., crushed rock, mineral separates, soil), well-characterized (particle size, surface area).

  • Synthetic groundwater or solution with controlled chemical composition (pH, ionic strength).

  • Polypropylene centrifuge tubes.

  • Shaker or rotator.

  • Centrifuge.

  • pH meter.

  • Liquid scintillation counter or alpha spectrometer.

  • ²³⁹Np tracer solution (optional, for yield determination).

Procedure:

  • Pre-equilibration: Suspend a known mass of the geological material in the synthetic groundwater in a centrifuge tube. Agitate the suspension for a period sufficient to allow the solid to equilibrate with the solution (typically 24 hours).

  • Spiking: Add a known volume and concentration of the ²³⁷Np stock solution to the suspension. If using a yield tracer, add a known activity of ²³⁹Np.

  • Equilibration: Agitate the spiked suspension for a predetermined contact time to reach sorption equilibrium. This time should be determined from preliminary kinetic experiments.

  • Phase Separation: Separate the solid and aqueous phases by centrifugation at high speed.

  • Aqueous Phase Analysis: Carefully remove an aliquot of the supernatant and measure the concentration of ²³⁷Np using liquid scintillation counting or alpha spectrometry.

  • Kd Calculation: Calculate the Kd value using the following equation:

    Kd = [(C₀ - Cₑ) / Cₑ] * (V/m)

    Where:

    • C₀ = Initial concentration of ²³⁷Np in the aqueous phase

    • Cₑ = Equilibrium concentration of ²³⁷Np in the aqueous phase

    • V = Volume of the aqueous phase (mL)

    • m = Mass of the solid phase (g)

Diagram: Batch Sorption Experimental Workflow

Batch_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Geological Material C Pre-equilibrate Solid and Liquid A->C B Prepare Synthetic Groundwater B->C D Spike with Np-237 C->D E Agitate for Equilibration D->E F Centrifuge for Phase Separation E->F G Analyze Supernatant for Np-237 F->G H Calculate Kd Value G->H

Caption: Workflow for a batch sorption experiment to determine the Kd of Np-237.

Protocol 2: Radiochemical Analysis of ²³⁷Np in Soil/Sediment Samples

This protocol outlines the steps for the determination of ²³⁷Np in solid environmental samples, often employing ²³⁹Np as a yield tracer.[14]

Materials:

  • Soil/sediment sample.

  • ²³⁹Np tracer solution.

  • Concentrated acids (HNO₃, HCl, HF).

  • Reagents for valence adjustment (e.g., ferrous sulfamate, sodium nitrite).[15]

  • Extraction chromatography resin (e.g., TEVA® resin).

  • Eluents for chromatography.

  • Alpha spectrometer.

  • Gamma spectrometer (for ²³⁹Np).

Procedure:

  • Sample Preparation: Dry, homogenize, and weigh a portion of the soil/sediment sample.

  • Tracer Addition and Digestion: Add a known activity of ²³⁹Np tracer to the sample. Digest the sample using a mixture of concentrated acids (e.g., aqua regia and HF) to bring the neptunium into solution.

  • Pre-concentration and Matrix Removal: Co-precipitate neptunium with an iron hydroxide or neodymium fluoride carrier to separate it from the bulk matrix.[14]

  • Valence Adjustment: Adjust the oxidation state of neptunium to Np(IV) using a reducing agent like ferrous sulfamate.

  • Chromatographic Separation: Load the sample solution onto a conditioned extraction chromatography column (e.g., TEVA® resin) that retains Np(IV). Wash the column to remove interfering radionuclides.

  • Elution: Selectively elute the purified neptunium from the column.

  • Source Preparation: Prepare a source for alpha spectrometry by electrodeposition or micro-precipitation onto a stainless steel disc.

  • Radiometric Measurement:

    • Measure the activity of the ²³⁹Np tracer in the final purified fraction using gamma spectrometry to determine the chemical yield of the separation process.

    • Measure the alpha activity of ²³⁷Np using an alpha spectrometer.

  • Calculation: Calculate the initial concentration of ²³⁷Np in the sample, correcting for the chemical yield.

Diagram: Radiochemical Analysis Workflow

Radiochemical_Analysis_Workflow A Sample Preparation (Drying, Weighing) B Add Np-239 Tracer & Acid Digestion A->B C Co-precipitation (e.g., Fe(OH)3) B->C D Valence Adjustment to Np(IV) C->D E Extraction Chromatography (e.g., TEVA resin) D->E F Elution of Purified Np E->F G Source Preparation (Electrodeposition) F->G H Gamma Spectrometry for Np-239 (Yield) G->H I Alpha Spectrometry for Np-237 G->I J Calculate Np-237 Concentration H->J I->J

Caption: Workflow for the radiochemical analysis of Np-237 in solid samples.

Protocol 3: Preparation of ²³⁹Np Tracer from ²⁴³Am

The short-lived ²³⁹Np tracer (half-life ~2.36 days) is typically produced by "milking" it from a ²⁴³Am parent solution.[16][17]

Materials:

  • ²⁴³Am stock solution in a nitric acid matrix.

  • Extraction chromatography resin (e.g., TEVA® resin).

  • Reagents for valence adjustment (e.g., ascorbic acid, ferrous nitrate).[16]

  • Nitric acid solutions of various concentrations.

  • Gamma spectrometer for calibration.

Procedure:

  • Valence Adjustment: In the ²⁴³Am/²³⁹Np solution, adjust the oxidation state of neptunium to Np(IV) using a suitable reducing agent, while americium remains as Am(III).

  • Chromatographic Separation: Load the solution onto an extraction chromatography column that has a high affinity for Np(IV) and a low affinity for Am(III).

  • Elution of Americium: Wash the column with a suitable eluent (e.g., nitric acid) to remove the ²⁴³Am, which can be collected and stored for future milkings.

  • Elution of Neptunium: Elute the ²³⁹Np from the column using an appropriate eluent that strips the Np(IV).

  • Calibration: Calibrate the activity of the resulting ²³⁹Np solution using a gamma spectrometer. The tracer is now ready for use in experiments.

Diagram: ²³⁹Np Tracer Preparation Logical Flow

Np239_Tracer_Preparation A Start with Am-243/Np-239 Stock Solution B Adjust Valence: Np to Np(IV), Am remains Am(III) A->B C Load onto Extraction Chromatography Column B->C D Elute Am-243 (Parent) for Reuse C->D E Elute Np-239 (Daughter) C->E Np(IV) retained F Calibrate Np-239 Activity via Gamma Spectrometry E->F G Purified Np-239 Tracer Ready for Use F->G

Caption: Logical flow for the preparation of a Np-239 tracer from an Am-243 source.

Conclusion

This compound is an indispensable tracer in geochemical research, providing critical data for the safety assessment of nuclear waste repositories and for understanding the environmental fate of actinides. The protocols and data presented here offer a framework for researchers to design and conduct robust experiments to investigate the geochemical behavior of this important radionuclide. Accurate determination of sorption and migration parameters, through carefully controlled experiments and precise analytical techniques, is essential for developing reliable models of subsurface contaminant transport.

References

Synthesis of Neptunium Compounds for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various neptunium compounds crucial for research and development applications. The information is structured to be a practical guide for laboratory work, with a focus on safety, reproducibility, and clear data presentation.

I. Application Notes

Neptunium (Np), a synthetic actinide element, and its compounds are of significant interest in several research areas due to their unique nuclear and chemical properties. The applications detailed below highlight the importance of controlled synthesis of specific neptunium compounds.

Nuclear Waste Management

The long half-life of the neptunium isotope ^237^Np (2.14 million years) makes it a critical component in the long-term radiotoxicity of spent nuclear fuel.[1] Research in nuclear waste management focuses on the partitioning and transmutation of neptunium to shorter-lived or stable isotopes. This involves separating neptunium from other actinides and fission products.[1][2] The development of effective separation strategies relies on a thorough understanding of neptunium's coordination and redox chemistry.[1][2] Synthesized neptunium compounds, such as oxides and coordination complexes, serve as essential standards and model systems for developing and evaluating these separation processes. For instance, understanding the chemistry of neptunium oxides is crucial for predicting their long-term behavior in geological repositories.[3]

Precursor for Plutonium-238 Production

The isotope Plutonium-238 (^238^Pu) is a vital power source for radioisotope thermoelectric generators (RTGs) used in deep space missions.[4][5] ^238^Pu is produced by the neutron irradiation of ^237^Np.[4][5] The neptunium target material is typically in the form of neptunium dioxide (NpO2) or, more recently, neptunium mononitride (NpN).[4][5] The synthesis of high-purity and well-characterized NpO2 nanoparticles and other target materials is a critical first step in the ^238^Pu production pipeline.[6][7] Research in this area focuses on optimizing the synthesis of these target materials to improve their performance during irradiation and subsequent chemical processing to separate the produced ^238^Pu.[4][6]

Fundamental Actinide Science

The synthesis of a variety of neptunium compounds, including halides and organometallic complexes, is fundamental to advancing our understanding of actinide chemistry.[8][9] These compounds provide insights into the electronic structure, bonding, and reactivity of the f-elements.[8][9] For example, the study of organometallic neptunium complexes helps to elucidate the nature of covalency in actinide-ligand bonds.[10] Neptunium(III) halide solvates are valuable starting materials for exploring the non-aqueous chemistry of neptunium.[8][9] This fundamental knowledge is not only of academic interest but also underpins the development of new technologies in nuclear energy and materials science.

II. Experimental Protocols

Safety Note: Neptunium and its compounds are radioactive. All handling and synthesis must be performed in appropriately equipped radiological laboratories by trained personnel, following all institutional and national safety regulations.

Synthesis of Neptunium(IV) Oxide (NpO2) Nanoparticles

This protocol describes the synthesis of spherical neptunium oxide nanoparticles in the 40–200 nm size range via a homogeneous precipitation method.[11][12][13]

Materials:

  • Neptunium(IV) stock solution in dilute nitric acid

  • Hexamethylenetetramine (HMT)

  • Ammonium hydroxide (NH4OH)

  • Ethanol (anhydrous)

  • Milli-Q water

Equipment:

  • Glass reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Prepare a solution of HMT in a mixture of water and ethanol.

  • Acidify the HMT solution with concentrated nitric acid.

  • In a separate vial, add the Np(IV) stock solution.

  • Transfer the acidified HMT solution to the vial containing the Np(IV) solution with stirring.

  • Slowly adjust the pH of the reaction mixture by the dropwise addition of ammonium hydroxide until particle nucleation is observed (typically around pH 2).[12][13]

  • Continue to adjust the pH to the desired final value (e.g., pH 4.9) to control particle size.[12][13]

  • Allow the reaction to age overnight with continuous stirring.

  • Harvest the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol, with ultrasonication during each wash cycle to aid in dispersion and removal of impurities.[11]

  • Store the final NpO2 nanoparticles as a suspension in ethanol.

Quantitative Data:

ParameterValueReference
Particle Size Range40–200 nm[13][14]
Yield (at pH 4.7)98 ± 4%[11]
Yield (at pH 8.4)100 ± 7%[11]

Workflow Diagram:

NpO2_Nanoparticle_Synthesis cluster_reactants Reactant Preparation cluster_reaction Homogeneous Precipitation cluster_purification Purification Np_sol Np(IV) in HNO3 Mixing Mixing Np_sol->Mixing HMT_sol HMT in H2O/EtOH HMT_sol->Mixing pH_adjust pH Adjustment (NH4OH) Mixing->pH_adjust Aging Overnight Aging pH_adjust->Aging Centrifuge Centrifugation Aging->Centrifuge Wash Washing (EtOH) Centrifuge->Wash Resuspend Resuspension in EtOH Wash->Resuspend Product NpO2 Nanoparticle Suspension Resuspend->Product

Synthesis of NpO2 Nanoparticles
Synthesis of Non-Aqueous Neptunium(III) Halide Solvates

This protocol outlines the synthesis of NpI3(THF)4 and NpBr3(THF)4 starting from neptunium dioxide (NpO2).[8][9][15]

Materials:

  • Neptunium dioxide (NpO2)

  • Concentrated hydrochloric acid (HCl)

  • Hydrofluoric acid (HF)

  • 1,2-dimethoxyethane (DME), anhydrous

  • Chlorotrimethylsilane (Me3SiCl)

  • Potassium graphite (KC8)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium iodide (NaI) or Sodium bromide (NaBr)

Equipment:

  • Glovebox with an inert atmosphere

  • Schlenk line

  • Glass reaction vessels

  • Magnetic stirrer and stir bars

  • Filter cannula

Procedure:

Part A: Synthesis of NpCl4(DME)2

  • In a glovebox, dissolve NpO2 in concentrated HCl with a catalytic amount of HF.[15]

  • Evaporate the solution to dryness to obtain a solid residue.

  • Dissolve the residue in anhydrous DME.

  • Add chlorotrimethylsilane (Me3SiCl) and stir the solution.[15]

  • Evaporate the solvent to yield NpCl4(DME)2 as a solid.

Part B: Synthesis of Np(III) Halides

  • Dissolve the NpCl4(DME)2 in anhydrous THF.

  • Add KC8 as a reducing agent and stir the mixture until the reaction is complete (indicated by a color change).

  • Filter the reaction mixture to remove graphite and any insoluble byproducts.

  • To the resulting solution of NpCl3(THF)x, add a stoichiometric amount of NaI or NaBr to perform a halide exchange reaction.

  • Stir the reaction mixture to completion.

  • Filter the solution to remove the NaCl byproduct.

  • Crystallize the product from the filtrate to obtain NpI3(THF)4 or NpBr3(THF)4.

Quantitative Data:

CompoundStarting MaterialYieldReference
NpCl4(DME)2NpO2High[8][9]
NpI3(THF)4NpCl4(DME)2High[8][9]
NpBr3(THF)4NpCl4(DME)2High[8][9]

Workflow Diagram:

NpX3_Synthesis cluster_partA Part A: Synthesis of NpCl4(DME)2 cluster_partB Part B: Synthesis of Np(III) Halides NpO2 NpO2 Dissolution Dissolution (HCl/HF) NpO2->Dissolution Drying1 Evaporation Dissolution->Drying1 DME_reaction Reaction in DME with Me3SiCl Drying1->DME_reaction NpCl4DME2 NpCl4(DME)2 DME_reaction->NpCl4DME2 Reduction Reduction with KC8 in THF NpCl4DME2->Reduction Halide_exchange Halide Exchange (NaI or NaBr) Reduction->Halide_exchange Filtration Filtration Halide_exchange->Filtration Crystallization Crystallization Filtration->Crystallization Product NpI3(THF)4 or NpBr3(THF)4 Crystallization->Product

Synthesis of Np(III) Halides
Synthesis of Organometallic Neptunium Compounds

This section provides a general protocol for the synthesis of organometallic neptunium complexes, such as those containing cyclopentadienyl (Cp) or other organic ligands. The specific reaction conditions will vary depending on the target molecule.

Starting Materials:

  • Anhydrous neptunium halides (e.g., NpCl4, NpCl4(DME)2, NpI3(THF)4)[10]

  • Alkali metal salts of the organic ligand (e.g., KCp, Li(C5Me5))

General Procedure:

  • In a glovebox, dissolve the anhydrous neptunium halide starting material in a suitable anhydrous solvent (e.g., THF, toluene).

  • In a separate flask, dissolve the alkali metal salt of the organic ligand in an anhydrous solvent.

  • Slowly add the ligand solution to the stirred neptunium halide solution at an appropriate temperature (often at low temperatures to control reactivity).

  • Allow the reaction to proceed for a specified time, which can range from hours to days.

  • Monitor the reaction progress by appropriate techniques (e.g., color change, NMR spectroscopy of aliquots).

  • Upon completion, remove the precipitated alkali metal halide byproduct by filtration.

  • Remove the solvent from the filtrate under vacuum to yield the crude product.

  • Purify the organometallic neptunium complex by recrystallization from a suitable solvent or by sublimation.

Examples of Synthesized Organometallic Neptunium Compounds:

CompoundPrecursorsGeneral MethodReference
Np(C5H5)4NpCl4 + KC5H5Salt Metathesis[16]
Np(C5H5)3ClNpCl4 + NaC5H5Salt Metathesis[16]
[Np{N(SiMe3)2}3][AnI3(THF)4] + K{N(SiMe3)2}Salt Metathesis[17]
(MesPDPPh)NpCl2(THF)NpCl4(DME)2 + Li2(MesPDPPh)Salt Metathesis[18]

Workflow Diagram:

Organometallic_Np_Synthesis cluster_reactants Reactant Preparation cluster_reaction Salt Metathesis Reaction cluster_workup Work-up and Purification Np_halide Anhydrous Np Halide in Solvent Addition Slow Addition Np_halide->Addition Ligand_salt Alkali Metal Ligand Salt in Solvent Ligand_salt->Addition Stirring Stirring Addition->Stirring Filtration Filtration Stirring->Filtration Solvent_removal Solvent Removal Filtration->Solvent_removal Purification Purification (Recrystallization/Sublimation) Solvent_removal->Purification Product Organometallic Neptunium Complex Purification->Product

General Synthesis of Organometallic Np Compounds

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Uranium Interference in Neptunium-237 ICP-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with uranium interference during the analysis of Neptunium-237 (²³⁷Np) by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Troubleshooting Guides

This section offers step-by-step solutions to common issues related to uranium interference in ²³⁷Np analysis.

Issue: Poor ²³⁷Np Signal-to-Noise Ratio Due to High Uranium Concentration

High concentrations of uranium, particularly ²³⁸U, can lead to significant peak tailing that overlaps with the ²³⁷Np signal, obscuring it and leading to inaccurate quantification.

Solution Workflow:

G start High U Interference Detected chem_sep Implement Chemical Separation start->chem_sep Matrix Dominant instrumental Utilize Advanced Instrumental Techniques start->instrumental Moderate U/Np Ratio solvent_ext Solvent Extraction (e.g., HDEHP, TTA) chem_sep->solvent_ext anion_ex Anion Exchange Chromatography (e.g., TEVA resin) chem_sep->anion_ex crc Collision/Reaction Cell (CRC) with He or reactive gases instrumental->crc qqq Tandem Mass Spectrometry (ICP-MS/MS or ICP-QQQ) instrumental->qqq verify Verify Np Recovery and U Depletion solvent_ext->verify anion_ex->verify optimize Optimize Cell/Mass-Shift Parameters crc->optimize qqq->optimize analyze Analyze Sample verify->analyze optimize->analyze

Caption: Troubleshooting workflow for high uranium interference.

Detailed Steps:

  • Assess the Uranium Concentration: Determine the approximate concentration of uranium in your sample. This will guide the choice between chemical separation and instrumental correction. For samples with very high uranium content, chemical separation is often necessary.[1][2]

  • Implement Chemical Separation (if necessary):

    • Solvent Extraction: Techniques using di-(2-ethylhexyl)-phosphoric acid (HDEHP) or thenoyltrifluoroacetone (TTA) can effectively separate neptunium from a large uranium matrix.[3][4][5]

    • Anion Exchange Chromatography: The use of TEVA® resin is a common and effective method for selectively retaining Np and Pu while allowing uranium to be washed away.[2]

  • Utilize Advanced Instrumental Techniques:

    • Collision/Reaction Cell (CRC): Employing a CRC with an inert gas like helium can reduce peak tailing through kinetic energy discrimination (KED).[6] Reactive gases can also be used to mass-shift the analyte or interference.

    • Tandem Mass Spectrometry (ICP-MS/MS or ICP-QQQ): This is a highly effective technique that uses two quadrupoles to filter ions. By setting the first quadrupole to m/z 237 and the second also to m/z 237 (MS/MS mode), the abundance sensitivity is dramatically improved, effectively eliminating the tailing from ²³⁸U.[7][8] Alternatively, a reactive gas can be introduced in the cell to create a new Np-containing polyatomic ion at a different mass (mass-shift mode), free from the original interference.[9]

  • Optimize and Analyze:

    • If chemical separation was performed, verify the recovery of ²³⁷Np and the extent of uranium removal before analysis.

    • If using instrumental correction, optimize the cell gas flow rates, kinetic energy discrimination parameters, or reaction gas conditions to achieve the best signal-to-noise ratio for ²³⁷Np.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of uranium interference in ²³⁷Np analysis?

A1: The main interferences from uranium are:

  • Peak Tailing: The abundance of ²³⁸U is typically many orders of magnitude higher than that of ²³⁷Np. The tail of the large ²³⁸U peak can extend to m/z 237, artificially elevating the ²³⁷Np signal.[2][7]

  • Polyatomic Interferences: The formation of uranium hydride ions, such as ²³⁶UH⁺, can create a direct isobaric interference at m/z 237. However, this is generally less significant than peak tailing as ²³⁶U is not a naturally abundant isotope.[1] The presence of ²³⁸UH⁺ can also interfere with the analysis of ²³⁹Pu, which may be relevant in some analytical schemes.[3][4]

Q2: When should I choose chemical separation over instrumental correction?

A2: The choice depends on the U:Np concentration ratio and the capabilities of your ICP-MS instrument.

  • Chemical separation is recommended for samples with extremely high uranium concentrations where the peak tailing from ²³⁸U would overwhelm even advanced instrumental correction methods.[1][2]

  • Instrumental correction (ICP-MS/MS) can be sufficient for samples with moderate uranium concentrations and allows for a more rapid analysis by avoiding lengthy separation procedures.[7][9]

Q3: Can collision/reaction cells completely eliminate uranium interference?

A3: Collision/reaction cells (CRCs) can significantly reduce interferences. In collision mode with a non-reactive gas like helium, kinetic energy discrimination (KED) reduces polyatomic interferences and can lessen the impact of peak tailing.[6] In reaction mode , a reactive gas can convert the interfering ion into a different species at another mass. For the specific issue of ²³⁸U peak tailing, which is not a polyatomic interference, tandem mass spectrometry (ICP-MS/MS) is generally more effective than a standard CRC.[7][8] A newer ICP-MS/MS method involves reacting ²³⁷Np with a gas like CO₂ to form ²³⁷Np¹⁶O⁺, shifting its mass to m/z 253, away from the uranium interferences.[9]

Q4: What are the typical recovery rates for ²³⁷Np after chemical separation?

A4: Recovery rates can vary depending on the specific method and matrix. However, well-optimized procedures can yield high and consistent recoveries. For example, a liquid-liquid extraction method has been reported to have an average Neptunium recovery of 91% ± 7%.[1] Methods using TEVA® resin have shown recovery ratios ranging from 89% to 113%.[2]

Experimental Protocols & Data

Protocol 1: Uranium Separation using Anion Exchange Chromatography

This protocol provides a general overview of a method for separating Np from a uranium matrix using TEVA® resin.[2][12]

G start Sample Preparation (e.g., Acidification, Valence Adjustment) load Load Sample onto Conditioned TEVA Resin Cartridge start->load wash_U Wash with 3M HNO3 to Elute Uranium and other Matrix Components load->wash_U elute_Np Elute Np and Pu with a Reducing Reagent in HCl wash_U->elute_Np analyze Prepare Eluate for ICP-MS Analysis elute_Np->analyze

Caption: Workflow for Np separation using TEVA resin.

Methodology:

  • Sample Preparation: The sample is acidified, typically with nitric acid. The oxidation state of Np and Pu is adjusted to +4 to ensure retention on the resin. This can be achieved using reagents like ferrous sulfamate and sodium nitrite.[12]

  • Column Conditioning: The TEVA® resin cartridge is conditioned with nitric acid.

  • Sample Loading: The prepared sample is loaded onto the TEVA® resin cartridge. Np(IV) and Pu(IV) are retained.

  • Uranium Wash: The column is washed with 3M nitric acid to remove uranium and other matrix constituents.[12]

  • Analyte Elution: Neptunium and plutonium are eluted from the resin using a suitable reagent, such as a solution containing HCl and a reducing agent to change their oxidation state.

  • Analysis: The eluate is collected and prepared for ICP-MS analysis.

Data Presentation: Comparison of ICP-MS Techniques for ²³⁷Np Analysis in a Uranium Matrix

The following table summarizes the performance of single quadrupole ICP-MS (ICP-QMS) versus triple quadrupole ICP-MS (ICP-QQQ) in MS/MS mode for the analysis of ²³⁷Np in the presence of high uranium concentrations.[7]

Uranium Concentration²³⁷Np Spike LevelMeasured ²³⁷Np (ICP-QMS)Measured ²³⁷Np (ICP-QQQ in MS/MS)Recovery (ICP-QQQ)
10 ppm0 ppb> 0 ppb (false positive)Not DetectedN/A
10 ppm0.1 ppbInaccurate (high bias)~0.1 ppb~100%
10 ppm1.0 ppbInaccurate (high bias)~1.0 ppb~100%
100 ppm0 ppb> 0 ppb (false positive)Not DetectedN/A
100 ppm0.1 ppbInaccurate (high bias)~0.1 ppb~100%
100 ppm1.0 ppbInaccurate (high bias)~1.0 ppb~100%

Data is illustrative based on findings from cited literature.[7] Actual values will vary with instrument and conditions.

This table clearly demonstrates that conventional ICP-QMS can produce false-positive results for ²³⁷Np in high uranium matrices due to peak tailing. In contrast, ICP-QQQ in MS/MS mode accurately measures the spiked ²³⁷Np concentrations, highlighting its superior ability to resolve this interference.[7]

References

improving the efficiency of Np-237 separation from fission products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Neptunium-237 (Np-237) separation from fission products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating Np-237 from fission products?

A1: The most prevalent methods for separating Np-237 include the PUREX (Plutonium Uranium Reduction Extraction) process, solvent extraction using chelating agents like Thenoyltrifluoroacetone (TTA) or organophosphorus compounds like Di-(2-ethylhexyl)phosphoric acid (HDEHP), and anion exchange chromatography.[1] Extraction chromatography using specialized resins like TEVA is also a widely used and effective technique.[2]

Q2: Why is controlling the oxidation state of neptunium so critical during separation?

A2: The chemical behavior of neptunium is highly dependent on its oxidation state. In nitric acid solutions typical for reprocessing, neptunium can exist in +4, +5, and +6 oxidation states.[3] The Np(IV) and Np(VI) states are generally extractable into the organic phase in solvent extraction processes, while Np(V) is poorly extractable and tends to remain in the aqueous raffinate with the fission products.[3] Therefore, to achieve high separation efficiency, it is crucial to adjust and maintain neptunium in the desired extractable oxidation state (+4 or +6).

Q3: Which fission products and actinides most commonly interfere with Np-237 separation?

A3: Several radionuclides can interfere with Np-237 separation. Uranium (U) and Plutonium (Pu) are major interferences due to their similar extraction chemistry.[4] Americium (Am) and Curium (Cm) can also be co-extracted depending on the process conditions.[4] Key interfering fission products include Zirconium (Zr), Niobium (Nb), Ruthenium (Ru), and Protactinium (Pa).[5][6]

Q4: How is the purity and recovery of separated Np-237 typically measured?

A4: The concentration and isotopic purity of Np-237 are commonly determined using alpha spectrometry, gamma spectrometry, and inductively coupled plasma mass spectrometry (ICP-MS).[7] Alpha spectrometry is a traditional method for quantification, while ICP-MS offers high sensitivity for detecting trace amounts.[7] Gamma spectrometry is often used to quantify the short-lived tracer Np-239 to determine the chemical yield of the separation process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Np-237 separation experiments.

Issue 1: Low Recovery of Np-237 in the Product Stream

Low recovery of Np-237 is a common problem that can be attributed to several factors, primarily related to incorrect valence state, incomplete extraction, or issues during the stripping phase.

Troubleshooting Workflow for Low Np-237 Recovery

Low_Np_Recovery Start Low Np-237 Recovery Detected CheckValence Verify Np Oxidation State (Is it Np(IV) or Np(VI)?) Start->CheckValence CheckExtraction Review Extraction Parameters (Solvent conc., Acidity, Contact time) CheckValence->CheckExtraction Yes ValenceIncorrect Incorrect Valence (Np(V)) - Adjust redox potential - Add reducing/oxidizing agent CheckValence->ValenceIncorrect No CheckStripping Examine Stripping Conditions (Reagent conc., Acidity) CheckExtraction->CheckStripping Yes ExtractionInefficient Inefficient Extraction - Optimize solvent concentration - Adjust aqueous phase acidity - Increase contact time CheckExtraction->ExtractionInefficient No StrippingIncomplete Incomplete Stripping - Adjust stripping agent concentration - Modify acidity of stripping solution CheckStripping->StrippingIncomplete No Resolved Problem Resolved CheckStripping->Resolved Yes ValenceIncorrect->Resolved ExtractionInefficient->Resolved StrippingIncomplete->Resolved

Caption: Troubleshooting workflow for low Np-237 recovery.

Detailed Q&A:

  • Q: My Np-237 recovery is low. How do I confirm the oxidation state?

    • A: While direct measurement of the oxidation state in a hot cell is complex, you can infer it by reviewing your valence adjustment step. Ensure that the reducing or oxidizing agents were added in the correct concentration and given sufficient time to react. For example, when preparing for anion exchange, reducing Np(V) to Np(IV) with ferrous sulfamate (Fe(II)) is a critical step.[8] Insufficient reductant or adverse temperature conditions can lead to incomplete reduction, leaving poorly extracted Np(V) in the aqueous phase.

  • Q: What are the optimal conditions for Np(IV) extraction using TTA?

    • A: Quantitative extraction of Np(IV) can be achieved using 0.5M Thenoyltrifluoroacetone (TTA) in xylene from a 1M HCl solution.[9] It is crucial to reduce Np to Np(IV) prior to extraction, for example, by using ferrous iron (Fe(II)) and hydroxylamine.

  • Q: I suspect incomplete stripping of Np from the organic phase. What should I do?

    • A: Review the composition of your stripping solution. For instance, in a TTA-xylene system, Np can be back-extracted into an 8M HNO₃ aqueous phase.[5] In HDEHP-based separation, Np can be stripped using 1M HNO₃ containing a reducing agent like hydroxylamine hydronitrate.[4] Ensure the concentration and volume of the stripping agent are adequate.

Issue 2: Poor Decontamination from Uranium and Plutonium

Co-extraction of uranium and plutonium is a significant challenge due to their similar chemical properties to neptunium in extractable oxidation states.

Logical Diagram for Improving U/Pu Decontamination

Decontamination_Improvement node_start Poor Decontamination from U and/or Pu node_pu Plutonium Interference node_start->node_pu node_u Uranium Interference node_start->node_u node_pu_sol Solution: Reduce Pu to inextractable Pu(III). - Use Ferrous Sulfamate (Fe(II)) - Use KI in HCl medium node_pu->node_pu_sol node_u_sol Solution: - Add scrubbing steps to the process. - Optimize acidity to minimize U co-extraction. - Utilize selective stripping agents. node_u->node_u_sol

Caption: Strategies to improve decontamination from U and Pu.

Detailed Q&A:

  • Q: How can I prevent plutonium from being co-extracted with neptunium?

    • A: The most effective strategy is to reduce plutonium to the inextractable Pu(III) oxidation state while maintaining neptunium as Np(IV). In the PUREX process, ferrous sulfamate is used to reduce Pu(IV) to Pu(III), allowing it to be stripped into the aqueous phase while U(VI) and Np(IV) (if valence is adjusted) remain in the organic phase. In other systems, reagents like potassium iodide (KI) in a hydrochloric acid medium can also effectively reduce Pu(IV).[9]

  • Q: My separated neptunium is contaminated with uranium. How can I improve the separation?

    • A: Uranium contamination can be addressed by introducing scrub steps in your solvent extraction process. A scrub solution, typically nitric acid at a specific concentration, can wash the co-extracted uranium back into the aqueous phase while retaining the neptunium in the organic phase.[8] Additionally, selective stripping can be employed. For example, in an HDEHP system, Am and Cm can be stripped first with 5M HNO₃, followed by Np with 1M HNO₃ containing a reductant, leaving U and Pu in the organic phase.[4]

Data Presentation

Table 1: Decontamination Factors for Np-237 in Various Separation Systems

Interfering NuclideSeparation MethodDecontamination FactorReference
Uranium (U)Anion Exchange> 20,000[10]
Uranium (U)HDEHP Solvent Extraction2,800[4]
Plutonium (Pu)Anion Exchange (with Pu(III) reduction)> 10,000[10]
Thorium (Th)Anion Exchange> 1,000[10]
Zirconium-Niobium (Zr-Nb)Anion Exchange (with HF wash)> 70,000[10]
Ruthenium-Rhodium (Ru-Rh)Anion Exchange> 4,000[10]
Protactinium (Pa-233)TTA Solvent Extraction> 2 x 10⁴[5]

Table 2: Typical Reagent Concentrations for Np-237 Separation Protocols

Process StepReagentConcentrationPurposeReference
TTA Extraction Thenoyltrifluoroacetone (TTA) in xylene0.5 MExtraction of Np(IV)[5]
Hydrochloric Acid (Aqueous Phase)1-2 MAqueous medium for extraction[5][9]
Nitric Acid (Stripping Phase)8 MBack-extraction of Np[5]
Anion Exchange Nitric Acid (Loading/Washing)6-8 MNp(IV) absorption[10]
Ferrous Sulfamate & HydrazineVariableReduce Np(V) to Np(IV) and Pu(IV) to Pu(III)[10]
Nitric Acid (Elution)0.35 MElution of Np(IV)[10]
HDEHP Extraction Di-(2-ethylhexyl)phosphoric acid (HDEHP)1 MExtraction of actinides[4]
Nitric Acid (Aqueous Phase)0.1 MAqueous medium for extraction[4]
Nitric Acid (Am/Cm Stripping)5 MBack-extraction of Am/Cm[4]
NH₂OH·HNO₃ in 1M HNO₃0.2 MBack-extraction of Np[4]

Experimental Protocols

Protocol 1: Np-237 Separation using Anion Exchange Chromatography

This protocol is based on the principle of absorbing Np(IV) nitrate complexes onto a strong base anion exchange resin and selectively washing off impurities before eluting the purified Np.

Objective: To separate and purify Np-237 from uranium, plutonium, and fission products.

Methodology:

  • Feed Preparation and Valence Adjustment:

    • Take the sample solution containing Np-237 and interfering ions in a nitric acid medium.

    • Adjust the nitric acid concentration to approximately 6-8 M.

    • Add a reducing agent, such as a mixture of ferrous sulfamate and hydrazine, to quantitatively reduce Np(V) to Np(IV) and Pu(IV) to the non-absorbable Pu(III).[10] Allow at least one hour for the reduction to complete.

  • Column Loading:

    • Prepare an anion exchange column (e.g., Dowex 1x4) by conditioning it with 6-8 M HNO₃.

    • Load the valence-adjusted feed solution onto the column at a controlled flow rate. Np(IV) and U(VI) will be absorbed onto the resin.

  • Washing and Decontamination:

    • Plutonium and Cationic Impurity Removal: Wash the column with several column volumes of 6 M HNO₃ containing the same reducing agents (ferrous sulfamate and hydrazine) to remove Pu(III) and other non-absorbed impurities.[10]

    • Fission Product Removal: To remove strongly absorbed fission products like Zr-Nb, wash the column with 8 M HNO₃, potentially containing a small amount of hydrofluoric acid (e.g., 0.01 M HF), at an elevated temperature (e.g., 60°C).[10]

  • Elution:

    • Elute the purified Np-237 from the column using a dilute nitric acid solution, typically around 0.35 M HNO₃.[10]

    • Collect the eluate containing the purified Np-237 fraction.

  • Analysis:

    • Analyze the product fraction for Np-237 concentration and purity using alpha spectrometry or ICP-MS.

    • Use gamma spectrometry to check for any remaining fission product impurities.

Protocol 2: Np-237 Separation using TTA Solvent Extraction

This protocol utilizes the chelation of Np(IV) by Thenoyltrifluoroacetone (TTA) for selective extraction into an organic solvent.

Objective: To separate Np-237 from trivalent actinides and certain fission products.

Methodology:

  • Aqueous Phase Preparation:

    • Start with the sample in a hydrochloric acid medium. Adjust the concentration to approximately 2 M HCl.

    • Add ferrous iron (e.g., from ferrous chloride) and hydroxylamine to reduce all neptunium to the Np(IV) state.[5]

  • Extraction:

    • Prepare an organic phase of 0.5 M TTA in a suitable organic solvent like xylene.

    • Contact the aqueous phase with an equal volume of the organic phase in a separation funnel.

    • Shake vigorously for at least 10 minutes to ensure complete phase transfer of the Np(IV)-TTA chelate.

    • Allow the phases to separate and collect the organic phase containing the Np-237.

  • Scrubbing (Optional):

    • To improve purity, the organic phase can be "scrubbed" by contacting it with a fresh aqueous solution (e.g., 1-2 M HCl) to remove any entrained or weakly extracted impurities.

  • Stripping (Back-Extraction):

    • Contact the Np-loaded organic phase with an 8 M HNO₃ solution.[5]

    • The high acidity and nitrate concentration will break the Np-TTA complex and transfer the Np back into the aqueous phase.

    • Repeat the stripping step to ensure quantitative recovery of Np.

  • Analysis:

    • The resulting aqueous strip solution contains the purified Np-237. Analyze for yield and purity using appropriate radiometric or mass spectrometry techniques.

References

troubleshooting low chemical yield in Neptunium-237 radiochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low chemical yield in Neptunium-237 (²³⁷Np) radiochemistry.

Troubleshooting Guides

Low chemical yield in ²³⁷Np radiochemistry is a common issue that can often be traced back to a few key experimental areas. This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Issue 1: Low Recovery After Anion Exchange Chromatography

Anion exchange is a primary method for purifying ²³⁷Np. Low yield at this stage is often related to incorrect oxidation state management or improper column conditioning and elution.

Initial Checks:

  • Verify Oxidation State: Ensure that Neptunium was quantitatively converted to Np(IV) before loading onto the column. Np(V) and Np(VI) have significantly lower retention on anion exchange resins in nitric acid media.

  • Confirm Reagent Stability: Prepare fresh solutions of reducing agents like ferrous sulfamate and hydrazine, as their effectiveness can diminish over time.

  • Inspect Resin: Check the age and condition of the anion exchange resin. Discoloration or fragmentation can indicate degradation, leading to poor performance.

Troubleshooting Steps:

Symptom Possible Cause Recommended Action
Low Np retention on the column (high activity in the load and wash fractions) 1. Incomplete reduction to Np(IV).2. Nitric acid concentration of the load solution is too low.3. Presence of complexing agents that interfere with Np(IV)-nitrate complex formation.1. Increase the concentration of ferrous sulfamate and/or hydrazine. Ensure adequate reaction time for the reduction.[1][2]2. Adjust the nitric acid concentration to the optimal range for Np(IV) retention (typically 6-8 M).[2]3. Review the sample matrix for interfering ions and consider a pre-purification step if necessary.
Np is retained but cannot be eluted effectively (low activity in the elution fraction) 1. Incomplete reduction of Np(IV) to Np(III) or oxidation to Np(V) during elution.2. Eluent concentration is not optimal.3. Flow rate is too high.1. Ensure the eluent contains an appropriate reducing agent (e.g., dilute nitric acid with a reducing agent) to convert Np(IV) to a less strongly retained species.2. Use a low concentration of nitric acid (e.g., 0.35 M) for elution.[2]3. Decrease the elution flow rate to allow for complete ion exchange to occur.
Co-elution of impurities (e.g., Plutonium, Thorium) 1. Improper washing of the column.2. Ineffective partitioning of interfering elements.1. Increase the volume of the wash solution (e.g., 6 M HNO₃ with ferrous sulfamate and hydrazine) to remove weakly bound impurities.[2]2. For Pu contamination, a specific wash step with a reducing agent that selectively reduces Pu(IV) to the less retained Pu(III) can be employed before Np elution.[1] For Th, a wash with dilute hydrofluoric acid in nitric acid can be effective.[2]

Experimental Workflow for Anion Exchange Purification of ²³⁷Np

Anion_Exchange_Workflow cluster_prep Sample Preparation cluster_column Anion Exchange Column cluster_analysis Analysis Sample Sample in HNO₃ Add_Tracer Add ²³⁹Np Tracer Sample->Add_Tracer Adjust_Valence Adjust to Np(IV) (Fe(II)SO₄NH₂, Hydrazine) Add_Tracer->Adjust_Valence Load Load Sample Adjust_Valence->Load Condition Condition Column (8 M HNO₃) Condition->Load Wash Wash Column (6-8 M HNO₃ + Reductant) Load->Wash Elute_Pu Selective Pu Elution (e.g., 4-6 M HNO₃ + Reductant) Wash->Elute_Pu Elute_Np Elute Np (0.35 M HNO₃) Elute_Pu->Elute_Np Alpha_Spec Alpha Spectrometry Elute_Np->Alpha_Spec Yield_Calc Yield Calculation (from ²³⁹Np tracer) Alpha_Spec->Yield_Calc

Anion exchange workflow for Np-237 purification.
Issue 2: Low Yield in Solvent Extraction

Solvent extraction, often using reagents like thenoyltrifluoroacetone (TTA), is another key separation technique. Yield issues here are also frequently linked to oxidation state control and phase separation problems.

Initial Checks:

  • Organic Phase Integrity: Ensure the organic solvent and extractant have not degraded. Use fresh, high-purity reagents.

  • Aqueous Phase Acidity: Verify the pH or acidity of the aqueous phase is optimal for the extraction of the desired Np species (typically Np(IV)).

  • Phase Separation: Observe the phases after mixing. The presence of an emulsion or a "third phase" indicates a problem with the extraction system.

Troubleshooting Steps:

Symptom Possible Cause Recommended Action
Low extraction of Np into the organic phase 1. Incorrect oxidation state (Np(V) is poorly extracted).2. Aqueous phase acidity is not optimal for Np(IV) extraction.3. Insufficient mixing time or intensity.1. Ensure complete reduction to Np(IV) prior to extraction.[3][4]2. Adjust the nitric or hydrochloric acid concentration to the recommended value for the specific solvent system (e.g., 1 M HCl for TTA-xylene).[3]3. Increase the mixing time and ensure vigorous mixing to facilitate mass transfer between phases.
Difficulty in back-extracting Np from the organic phase 1. Strong complexation of Np(IV) in the organic phase.2. Inappropriate stripping solution.1. Convert Np(IV) to the less extractable Np(V) or Np(III) in the stripping step.2. Use a stripping solution with a different acidity or complexing agent that favors the partitioning of Np into the aqueous phase (e.g., 8 M HNO₃ to back-extract from TTA-xylene).[4]
Formation of emulsions or a third phase 1. High concentration of certain ions in the aqueous phase.2. Presence of surfactants or degradation products of the extractant.1. Dilute the sample or perform a pre-treatment to remove interfering ions.2. Purify the solvent and extractant. Centrifugation can help to break emulsions.

Troubleshooting Logic for Low Np Yield

A logical workflow for troubleshooting low Np-237 yield.

Data on Chemical Yield and Decontamination Factors

The following tables summarize typical chemical yields and decontamination factors (DF) for common ²³⁷Np purification methods. Note that actual performance can vary based on specific experimental conditions and the sample matrix.

Table 1: Typical Chemical Yields for ²³⁷Np Separation Methods

MethodKey ReagentsTypical Chemical Yield (%)Reference
Anion ExchangeDowex 1x4 resin, HNO₃, Ferrous Sulfamate, Semicarbazide> 95%[5]
Anion Exchange (TEDA cartridge)Triethylenediamine-based cartridge, HNO₃90.4%[6]
Solvent Extraction (TTA)Thenoyltrifluoroacetone in xylene, HCl/HNO₃Quantitative[3][4]
Extraction Chromatography (TEVA)TEVA resin, HNO₃High chemical yields[7]

Table 2: Decontamination Factors (DF) in ²³⁷Np Purification

MethodImpurityDecontamination FactorReference
Anion ExchangePlutonium5 x 10⁴[5]
Anion ExchangeUranium> 10⁴[5]
Anion ExchangeAmericium & Curium> 10⁴[5]
Anion ExchangeFission Products> 10⁴[5]
Anion ExchangeThorium> 1000[2]
Solvent Extraction (HDEHP)Uranium2800 (in Np fraction)[8]

Experimental Protocols

Protocol 1: Anion Exchange Purification of ²³⁷Np

This protocol is a generalized procedure based on established methods for the separation of ²³⁷Np from various interfering ions.[2][5]

1. Sample Preparation and Valence Adjustment: a. To an aliquot of the sample in 8 M HNO₃, add a known activity of ²³⁹Np tracer for yield determination. b. Add ferrous sulfamate (to a final concentration of ~0.05 M) and semicarbazide or hydrazine (to ~0.05 M) to reduce Np to Np(IV). c. Gently warm the solution (e.g., to 35-55°C) for a short period (e.g., 30 minutes) to ensure complete reduction, then cool to room temperature.[1]

2. Column Preparation: a. Prepare a column with a suitable anion exchange resin (e.g., Dowex 1x4, 100-200 mesh). b. Pre-condition the column by passing several column volumes of 8 M HNO₃.

3. Sample Loading and Washing: a. Load the valence-adjusted sample onto the column at a controlled flow rate. b. Wash the column with 30-40 column volumes of 4.5 - 6 M HNO₃ containing ferrous sulfamate and semicarbazide/hydrazine to remove plutonium and other impurities.[2][5]

4. Elution: a. Elute the purified ²³⁷Np from the column using a dilute nitric acid solution (e.g., 0.35 M HNO₃). b. Collect the eluate for subsequent measurement.

5. Sample Preparation for Alpha Spectrometry: a. Evaporate the eluate to near dryness. b. Redissolve the residue in a suitable electrolyte. c. Electrodeposit the Np onto a stainless-steel disc.[9] d. Measure the alpha activity using an alpha spectrometer to determine the ²³⁷Np recovery by comparing the measured ²³⁹Np activity to the initial amount added.

Protocol 2: Solvent Extraction of ²³⁷Np using TTA

This protocol describes a general method for the extraction of ²³⁷Np using thenoyltrifluoroacetone (TTA).[3][4]

1. Aqueous Phase Preparation: a. Adjust the aqueous sample to 1 M HCl. b. Add a suitable reducing agent, such as ferrous iron, to reduce Np to Np(IV).

2. Extraction: a. Contact the aqueous phase with an equal volume of 0.5 M TTA in xylene. b. Mix vigorously for at least 10 minutes to ensure equilibrium is reached. c. Allow the phases to separate. Centrifugation may be required to achieve a clean separation. d. The Np(IV) will be in the organic phase.

3. Stripping (Back-Extraction): a. Separate the organic phase containing the Np(IV)-TTA complex. b. Contact the organic phase with an equal volume of 8 M HNO₃. c. Mix thoroughly to back-extract the Np into the aqueous phase. d. Separate the aqueous phase containing the purified Np.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the oxidation state of Neptunium so critical for separation? A1: Neptunium can exist in multiple oxidation states in solution, primarily Np(IV), Np(V), and Np(VI).[10] Separation methods like anion exchange and solvent extraction are highly selective for a specific oxidation state. For instance, Np(IV) is strongly retained by anion exchange resins in nitric acid and is readily extracted by TTA, while Np(V) is not.[2][3][4] Therefore, failure to quantitatively convert and maintain Np in the desired oxidation state will lead to significant losses and low chemical yield.

Q2: My Np yield is consistently low even after following the protocol. What are some less obvious sources of error? A2: If the primary troubleshooting steps do not resolve the issue, consider the following:

  • Presence of Strong Complexing Agents: Ions like fluoride or phosphate in your original sample can form stable complexes with Np(IV), preventing its interaction with the ion exchange resin or solvent extractant.

  • Radiolysis: In highly radioactive samples, radiolysis can produce oxidizing or reducing species in the solution, which can alter the oxidation state of Np during the separation process.

  • Incomplete Tracer Equilibration: The yield tracer (e.g., ²³⁹Np) must be in the same chemical form as the analyte (²³⁷Np) to accurately reflect the chemical yield. Ensure sufficient time and appropriate conditions for the tracer to equilibrate with the sample.

Q3: How do I choose between anion exchange and solvent extraction for Np purification? A3: The choice depends on the sample matrix, the required purity, and the available equipment.

  • Anion Exchange is highly effective for separating Np from a wide range of fission products and other actinides and can achieve very high decontamination factors.[2][5] It is often used for final purification steps.

  • Solvent Extraction can be very rapid and is effective for initial bulk separations from elements like uranium.[3] However, it can be prone to issues with emulsions and may require more handling of organic solvents.

Q4: What is the purpose of adding both ferrous sulfamate and hydrazine as reductants? A4: Ferrous sulfamate (Fe(SO₃NH₂)₂) is a strong reducing agent used to reduce Np(V) and Np(VI) to Np(IV).[1] Hydrazine is added as a "holding" reductant or stabilizer. It scavenges nitrous acid and other oxidizing species that can be present in nitric acid solutions or generated by radiolysis, thereby preventing the re-oxidation of the desired Np(IV) and Pu(III) states.[1][11]

Q5: Can I use a different yield tracer if ²³⁹Np is not available? A5: Yes, other isotopes like ²³⁵Np have been used. However, the choice of tracer is critical. The ideal tracer should have a convenient half-life and decay mode that is easily distinguishable from ²³⁷Np. The use of ²³⁹Np is common because it can be "milked" from a ²⁴³Am source and its gamma emissions are easily measured for yield determination.[12] It is essential that the chemical behavior of the tracer is identical to that of ²³⁷Np under the experimental conditions.

References

Technical Support Center: Optimization of Extraction Chromatography for Np-237 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction chromatography for the purification of Neptunium-237 (Np-237).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Np-237 using extraction chromatography. Each problem is followed by potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Np-237 Incorrect valence state of Neptunium. Np should be in the +4 state for optimal retention on many resins like TEVA and UTEVA.[1][2]Adjust the valence of Neptunium to Np(IV) prior to column loading. This can be achieved using reducing agents like ferrous sulfamate with a stabilizer such as hydrazine or semicarbazide.[1][3]
Incomplete elution of Neptunium from the column.Optimize the eluent composition and volume. For TEVA resin, a solution of 0.1 M HCl-0.05 M HF-0.01 M TiCl3 can be used to elute Np.[4] For anion exchange resins, a dilute nitric acid solution (e.g., 0.35 M HNO3) is effective.[3]
High flow rate during sample loading or elution.Reduce the flow rate to allow for sufficient residence time and complete interaction between the sample and the resin. A flow rate of approximately 1 mL/min is often recommended.[4]
Presence of interfering ions in the sample matrix.Pre-treat the sample to remove interfering ions. For example, co-precipitation steps can be used to pre-concentrate Np and remove bulk matrix components.
Poor Purity of Np-237 Fraction (Contamination with U, Pu, or Fission Products) Inefficient separation from Uranium (U).Utilize a combination of resins. A common approach is to use a TEVA resin followed by a UTEVA resin.[5] Np(IV) is retained on the TEVA column while U can be later removed using the UTEVA resin.[5][6] The addition of oxalic acid to the eluent can help in the separation of Np from U on UTEVA resin.[6][7]
Incomplete separation from Plutonium (Pu).Ensure proper valence adjustment. Pu can be reduced to Pu(III) which is not retained on TEVA resin, while Np is maintained as Np(IV).[4] Alternatively, specific wash steps can be employed. For anion exchange, washing with 4.5 M nitric acid containing ferrous sulfamate and semicarbazide can remove Pu.[8]
Contamination with fission products.Employ specific wash steps designed to remove fission products. For anion exchange resins, a wash with 8 M HNO3 - 0.01 M HF at an elevated temperature (60°C) can effectively remove fission products like Zr-Nb and Ru-Rh.[3]
Inconsistent or Non-Reproducible Results Variation in valence state of Np between experiments.Strictly control the valence adjustment step. Ensure consistent addition and reaction time of the redox reagents.
Degradation of the extraction resin.Use fresh or properly regenerated resin for each experiment. High acidity and radiation can degrade the resin over time.
Fluctuations in experimental conditions (e.g., temperature, acid concentration).Maintain consistent experimental parameters. Monitor and control the temperature and accurately prepare all acid solutions.

Frequently Asked Questions (FAQs)

Q1: Which type of extraction chromatography resin is best for Np-237 purification?

A1: The choice of resin depends on the specific separation requirements, particularly the matrix and the main contaminants.

  • TEVA Resin : This resin is highly effective for separating tetravalent actinides, making it a primary choice for Np(IV) purification.[2][9][10] It shows good selectivity for Np(IV) and Pu(IV) over trivalent actinides like Americium (Am) and Curium (Cm).[4]

  • UTEVA Resin : This resin is particularly useful for separating Uranium and tetravalent actinides.[6] It is often used in tandem with TEVA resin to achieve high purity Np by removing residual Uranium.[5][11]

  • Anion Exchange Resins (e.g., Dowex 1-X4) : These resins are also widely used, particularly for separations in nitric acid and hydrochloric acid media.[3][8][12] They can provide excellent decontamination from U, Pu, and fission products.[3][8]

Q2: How do I properly adjust the valence of Neptunium to Np(IV)?

A2: Proper valence adjustment is critical for the retention of Neptunium on most extraction chromatography resins. A common and effective method is the use of ferrous sulfamate as a reductant in the presence of a holding agent like hydrazine or semicarbazide to stabilize the Np(IV) state.[1][3] The sample is typically treated with these reagents in a nitric acid medium before being loaded onto the column.[1]

Q3: What are the optimal loading and elution conditions for Np-237 on TEVA resin?

A3: For TEVA resin, Np should be in the +4 oxidation state.

  • Loading Conditions : The sample is typically loaded in a nitric acid solution (e.g., 3M HNO3).[4]

  • Elution Conditions : Np(IV) can be eluted from the TEVA resin using a solution of 0.1 M HCl containing a small amount of HF and a reducing agent like TiCl3 (e.g., 0.1 M HCl - 0.05 M HF - 0.01 M TiCl3).[4][13]

Q4: How can I effectively remove Uranium contamination from my Np-237 sample?

A4: A combination of TEVA and UTEVA resins is a highly effective method for removing Uranium.[5] The process generally involves:

  • Adjusting Np to the +4 state.

  • Loading the sample onto a TEVA column to retain Np(IV).

  • Uranium may pass through or be partially retained.

  • The eluate containing Np can then be passed through a UTEVA column, which strongly retains Uranium, allowing for the purification of Np.[5] Adding oxalic acid to the mobile phase can enhance the separation of Np from U on UTEVA resin, as it reduces the retention of Np while U remains strongly retained.[6][7]

Q5: What is a reliable method for separating Np-237 from Plutonium?

A5: Separation of Np from Pu can be achieved by manipulating their oxidation states. In a nitric acid medium, both Np(IV) and Pu(IV) are retained on TEVA resin. To separate them, you can selectively reduce Pu to Pu(III) using a reagent like ascorbic acid, which will then not be retained on the TEVA resin, while Np remains as Np(IV) and is retained.[4] Alternatively, on anion exchange resins, specific wash conditions with reducing agents can be used to elute plutonium while neptunium remains on the column.[8]

Experimental Protocols

Protocol 1: Np-237 Purification using TEVA and UTEVA Resins

This protocol is adapted for the separation of Np-237 from a sample containing Uranium.[5]

  • Valence Adjustment : Adjust the sample to contain Np in the +4 oxidation state using ferrous sulfamate and a stabilizer.

  • TEVA Column Separation :

    • Prepare a TEVA resin column.

    • Load the pre-treated sample onto the TEVA column. Np(IV) will be retained.

    • Wash the column with 2 M HNO3 to remove non-retained ions.

    • Elute Np(IV) from the TEVA column using a solution of 2 M HNO3 - 0.2 M H2C2O4.[5]

  • UTEVA Column Separation (Uranium Removal) :

    • Dilute the eluent from the TEVA column.

    • Load the diluted eluent onto a UTEVA resin column. Uranium will be retained on the UTEVA resin.

    • Np(IV) will pass through the UTEVA column in the effluent.[5]

    • Collect the Np-containing fraction.

Average recovery of neptunium for this procedure is approximately 94%, with a uranium decontamination factor greater than 10^4.[5]

Protocol 2: Np-237 Purification using Anion Exchange Chromatography

This protocol is effective for separating Np-237 from Pu, U, Am, Cm, and fission products.[3][8]

  • Sample Preparation : Spike the sample with a Np-239 tracer for yield determination. Adjust the sample to 8 M nitric acid and add ferrous sulfamate and semicarbazide to reduce Np to Np(IV).[8]

  • Column Loading : Load the prepared sample onto a Dowex 1, X-4 anion exchange column.

  • Washing :

    • Wash the column with 30-40 column volumes of 4.5 M nitric acid containing ferrous sulfamate and semicarbazide to remove Pu and other impurities.[8]

    • For enhanced Pu decontamination, an additional wash with 0.1 M NH4I in 12 M HCl can be performed.[8]

  • Elution : Elute the purified Np with 0.005 M ceric sulfate in dilute nitric acid.[8] Alternatively, if the HCl wash was used, elute with 6.5 M HCl containing 0.004 M HF.[8]

This method can achieve Np recoveries of 95% with Pu decontamination factors of 5 x 10^4 and decontamination factors for U, Am, Cm, and fission products greater than 10^4.[8]

Quantitative Data Summary

Parameter TEVA + UTEVA Resin Method Anion Exchange (Dowex 1) Method Reference
Np-237 Recovery ~94%95%[5],[8]
Uranium Decontamination Factor > 10^4> 10^4[5],[8]
Plutonium Decontamination Factor Not specified, but method is designed for separation5 x 10^4 (can be increased to 5 x 10^5 - 5 x 10^6)[8]
Americium/Curium Decontamination Factor Not specified> 10^4[8]
Fission Products Decontamination Factor Not specified> 10^4[8]

Visualizations

experimental_workflow_teva_uteva cluster_0 Step 1: Sample Preparation cluster_1 Step 2: TEVA Chromatography cluster_2 Step 3: UTEVA Chromatography start Sample Containing Np, U, etc. valence_adj Valence Adjustment (Np to Np(IV)) start->valence_adj Add Fe(II) sulfamate + stabilizer teva_load Load onto TEVA Column valence_adj->teva_load teva_wash Wash (2M HNO3) teva_load->teva_wash teva_elute Elute Np(IV) (2M HNO3 - 0.2M H2C2O4) teva_load->teva_elute Np(IV) retained waste1 Waste (Impurities) teva_wash->waste1 uteva_load Load onto UTEVA Column teva_elute->uteva_load Dilute Eluate np_fraction Purified Np-237 Fraction uteva_load->np_fraction Np(IV) passes through u_waste Uranium on Resin uteva_load->u_waste U retained

Caption: Workflow for Np-237 purification using TEVA and UTEVA resins.

logical_relationship_troubleshooting cluster_problem Common Problems cluster_cause Potential Causes cluster_solution Solutions low_recovery Low Np-237 Recovery valence Incorrect Valence State (Np not Np(IV)) low_recovery->valence elution Incomplete Elution low_recovery->elution flow_rate High Flow Rate low_recovery->flow_rate poor_purity Poor Purity u_contam Uranium Contamination poor_purity->u_contam pu_contam Plutonium Contamination poor_purity->pu_contam fp_contam Fission Product Contamination poor_purity->fp_contam adjust_valence Valence Adjustment (e.g., Fe(II) sulfamate) valence->adjust_valence optimize_eluent Optimize Eluent elution->optimize_eluent reduce_flow Reduce Flow Rate flow_rate->reduce_flow teva_uteva Use TEVA + UTEVA Resins u_contam->teva_uteva valence_sep Valence-Selective Separation pu_contam->valence_sep specific_wash Specific Wash Steps fp_contam->specific_wash

Caption: Troubleshooting logic for Np-237 purification issues.

References

mitigating polyatomic interferences in mass spectrometric analysis of Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of Neptunium-237 (Np-237). It addresses common challenges related to mitigating polyatomic interferences to ensure accurate and reliable quantification.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the analysis of Np-237.

Problem Potential Cause(s) Recommended Solution(s)
High background signal or false positive for Np-237 in samples with high uranium content. Peak tailing from the abundant 238U isotope into the m/z 237 channel. This is a common issue with conventional quadrupole ICP-MS (ICP-QMS) due to its limited abundance sensitivity.[1][2]Instrumental Approach: Utilize a triple quadrupole ICP-MS (ICP-QQQ) in MS/MS mode. This configuration offers superior abundance sensitivity, effectively removing the peak tailing from 238U.[1][2]Chemical Separation: Implement a pre-analytical chemical separation step to remove the uranium matrix before analysis. Anion exchange chromatography or the use of extraction chromatographic resins like TEVA is effective.[3][4]
Inaccurate Np-237 quantification, particularly in samples with enriched uranium. Formation of uranium hydride species, such as 235U1H2+ and 236U1H+, which have the same nominal mass as 237Np.Instrumental Approach: Employ a collision/reaction cell (CRC) with a reaction gas like oxygen to react with and mass-shift the uranium hydride ions.[5]Sample Preparation: Prepare standards and samples in heavy water (D2O) instead of deionized water to minimize the formation of uranium hydrides.
Poor recovery of Np-237 after chemical separation. Incorrect oxidation state of Neptunium. For effective separation using anion exchange or TEVA resin, Np should typically be in the +4 oxidation state.[6]Protocol Adherence: Ensure strict adherence to the chemical separation protocol, including the use of appropriate reducing agents (e.g., ferrous sulfamate) to maintain Np in the Np(IV) state.
Variable or inconsistent instrument response for Np-237 standards. Issues with the sample introduction system, such as a partially blocked nebulizer or worn peristaltic pump tubing.[7][8] Contamination of the calibration blank and standards.[7]System Maintenance: Regularly inspect and clean the nebulizer and spray chamber. Replace peristaltic pump tubing frequently.[7][8]Blank and Standard Preparation: Prepare fresh calibration standards daily using high-purity acids and deionized water. Ensure the calibration blank is free from Np-237 contamination.[7]
Signal suppression or enhancement, especially in complex matrices. High concentrations of matrix components affecting the plasma ionization efficiency or causing space-charge effects in the ion beam.Dilution: Dilute the sample to reduce the matrix effects.[9]Internal Standardization: Use an appropriate internal standard to correct for signal fluctuations caused by matrix effects.

Frequently Asked Questions (FAQs)

1. What are the primary sources of interference in the ICP-MS analysis of Np-237?

The two main interferences are:

  • Peak tailing from 238U: Due to the typically vast excess of uranium relative to neptunium in many samples, the signal from the 238U peak can "tail" into the adjacent mass channel of 237Np, leading to an artificially high reading.[1][2]

  • Polyatomic interferences from uranium hydrides: The formation of ions like 235U1H2+ and 236U1H+ in the plasma can create a direct spectral overlap at m/z 237.

2. How does a triple quadrupole ICP-MS (ICP-QQQ) help in mitigating these interferences?

An ICP-QQQ instrument operating in MS/MS mode provides two stages of mass filtering. This dual mass separation significantly enhances the abundance sensitivity, which is a measure of how well an intense peak is separated from its neighbors. This allows for the effective removal of the peak tailing from 238U, enabling accurate measurement of Np-237 even when the U:Np ratio is very high.[1][2]

3. What is the role of a collision/reaction cell (CRC) in Np-237 analysis?

A CRC is used to remove polyatomic interferences. A collision gas (like helium) can be used to break apart interfering ions through collision-induced dissociation, and their lower kinetic energy allows them to be filtered out. Alternatively, a reaction gas (like oxygen) can be introduced to selectively react with the interfering ions (e.g., uranium hydrides) and shift them to a different mass, thereby resolving the interference with Np-237.[5]

4. When is chemical separation necessary, and what are the common methods?

Chemical separation is often required when analyzing samples with a very high uranium concentration, especially when using an ICP-MS instrument without advanced interference removal capabilities like a CRC or MS/MS. Common methods include:

  • Anion exchange chromatography: This technique separates elements based on their ability to form anionic complexes that bind to a resin.

  • Extraction chromatography: This involves the use of specialized resins, such as TEVA (Tris(2-ethylhexyl)amine) resin, which shows high selectivity for actinides in specific oxidation states.[3][10]

5. Can High-Resolution ICP-MS (HR-ICP-MS) be used to resolve Np-237 interferences?

Yes, HR-ICP-MS (also known as Sector Field ICP-MS) can physically separate ions with very small mass differences. It can resolve the 237Np+ signal from uranium hydride interferences. However, HR-ICP-MS may have poorer abundance sensitivity compared to ICP-QQQ, meaning it might still be susceptible to peak tailing from 238U in samples with very high uranium content.[1]

Data Presentation

Table 1: Comparison of ICP-MS Techniques for Np-237 Analysis in the Presence of Uranium

TechniqueAbundance SensitivityUranium Hydride RemovalDetection Limit (in matrix)Key Advantage
ICP-QMS LowPoorHighLower cost and simplicity
HR-ICP-MS ModerateGoodModeratePhysical separation of isobars
ICP-MS with CRC ModerateExcellentLowEffective removal of polyatomic interferences
ICP-QQQ (MS/MS) ExcellentGoodVery Low (~3.1 ppq)[2]Superior removal of peak tailing[1]

Table 2: Performance of ICP-QQQ in MS/MS Mode for Np-237 Analysis in a Uranium Matrix[2]

Uranium ConcentrationNp Spike (µg/L)Measured Np (µg/L)Recovery (%)
1 mg/L0.10.102102
1 mg/L1.00.99899.8
10 mg/L0.10.101101
10 mg/L1.01.01101
100 mg/L0.10.103103
100 mg/L1.01.02102

Experimental Protocols

Method 1: Np-237 Analysis using ICP-QQQ in MS/MS Mode

This protocol is adapted from an application note for the analysis of Np-237 in a uranium matrix.[2]

1. Sample and Standard Preparation:

  • Prepare a series of Np-237 calibration standards (e.g., 0, 100, 500, 1000, 2000 ng/L) in 2% nitric acid.
  • Prepare uranium matrix solutions at various concentrations (e.g., 1, 10, 100 mg/L) to be spiked with Np-237.
  • Spike the uranium matrix solutions with known concentrations of Np-237 (e.g., 0.1 and 1.0 µg/L).

2. ICP-QQQ Instrument Parameters:

  • RF Power: 1550 W
  • Nebulizer Gas Flow Rate: 1.15 L/min
  • Plasma Gas Flow Rate: 15 L/min
  • Auxiliary Gas Flow Rate: 0.9 L/min
  • Sample Depth: 8 mm
  • Torch: Quartz, 2.5 mm id
  • Nebulizer: Micromist
  • Spray Chamber: Quartz, cooled to 2 °C
  • Interface Cones: Nickel
  • Acquisition Mode: MS/MS
  • Q1 and Q2 Resolution: 0.7 amu
  • Integration Time: 1 s per point
  • Replicates: 3

3. Data Acquisition and Analysis:

  • Analyze the calibration standards to generate a calibration curve.
  • Analyze the spiked uranium matrix samples.
  • Quantify the Np-237 concentration and calculate the recovery.

Method 2: Chemical Separation of Np-237 using TEVA Resin

This is a generalized protocol for the separation of neptunium from a uranium-containing sample matrix prior to mass spectrometric analysis.

1. Sample Preparation and Oxidation State Adjustment:

  • To an acidic sample solution, add a reducing agent such as ferrous sulfamate to ensure Neptunium is in the Np(IV) oxidation state. Uranium will typically be in the U(VI) state.

2. Column Preparation:

  • Prepare a column with TEVA resin, preconditioned with nitric acid.

3. Sample Loading:

  • Load the sample solution onto the TEVA resin column. Np(IV) will be retained on the resin, while U(VI) and other matrix components will pass through.

4. Column Washing:

  • Wash the column with nitric acid to remove any remaining uranium and other impurities.

5. Elution of Neptunium:

  • Elute the purified Np(IV) from the column using a suitable eluent, such as a dilute solution of nitric acid and a complexing agent like oxalic acid.

6. Sample Preparation for ICP-MS:

  • The eluted fraction containing the purified Np-237 is then appropriately diluted and acidified for introduction into the ICP-MS.

Visualizations

Experimental_Workflow_ICP_QQQ cluster_prep Sample & Standard Preparation cluster_analysis ICP-QQQ Analysis (MS/MS Mode) cluster_data Data Processing Cal_Std Calibration Standards Spiked_Sample Spiked Sample Sample_Intro Sample Introduction U_Matrix Uranium Matrix U_Matrix->Spiked_Sample Spiked_Sample->Sample_Intro Plasma Plasma Ionization Sample_Intro->Plasma Q1 Quadrupole 1 (m/z 237) Plasma->Q1 CRC Collision/Reaction Cell Q1->CRC Q2 Quadrupole 2 (m/z 237) CRC->Q2 Detector Detector Q2->Detector Quantification Quantification Detector->Quantification Calibration Calibration Curve Calibration->Quantification Results Final Results Quantification->Results

Caption: Workflow for Np-237 analysis using ICP-QQQ.

Chemical_Separation_Workflow Sample Sample Solution (Np + U + Matrix) Oxidation_Adjustment Oxidation State Adjustment (Np -> Np(IV)) Sample->Oxidation_Adjustment Load_Sample Load Sample onto Column Oxidation_Adjustment->Load_Sample TEVA_Column TEVA Resin Column TEVA_Column->Load_Sample Wash_Column Wash Column (Remove U and Matrix) Load_Sample->Wash_Column Elute_Np Elute Np(IV) Wash_Column->Elute_Np Purified_Np Purified Np-237 Fraction Elute_Np->Purified_Np ICP_MS_Analysis ICP-MS Analysis Purified_Np->ICP_MS_Analysis

Caption: Chemical separation workflow for Np-237.

Interference_Mitigation_Logic Interference Interference Detected? Interference_Type Identify Interference Type Interference->Interference_Type Yes Analysis Analysis Interference->Analysis No Peak_Tailing 238U Peak Tailing Interference_Type->Peak_Tailing Abundance Sensitivity Issue U_Hydride Uranium Hydrides Interference_Type->U_Hydride Polyatomic Overlap Use_ICP_QQQ Use ICP-QQQ (MS/MS) Peak_Tailing->Use_ICP_QQQ Chem_Sep Chemical Separation Peak_Tailing->Chem_Sep Use_CRC Use CRC U_Hydride->Use_CRC U_Hydride->Chem_Sep Use_ICP_QQQ->Analysis Use_CRC->Analysis Chem_Sep->Analysis

Caption: Decision logic for interference mitigation.

References

Technical Support Center: Quantification of Np-237 in High-Level Liquid Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in the quantification of Neptunium-237 (Np-237) in high-level liquid waste (HLLW).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process for Np-237 quantification.

Problem/Observation Potential Cause Recommended Solution
Low or inconsistent chemical recovery of Np tracer (e.g., 239Np). Incomplete Valence State Adjustment: Neptunium can exist in multiple oxidation states (+3, +4, +5, +6) in nitric acid, each with different chemical behaviors.[1][2] Inextractable Np(V) is a common cause of low yield.1. Ensure a robust valence adjustment step is performed prior to separation. 2. Use a combination of a reductant (e.g., ferrous sulfamate, ascorbic acid) and an oxidant or stabilizer to convert all Np isotopes to a single, stable oxidation state, typically Np(IV).[1] 3. Allow sufficient time for the redox reactions to reach equilibrium. The presence of nitrous acid (HNO₂) can have a complex, ambivalent influence on Np valences and may require stabilization with reagents like urea.[3][4]
High background or spectral overlap in the 237Np alpha-spectrum peak (4.78 MeV). Inadequate Separation from Interfering Nuclides: Alpha particles from other actinides, such as 238Pu (5.50 MeV), 241Am (5.49 MeV), and 234U (4.77 MeV), can interfere with the 237Np peak.[5]1. Improve the radiochemical separation procedure. Extraction chromatography using TEVA resin is effective at separating tetravalent actinides like Np(IV) and Pu(IV) from uranium and americium.[5][6][7] 2. Consider a multi-stage separation, potentially combining anion exchange with extraction chromatography to achieve higher purity.[5] 3. Verify the purity of the final separated fraction using gamma spectrometry if a 239Np tracer is used.
Isobaric interference at m/z 237 during ICP-MS analysis. 238U Peak Tailing and Hydride Formation: The immense excess of 238U in HLLW can cause the 238U peak to "tail" into the adjacent m/z 237 channel. Additionally, the formation of the polyatomic ion 236UH+ can create a direct isobaric interference.[8][9][10]1. Enhance Uranium Separation: A highly efficient uranium removal step is critical. Methods include liquid-liquid extraction or the use of UTEVA resin in series with other separation columns.[6][9][11] Decontamination factors of >106 for uranium may be necessary.[6] 2. Utilize Advanced ICP-MS: If available, use a tandem quadrupole ICP-MS (ICP-QQQ) in MS/MS mode. This technology provides superior abundance sensitivity, effectively filtering out the tailing from 238U and resolving the interference.[10]
Poor quality of the final source for alpha spectrometry (e.g., thick, uneven deposit). Suboptimal Electrodeposition or Microprecipitation: Issues such as incorrect pH, presence of organic residues from separation resins, or improper current density during electrodeposition can lead to a poor-quality source, causing peak broadening and reduced resolution in the alpha spectrum.1. Ensure Purity: Evaporate the final purified Np fraction with aqua regia or nitric acid/peroxide mixtures to destroy any residual organic matter. 2. Optimize Electrodeposition: Carefully control the pH of the electrolyte solution (typically pH 2-3).[12] Use a consistent and appropriate current density. 3. Consider Microprecipitation: As an alternative to electrodeposition, microprecipitation with neodymium fluoride (NdF3) can produce thin, uniform sources suitable for high-resolution alpha spectrometry.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the accurate quantification of Np-237 in HLLW crucial?

A1: Np-237 is a significant contributor to the long-term radiotoxicity of nuclear waste due to its long half-life of 2.14 million years and its high mobility in geological environments.[13] Accurate quantification is essential for the safety assessment of geological repositories, for nuclear material accountancy and safeguards, and for the development of advanced waste management strategies like partitioning and transmutation.[13][14]

Q2: What are the primary analytical methods for determining Np-237 concentration?

A2: The two primary methods are alpha spectrometry and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Alpha Spectrometry measures the characteristic alpha particles emitted by Np-237. It requires rigorous radiochemical purification to remove other alpha-emitting nuclides but is a well-established and sensitive technique.[5]

  • ICP-MS measures the mass-to-charge ratio of the nuclide, offering high throughput and the ability to measure isotopic ratios.[8][9] Its main challenge is overcoming isobaric interferences, particularly from uranium.[8][9][10]

Q3: What are the major chemical challenges in preparing an HLLW sample for Np-237 analysis?

A3: The primary challenges stem from the extreme complexity of the HLLW matrix. This includes:

  • High Radioactivity: Requiring remote handling in hot cells.

  • High Acidity and Salt Content: The matrix is typically highly acidic (e.g., 3-4 M nitric acid) and contains a vast excess of other elements.[15]

  • Complex Redox Chemistry: Neptunium's multiple, co-existing oxidation states (+4, +5, +6) in nitric acid solutions complicate its separation, as each state has different chemical properties.[1][2] Consistent and complete conversion to a single valence state is a critical and challenging step.[1][3]

  • Presence of Interferents: A multitude of fission products, other actinides (especially uranium and plutonium), and corrosion products must be effectively separated to prevent interference.[15]

Q4: What is the purpose of adding a chemical tracer like 239Np or 235Np?

A4: A chemical tracer is added to the sample at the beginning of the analytical process to determine the overall chemical yield. Because it is nearly impossible to recover 100% of the neptunium through the complex multi-step separation and purification process, the tracer allows for a precise correction.[12] By measuring the recovery of the known amount of added tracer, one can calculate the amount of the target analyte (237Np) that was lost and correct the final result accordingly. 239Np is often used, and its recovery is typically measured by gamma spectrometry.[16]

Quantitative Data Summary

Table 1: Comparison of Primary Analytical Techniques for 237Np

Parameter Alpha Spectrometry Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Measures energy of emitted alpha particles.Measures mass-to-charge ratio of ions.
Typical Detection Limit ~0.04 Bq/L~0.01 Bq/L (can be lower with advanced systems)[9]
Primary Advantage High specificity for alpha emitters if well-separated.High sample throughput; isotopic information.
Primary Disadvantage Time-consuming; requires extensive chemical separation; susceptible to spectral overlap from other alpha emitters.[8]Susceptible to isobaric (236UH+) and peak tailing (238U) interferences; requires excellent uranium removal.[8][9][10]
Key Requirement High-purity separation from interfering actinides (U, Pu, Am).[5]Extremely high decontamination factor from uranium (>106).[6]

Detailed Experimental Protocols

Protocol 1: Np Valence Adjustment and Separation using Extraction Chromatography

This protocol provides a general outline for the separation of Np from an HLLW subsample using TEVA resin. Note: All work with HLLW must be performed in appropriately shielded facilities (e.g., hot cells) by trained personnel.

  • Sample Aliquoting and Tracer Addition:

    • An accurately measured aliquot of the HLLW sample is taken.

    • A known activity of a yield tracer (e.g., 239Np) is added and allowed to equilibrate.

  • Valence State Adjustment:

    • Add 1.5 M sulfamic acid to destroy nitrous acid.

    • Add 1.5 M ascorbic acid to reduce Fe(III) to Fe(II). Wait for the reaction to complete (approx. 3 minutes).[7]

    • The addition of ferrous sulfamate or iron(II) along with ascorbic acid reduces Np(V) and Np(VI) to Np(IV) and Pu(IV) to Pu(III).[1][5]

    • Add sodium nitrite (NaNO₂) to oxidize Pu(III) back to Pu(IV) and stabilize Np in the Np(IV) state.[7]

  • Extraction Chromatography (TEVA Resin):

    • Prepare a TEVA resin column by pre-conditioning with nitric acid.

    • Load the valence-adjusted sample onto the column. Np(IV) and Pu(IV) will be retained by the resin, while Am(III), U(VI), and most fission products will pass through.[5][7]

    • Wash 1 (Uranium Removal): Wash the column with nitric acid (e.g., 3 M HNO₃) to elute any remaining uranium and trivalent actinides.

    • Wash 2 (Thorium Removal): Wash the column with concentrated HCl to elute Thorium-230 if present.

    • Elution of Np: Elute the purified Neptunium fraction from the column using a solution designed to reduce Np(IV) to Np(V), such as a mixture of dilute HCl and hydrofluoric acid (e.g., 0.1 M HCl / 0.05 M HF).[7]

  • Source Preparation:

    • The eluted Np fraction is prepared for measurement by either electrodeposition or microprecipitation onto a stainless-steel disc for alpha spectrometry, or it is further diluted for analysis by ICP-MS.[12]

Visualizations

G cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_meas Measurement A HLLW Aliquot B Add Np-239 Tracer A->B C Valence Adjustment (Fe(II)/Ascorbic Acid) B->C D Load on TEVA Resin C->D E Wash 1: Elute U, Am, Fission Products D->E F Wash 2: Elute Th E->F G Elute Purified Np F->G H Source Preparation (Electrodeposition) G->H J ICP-MS Analysis G->J Alternative Path I Alpha Spectrometry H->I K Final Quantification I->K J->K

Caption: General workflow for Np-237 quantification in HLLW.

G Problem Low Np Recovery? CheckValence Was valence adjustment performed correctly? Problem->CheckValence CheckResin Is TEVA resin performance compromised? CheckValence->CheckResin Yes SolutionValence Review/Repeat Adjustment: - Check reagent freshness - Ensure sufficient reaction time - Stabilize against HNO2 CheckValence->SolutionValence No SolutionResin Use new resin column Verify loading/elution flow rates CheckResin->SolutionResin Yes CheckTracer Was tracer equilibrated with the sample? CheckResin->CheckTracer No End Recovery Improved SolutionValence->End SolutionResin->End SolutionTracer Ensure thorough mixing and equilibration time after tracer addition CheckTracer->SolutionTracer No CheckTracer->End Yes SolutionTracer->End

Caption: Troubleshooting guide for low Np-237 recovery.

G cluster_alpha Alpha Spectrometry Interferences cluster_ms Mass Spectrometry Interferences Np237_Alpha Np-237 (Alpha) Np237_MS Np-237 (ICP-MS) U234 U-234 (4.77 MeV) U234->Np237_Alpha Peak Overlap Pu238 Pu-238 (5.50 MeV) Pu238->Np237_Alpha High Energy Tailing Am241 Am-241 (5.49 MeV) Am241->Np237_Alpha High Energy Tailing U238_tail U-238 Peak Tailing U238_tail->Np237_MS Abundance Sensitivity UH_poly 236-UH+ Polyatomic UH_poly->Np237_MS Isobaric

Caption: Key interferences in Np-237 measurement methods.

References

Technical Support Center: Np-237 Analysis in Soil Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refining of sample preparation techniques for the analysis of Neptunium-237 (Np-237) in soil. It is designed for researchers, scientists, and professionals in related fields to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for dissolving soil samples for Np-237 analysis?

A1: The most common methods for soil sample dissolution to prepare for Np-237 analysis are acid leaching, microwave digestion, and fusion. Acid leaching is a frequently used technique, while microwave digestion offers a more rapid approach.[1] For silicate or acid-resistant matrices, fusion methods may be necessary. A combination of nitric acid (HNO₃), hydrofluoric acid (HF), and perchloric acid (HClO₄) is often used for complete digestion.[2]

Q2: Why is valence adjustment of Neptunium important during sample preparation?

A2: Adjusting the oxidation state of Neptunium to Np(IV) is a critical step before chromatographic separation. This is because the separation techniques, such as extraction chromatography, are designed to specifically retain Np in the +4 oxidation state. Reagents like ferrous sulfamate or sodium nitrite are commonly used to ensure that Np is completely reduced to Np(IV) before loading the sample onto the separation column.[2][3]

Q3: What are the common tracers used to determine the chemical yield of Np-237?

A3: Due to the lack of a suitable long-lived Np isotope, Np-239 is frequently used as a yield tracer for Np-237.[1][2][4] Np-239 can be "milked" from an Americium-243 (²⁴³Am) stock solution.[1][2] Another common tracer is Plutonium-242 (²⁴²Pu), which can be used for both Np and Pu analysis.[5][6] However, it's important to note that Np and Pu can sometimes fractionate during chemical processing, which could affect the accuracy of the yield determination when using a Pu tracer.[2]

Q4: What are the main analytical techniques used to measure Np-237 after separation?

A4: The two primary techniques for the final measurement of Np-237 are alpha spectrometry and inductively coupled plasma mass spectrometry (ICP-MS).[7] Alpha spectrometry is a traditional method, but it can be time-consuming for low-level environmental samples.[8][9] ICP-MS, particularly multi-collector (MC-ICP-MS) or tandem ICP-MS (ICP-MS/MS), offers higher sensitivity and can overcome some of the limitations of alpha spectrometry, such as interferences from other alpha-emitting radionuclides.[2][6][10]

Q5: What are the major interferences in Np-237 analysis in soil?

A5: The most significant interferences in Np-237 analysis are high concentrations of uranium (U) and thorium (Th). Uranium, in particular, can cause spectral interferences. For instance, the peak tailing of ²³⁸U can interfere with the detection of ²³⁷Np in ICP-MS analysis.[10][11][12] Phosphates present in the soil matrix can also interfere with the separation chemistry.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Chemical Recovery of Np-237 Incomplete sample dissolution.Ensure the chosen digestion method (e.g., acid digestion with HF) is sufficient to break down the soil matrix completely. For refractory materials, consider a fusion method.
Incorrect valence state of Np.Verify that the valence adjustment step to Np(IV) is complete. Use fresh reducing agents like ferrous sulfamate and allow for sufficient reaction time.[2][3]
Overloading of the chromatography column.High concentrations of matrix elements like U or Th can overload the column. Consider a pre-separation step to remove the bulk of these interferences.
Spectral Interference in Alpha Spectrometry Presence of other alpha-emitting radionuclides with similar energies to Np-237 (e.g., ²³⁴U).Improve the purification steps to achieve better separation from interfering nuclides. This may involve using a combination of anion exchange and extraction chromatography.[4]
Poor quality of the electrodeposited source.Optimize the electrodeposition process to create a thin, uniform source to minimize peak tailing and improve spectral resolution.[13]
Interference from Uranium in ICP-MS Analysis Peak tailing from high concentrations of ²³⁸U obscuring the ²³⁷Np signal.Enhance the uranium removal during the separation process. Using a combination of TEVA and DGA resins has been shown to achieve high decontamination factors for uranium.[11]
Formation of polyatomic interferences (e.g., ²³⁸U¹H⁺) in ICP-MS.Utilize ICP-MS/MS with a reaction cell to eliminate these interferences.[6][14]
Inconsistent Results Between Samples Inhomogeneous distribution of Np-237 in the soil sample.Ensure the soil sample is thoroughly homogenized (pulverized and dried) before taking an aliquot for analysis.[2]
Contamination during sample preparation.Use high-purity reagents and thoroughly clean all labware. It is also recommended to avoid using hydrochloric acid in the final sample matrix for ICP-MS analysis to reduce background noise.[15]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Np-237 Determination

Method Typical Detection Limit Advantages Disadvantages Reference
Alpha Spectrometry~0.1 mBqRelatively inexpensive equipment.Time-consuming for low concentrations; potential for spectral interferences.[7]
ICP-MS2.1 x 10⁻³ mBq/mLHigh sensitivity; rapid analysis.Susceptible to uranium interference; more expensive instrumentation.[8]
ICP-MS/MSFemtogram levelsExcellent interference removal (especially from U); high abundance sensitivity.Higher complexity and cost.[6][10]
Neutron Activation Analysis (NAA)~500 times more sensitive than alpha spectrometryVery high sensitivity.Can have interferences from uranium; requires a nuclear reactor.[13]

Table 2: Reported Chemical Recoveries for Np-237 in Soil

Separation Method Tracer Used Average Chemical Yield Reference
Anion Exchange & Extraction Chromatography (TEVA)²³⁷Np (for recovery determination)Not specified, but decontamination of Pu was 98-100%[3]
Anion Exchange Chromatography²³⁹Np78 ± 11%[5]
Extraction Chromatography²³⁹Np95 ± 4%[1]
Iron/Titanium Hydroxide Precipitation & Column SeparationNot specified89 to 113% (recovery ratios)[11]

Experimental Protocols

Protocol 1: Acid Digestion and Anion Exchange Chromatography

This protocol is based on a method for the rapid determination of Np-237 using MC-ICP-MS.[2]

  • Sample Preparation:

    • Pulverize and dry the soil sample to a constant weight at 110°C.

    • Homogenize the sample and weigh 1 g into a clean beaker.

    • Ignite the sample at 550°C in a furnace overnight.

  • Digestion:

    • Transfer the ignited soil to a Teflon beaker.

    • Add approximately 1000 Bq of ²³⁹Np tracer.

    • Add 20 mL of 15 M HNO₃, 40 mL of 22 M HF, and 8 mL of 12 M HClO₄.

    • Digest on a hot plate for 2 hours until the solution is clear.

    • Evaporate the solution to dryness at 150°C.

    • Transfer the residue to a glass beaker and ignite at 550°C for 30 minutes.

    • Dissolve the residue in 1 M HNO₃.

  • Valence Adjustment:

    • Add 1 mL of 0.4 M ferrous sulfamate to the solution.

    • Stir and let stand for 15 minutes to reduce Np to Np(IV).

  • Separation (Anion Exchange):

    • Prepare a Dowex 1x2 anion exchange column.

    • Load the sample solution onto the column.

    • Wash the column sequentially with 8 mL of 8 M HNO₃ and 5 mL of 5 M HNO₃ to remove uranium and other matrix elements.

    • Elute Np with 10 mL of 0.5 M HNO₃.

  • Measurement:

    • Evaporate the eluate to dryness and redissolve in 0.1 M HNO₃.

    • Determine the chemical yield by measuring ²³⁹Np via gamma spectrometry.

    • Measure the ²³⁷Np concentration using MC-ICP-MS.

Protocol 2: Extraction Chromatography for Np-237 Separation

This protocol is a general procedure based on the principles of extraction chromatography using TEVA resin.[11]

  • Sample Preparation and Digestion:

    • Follow steps 1 and 2 from Protocol 1 for sample preparation and digestion.

  • Valence Adjustment:

    • After dissolving the residue, add 0.4 mL of 1.0 M ferrous sulfamate solution.

    • Allow the solution to react for 30-40 minutes.

  • Column Preparation:

    • Use a pre-packed TEVA resin column or prepare a column with the resin.

    • Condition the column with 5 mL of 3.0 M HNO₃.

  • Separation (Extraction Chromatography):

    • Load the sample solution onto the conditioned TEVA column.

    • Rinse the sample beaker with 5 mL of 3.0 M HNO₃ and pass it through the column. Repeat this step.

    • Elute Np from the column using 15 mL of a solution containing 0.02 M HNO₃ and 0.02 M HF.

  • Source Preparation and Measurement:

    • Prepare the sample for alpha spectrometry by co-precipitation with neodymium fluoride or by electrodeposition.

    • Alternatively, prepare the sample for ICP-MS analysis.

Visualizations

experimental_workflow_1 cluster_prep Sample Preparation cluster_digest Digestion & Valence Adjustment cluster_sep Separation cluster_meas Measurement prep1 Pulverize & Dry Soil prep2 Homogenize prep1->prep2 prep3 Ignite at 550°C prep2->prep3 digest1 Add 239Np Tracer & Acids (HNO3, HF, HClO4) prep3->digest1 digest2 Digest on Hot Plate digest1->digest2 digest3 Evaporate to Dryness digest2->digest3 digest4 Dissolve in 1M HNO3 digest3->digest4 digest5 Add Ferrous Sulfamate (Np -> Np(IV)) digest4->digest5 sep1 Load on Anion Exchange Column digest5->sep1 sep2 Wash with HNO3 (Remove U, etc.) sep1->sep2 sep3 Elute Np with 0.5M HNO3 sep2->sep3 meas1 Gamma Spectrometry (239Np for Yield) sep3->meas1 meas2 MC-ICP-MS (237Np Analysis) sep3->meas2

Caption: Workflow for Np-237 analysis using acid digestion and anion exchange.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Np-237 Recovery cause1 Incomplete Dissolution issue->cause1 cause2 Incorrect Valence State issue->cause2 cause3 Column Overload issue->cause3 sol1 Optimize Digestion (e.g., Fusion) cause1->sol1 sol2 Verify Reducing Agent & Reaction Time cause2->sol2 sol3 Pre-separation Step for Interferences cause3->sol3

Caption: Troubleshooting logic for low Np-237 recovery.

References

reducing spectral interferences in alpha spectrometry of Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the alpha spectrometry of Neptunium-237 (²³⁷Np). Our aim is to help researchers, scientists, and drug development professionals overcome challenges related to spectral interferences and achieve high-quality, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary alpha-emitting radionuclides that interfere with the determination of ²³⁷Np?

A1: The primary spectral interferences for ²³⁷Np arise from other actinide isotopes with similar alpha decay energies. The main alpha emission for ²³⁷Np is around 4.78 MeV.[1] Key interfering radionuclides include:

  • Uranium-234 (²³⁴U): This isotope has alpha emissions at 4.776 and 4.725 MeV, which can directly overlap with the ²³⁷Np peaks.[1]

  • Uranium-238 (²³⁸U): While its primary alpha energy is lower, peak tailing from high concentrations of ²³⁸U can extend into the ²³⁷Np region of interest, obscuring the signal.[1][2]

  • Plutonium-239/240 (²³⁹Pu/²⁴⁰Pu): These isotopes have alpha energies that can be close enough to interfere, especially with poor spectral resolution.

  • Americium-241 (²⁴¹Am): A common actinide, its decay can also interfere with the ²³⁷Np spectrum if not chemically separated.[3]

Q2: Why is my ²³⁷Np peak showing significant tailing towards the low-energy side?

A2: Peak tailing in alpha spectrometry, where the peak extends to lower energies, can be caused by several factors:[4]

  • Thick Sample Source: Alpha particles lose energy as they travel through the sample material itself. A thick or unevenly deposited sample source is a common cause of peak tailing.[4][5]

  • Sample Matrix Effects: Residual organic matter or high salt content in the sample can cause energy degradation of the alpha particles.

  • Detector Issues: Contamination of the detector surface by recoil nuclei from previous analyses can degrade spectral quality.[6]

  • Column Overload in Separation: In liquid chromatography separations prior to spectrometry, column overload can lead to tailing peaks in the chromatogram, which may translate to issues in the final analysis.[7][8]

Q3: What is "recoil contamination" and how can I prevent it?

A3: Recoil contamination occurs when the decay of a radionuclide in the sample causes the daughter nucleus to recoil with enough energy to be ejected from the sample and embed itself onto the detector surface.[6] This contaminates the detector and increases the background for subsequent measurements.[6] To prevent this, you can:

  • Use a thin protective film over the source.[6]

  • Apply a negative potential to the source to retain the recoil nuclei.[6]

  • Ensure an adequate distance between the source and the detector, though this may reduce counting efficiency.[6]

Q4: How can I reduce the background in my alpha spectrometer?

A4: Reducing background is crucial for achieving low detection limits. Strategies include:

  • Proper Shielding: Use appropriate shielding materials around the detector to minimize external radiation sources.

  • Cleanliness: Maintain a clean vacuum chamber and handle samples carefully to prevent cross-contamination.

  • Detector Selection: Use detectors with inherently low background characteristics, such as Passivated Implanted Planar Silicon (PIPS) detectors, which typically have backgrounds of less than 0.05 counts/hr/cm².[5]

  • Background Subtraction: Perform a background count of the empty chamber and subtract this spectrum from the sample spectrum.[9][10]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Overlap in the ²³⁷Np Spectrum

This guide will help you diagnose and resolve issues related to poor spectral resolution, leading to the inability to distinguish the ²³⁷Np peak from interfering radionuclides.

Troubleshooting Workflow

G cluster_0 Symptom cluster_1 Potential Causes cluster_2 Troubleshooting Actions Symptom Unexpected Peaks or High Background C1 Detector Contamination Symptom->C1 C2 Incomplete Chemical Separation Symptom->C2 C3 External Radiation Sources Symptom->C3 C4 Contaminated Reagents/Apparatus Symptom->C4 A1 Perform long background count C1->A1 Verify A2 Clean detector surface (if permissible) C1->A2 Remedy A3 Review and re-run separation protocol C2->A3 Verify/Remedy A4 Check shielding integrity C3->A4 Verify/Remedy A5 Analyze reagent blanks C4->A5 Verify

References

Technical Support Center: Enhancing Np-237 Measurement Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neptunium-237 (Np-237). The following sections address common issues and provide strategies to enhance the accuracy and reliability of your measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for measuring Np-237, and what are their main limitations?

The most common methods for Np-237 determination are alpha spectrometry and mass spectrometry, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][2] Each has distinct advantages and limitations.

  • Alpha Spectrometry: This is a traditional technique for quantifying alpha-emitting radionuclides like Np-237.[1][3] Its primary limitation is its inability to distinguish between isotopes with similar alpha decay energies, such as 239Pu and 240Pu.[1][4] Furthermore, it can require long counting times (days to weeks) for low-activity samples and is susceptible to spectral degradation if the sample source is not sufficiently thin and pure.[4][5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers higher sample throughput, sensitivity, and the ability to distinguish between isotopes.[2] However, it is prone to isobaric and polyatomic interferences.[4] A significant challenge for Np-237 measurement is the peak tailing from the much more abundant 238U isotope, which can lead to falsely elevated Np-237 signals.[4][6]

Q2: How can I mitigate interference from Uranium (238U) during Np-237 measurement by ICP-MS?

Interference from 238U is a critical issue in Np-237 analysis.[4][6] Strategies to mitigate this include:

  • Chemical Separation: The most effective approach is to chemically separate Np-237 from the uranium matrix before analysis. This is commonly achieved using anion exchange or extraction chromatography with resins like TEVA® resin.[4][7][8]

  • Advanced Instrumentation (ICP-MS/MS): Triple quadrupole ICP-MS (ICP-QQQ) instruments operating in MS/MS mode provide superior abundance sensitivity compared to single quadrupole (ICP-QMS) or sector field (SF-ICP-MS) instruments.[6][9] This allows for the effective separation of the 237Np signal from the 238U peak tailing, even when the U:Np ratio is as high as 1,000,000:1.[6]

  • Collision/Reaction Cells: Using reaction gases in an ICP-MS collision/reaction cell can help reduce certain interferences. For example, CO2 has been used to convert U+ and UH+ to UO+, significantly reducing hydride interferences.[3]

Q3: What are the alternatives to using the ideal 236Np tracer for Isotope Dilution Mass Spectrometry (IDMS)?

The preferred tracer for Np-237 quantification is 236Np, but it is not commercially available.[10] This has led to the development of alternative approaches:

  • 239Np as a Yield Tracer: 239Np can be produced from a 243Am source and used as a short-lived tracer to determine chemical yield.[5][11] The yield is typically measured by gamma spectrometry, while the 237Np is measured by alpha spectrometry or ICP-MS.[10][11]

  • 242Pu as a Tracer: For ICP-MS measurements, 242Pu has been successfully used as a chemical yield tracer for Np-237. This relies on achieving consistent chemical behavior for both Np and Pu throughout the separation process.[1][3]

  • External Calibration: This method can be used with MC-ICP-MS but may have higher uncertainty than IDMS. It requires careful matrix matching between standards and samples.[10]

Troubleshooting Guides

Problem: Low or Inconsistent Chemical Recovery

Low or variable chemical recovery is a common issue that directly impacts the accuracy of Np-237 measurements.

Potential Cause Troubleshooting Steps
Incomplete Sample Digestion Ensure complete dissolution of the sample matrix. Refractory materials may require more aggressive digestion methods.[5] For biological samples, ensure complete ashing to remove organic matter.[5]
Incorrect Oxidation State Neptunium can exist in multiple oxidation states (III, IV, V, VI), which affects its chemical behavior.[12] Ensure that both the sample Np and the tracer are adjusted to the same oxidation state (typically Np(IV)) before separation to ensure they behave identically.[5]
Poor Column Performance Check the age and condition of chromatography resins (e.g., TEVA). Ensure proper column conditioning and flow rates as specified in the protocol.
Matrix Interferences High concentrations of other elements can interfere with the separation chemistry.[5] Inadequate purification can lead to matrix components precipitating on the final source, degrading alpha spectra.[5]

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// Edges start -> check_digestion; check_digestion -> improve_digestion [label="No"]; improve_digestion -> check_redox; check_digestion -> check_redox [label="Yes"]; check_redox -> adjust_redox [label="No"]; adjust_redox -> check_column; check_redox -> check_column [label="Yes"]; check_column -> replace_resin [label="No"]; replace_resin -> check_yield_tracer; check_column -> check_yield_tracer [label="Yes"]; check_yield_tracer -> review_tracer_protocol [label="No"]; review_tracer_protocol -> end_ok; check_yield_tracer -> end_ok [label="Yes"]; } caption [label="Troubleshooting Workflow for Low Np-237 Recovery", shape=plaintext, fontname="Arial", fontsize=12];

dot Caption: Troubleshooting Workflow for Low Np-237 Recovery

Problem: High Background or False Positive Signal for Np-237 in ICP-MS

This is almost always caused by interference from 238U.

| Quantitative Comparison: ICP-QMS vs. ICP-QQQ for Np-237 in Uranium Matrix | | :--- | :--- | | Instrument | Observation in High Uranium Matrix | | Agilent 7900 ICP-QMS | Shows a contribution from the U matrix, leading to a false-positive signal for Np. The interference effect is more pronounced with increasing U concentration.[6] | | Agilent 8800 ICP-QQQ (MS/MS mode) | Accurate recoveries are achieved for Np spikes, even with U:Np concentration ratios of 1,000,000:1. The MS/MS configuration clearly eliminates the contribution from the adjacent 238U peak.[6][9] |

G cluster_qms Single Quadrupole ICP-MS cluster_qqq Triple Quadrupole ICP-MS (MS/MS) qms_sample Sample (High 238U, Low 237Np) qms_quad Quadrupole (Mass Filter) qms_sample->qms_quad qms_detector Detector qms_quad->qms_detector qms_result Signal at m/z 237 (237Np + 238U tailing) qms_detector->qms_result qqq_sample Sample (High 238U, Low 237Np) qqq_q1 Q1 (Selects m/z 237) qqq_sample->qqq_q1 qqq_cell Collision/ Reaction Cell qqq_q1->qqq_cell qqq_q2 Q2 (Selects m/z 237) qqq_cell->qqq_q2 qqq_detector Detector qqq_q2->qqq_detector qqq_result Signal at m/z 237 (Interference Removed) qqq_detector->qqq_result

dot Caption: Logical Flow of Interference Mitigation using ICP-MS/MS

Experimental Protocols

Protocol: General Radiochemical Separation of Np from Urine/Water using TEVA® Resin

This protocol provides a general workflow for the separation of Np prior to measurement by ICP-MS or alpha spectrometry.[4][7][8]

  • Sample Preparation & Tracer Addition:

    • Acidify the sample (e.g., 2 mL of urine or a larger water sample) with nitric acid.

    • Add a known amount of yield tracer (e.g., 239Np or 242Pu).

    • Add a reducing agent (e.g., ferrous sulfamate) to adjust Np and Pu to the +4 oxidation state. Allow time for equilibration.

  • Column Preparation:

    • Prepare a TEVA® resin column by preconditioning it with ~3M nitric acid.

  • Sample Loading:

    • Load the prepared sample onto the TEVA® column. Np(IV) and Pu(IV) will be retained on the resin.

  • Washing/Rinsing:

    • Wash the column with ~3M nitric acid to remove matrix components and interfering elements, especially Uranium. An aggressive washing procedure may be required for samples with very high U content.[4]

  • Elution:

    • Elute Np and Pu from the column using a solution such as 0.1 M HCl - 0.05 M HF - 0.01 M TiCl3.[8] The TiCl3 reduces Np(IV) and Pu(IV) to less strongly retained forms.

  • Source Preparation & Measurement:

    • For Alpha Spectrometry: The eluate is evaporated and the residue is redissolved. Np is then electrodeposited onto a stainless-steel disc, which is flamed and counted.[5]

    • For ICP-MS: The eluate is diluted in a suitable acid (e.g., 2% nitric acid) for analysis.

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// Edges sample -> redox -> load -> wash -> elute -> split [dir=none]; split -> alpha_prep -> alpha_measure; split -> icpms_prep -> icpms_measure; } caption [label="Experimental Workflow for Np-237 Analysis", shape=plaintext, fontname="Arial", fontsize=12];

dot Caption: Experimental Workflow for Np-237 Analysis

References

Technical Support Center: Decontamination of Neptunium-237 Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the decontamination of experimental setups involving Neptunium-237 (Np-237). The information is presented in a question-and-answer format to directly address specific issues encountered during laboratory procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the decontamination of Np-237.

Problem Possible Cause Recommended Solution
Routine decontamination procedures are ineffective in removing Np-237 contamination to acceptable levels. The chemical form of Np-237 may be resistant to standard cleaning agents. The contamination may have aged and adhered more strongly to the surface. The decontamination agent may not be appropriate for the surface material.Consider using a stronger decontamination solution, such as a dilute citric acid solution. For stubborn contamination, a multi-step process involving an initial cleaning with a commercial decontamination solution followed by an acid wash may be necessary. Ensure the chosen cleaning agent is compatible with the material of the experimental setup to prevent damage.
Contamination is detected on personal protective equipment (PPE) after leaving the designated work area. Improper doffing (removal) of PPE. Cross-contamination from benchtops, equipment, or gloves. Inadequate hand hygiene.Review and strictly adhere to proper PPE doffing procedures. Ensure a designated area for PPE removal is established. Regularly decontaminate gloves during experiments and change them frequently. Thoroughly wash hands after removing PPE.
Difficulty in decontaminating small or complex equipment components. Inability of cleaning solutions to reach all contaminated surfaces. Intricate geometries trapping contaminants.Immerse small components in a suitable decontamination solution in an ultrasonic bath to enhance cleaning. For larger complex equipment, consider disassembly for thorough cleaning of individual parts. Strippable coatings can also be an effective option for surfaces that are difficult to clean with liquids.[1][2][3][4]
Spread of contamination to clean areas of the laboratory. Improper handling of contaminated items. Inadequate zoning and control of the work area. Airborne contamination.Establish clearly demarcated zones for radioactive work. Use dedicated equipment and tools within the contaminated area. Transport contaminated items in sealed, labeled containers. Work with solutions of Np-237 in a fume hood or glove box to prevent aerosol generation.
Inconsistent or unreliable radiation survey meter readings after decontamination. Instrument malfunction or improper use. Background radiation levels interfering with measurements. The nature of alpha radiation from Np-237 makes it difficult to detect through certain materials.Ensure the survey meter is properly calibrated and functioning correctly. Use the appropriate detector for alpha radiation. Take background readings in an uncontaminated area to establish a baseline. For final clearance surveys, wipe tests analyzed by liquid scintillation counting are more sensitive for detecting low levels of alpha contamination.

Frequently Asked Questions (FAQs)

General Decontamination

What are the primary hazards associated with this compound contamination?

This compound is primarily an alpha emitter. The main hazard is internal exposure through inhalation, ingestion, or absorption through the skin, which can lead to a long-term radiation dose to internal organs.[5] External contamination can also pose a risk of skin dose and the potential for the spread of contamination.

What are the first steps to take in case of a this compound spill?

  • Alert others in the vicinity.

  • Contain the spill with absorbent materials.

  • Secure the area to prevent entry.

  • Notify the facility's Radiation Safety Officer (RSO) immediately.

  • Assess the extent of the contamination under the guidance of the RSO.

Decontamination of Surfaces

What are effective decontamination agents for Np-237 on different laboratory surfaces?

While specific quantitative data for Np-237 is limited in publicly available literature, general guidance for alpha emitters and some specific data for other actinides can be applied.

  • Stainless Steel: Mild detergents and commercial decontamination solutions are effective for initial cleaning. For more persistent contamination, a solution of citric acid has been shown to be effective in removing neptunium.[6]

  • Glassware: Glassware can typically be decontaminated by soaking in a commercial decontamination solution or a dilute acid bath (e.g., nitric acid), followed by thorough rinsing with deionized water.

  • Plastics: The effectiveness of decontamination on plastics can vary depending on the type of plastic and the chemical form of the Np-237. Mild detergents are recommended. Avoid using strong organic solvents that could damage the plastic or increase the absorption of the radionuclide.

Is there a recommended concentration for citric acid solutions for Np-237 decontamination?

For decontamination of metals in an industrial setting, a citric acid concentration of approximately 0.20 - 0.35 M has been found to be effective for uranium, and it is also used for neptunium.[6] The optimal concentration for a specific laboratory application may vary and should be determined in consultation with the facility's RSO.

Experimental Protocols

Protocol 1: General Decontamination Procedure for Non-Porous Surfaces (Stainless Steel, Glass)

  • Preparation: Don appropriate personal protective equipment (PPE), including two pairs of gloves, a lab coat, and safety glasses. Prepare a designated waste container for contaminated materials.

  • Initial Wipe: Using absorbent paper dampened with a commercial decontamination solution, wipe the surface from the outer edge of the contaminated area towards the center.

  • Second Wipe: Use a fresh piece of dampened absorbent paper for a second wipe of the area.

  • Acid Wash (if necessary): If contamination persists, wipe the surface with a solution of 0.2 M citric acid.

  • Rinse: Thoroughly rinse the surface with deionized water.

  • Dry: Dry the surface with a clean absorbent paper.

  • Survey: Monitor the surface for residual alpha contamination using an appropriate survey meter. If contamination is still detected, repeat the process or consult with the RSO.

Protocol 2: Decontamination of Laboratory Glassware

  • Pre-rinse: Rinse the glassware with deionized water to remove any loose contamination.

  • Soaking: Immerse the glassware in a bath of commercial decontamination solution or 0.2 M citric acid. For stubborn contamination, an ultrasonic bath can be used.

  • Scrubbing: Use a soft-bristled brush to gently scrub the surfaces of the glassware while submerged.

  • Rinsing: Rinse the glassware thoroughly with deionized water, ensuring all cleaning agents are removed.

  • Drying: Allow the glassware to air dry or use a dedicated oven.

  • Survey: Check the glassware for any residual contamination before reuse.

Data on Decontamination Effectiveness

Quantitative data on the decontamination of Np-237 from laboratory surfaces is not widely available in open literature. The following table provides a general overview of the expected effectiveness of different decontamination methods for alpha-emitting radionuclides on common laboratory surfaces. Decontamination Factor (DF) is the ratio of the initial contamination level to the final contamination level.

Surface Material Decontaminating Agent Application Method Expected Decontamination Factor (DF) Remarks
Stainless SteelCommercial Decontamination SolutionWiping10 - 100Effective for fresh, loose contamination.
0.2 M Citric AcidWiping/Soaking> 100More effective for aged or adherent contamination.
Strippable CoatingApplication and peeling> 100Good for complex shapes and minimizing airborne contamination.[1][2][3][4]
GlassCommercial Decontamination SolutionSoaking/Washing> 100Generally easy to decontaminate.
Dilute Nitric Acid (e.g., 0.1 M)Soaking> 1000Highly effective, but consider material compatibility.
Plastic (e.g., Polypropylene, Polyethylene)Mild DetergentWashing2 - 20Effectiveness varies with plastic type; contamination can leach into the material.

Visualizations

Decontamination_Workflow cluster_prep Preparation cluster_decon Decontamination Steps cluster_verification Verification prep_ppe Don PPE prep_waste Prepare Waste Container decon_initial Initial Wipe with Commercial Decontaminant prep_waste->decon_initial decon_second Second Wipe decon_initial->decon_second decon_acid Acid Wash (if needed) e.g., 0.2M Citric Acid decon_second->decon_acid decon_rinse Rinse with Deionized Water decon_acid->decon_rinse decon_dry Dry Surface decon_rinse->decon_dry ver_survey Survey for Alpha Contamination decon_dry->ver_survey ver_result Contamination Below Action Levels? ver_survey->ver_result ver_pass Decontamination Complete ver_result->ver_pass Yes ver_fail Repeat Decontamination or Consult RSO ver_result->ver_fail No ver_fail->decon_initial Repeat

Caption: General workflow for the decontamination of non-porous surfaces contaminated with this compound.

Troubleshooting_Logic cluster_assessment Initial Assessment cluster_actions Corrective Actions cluster_outcome Outcome start Contamination Detected After Cleaning assess_surface Assess Surface Type (Porous vs. Non-Porous) start->assess_surface assess_history Review Contamination History (Age, Chemical Form) start->assess_history action_stronger_agent Use Stronger Decontamination Agent (e.g., Citric Acid) assess_surface->action_stronger_agent Non-Porous action_ultrasonic Utilize Ultrasonic Bath for Small Parts assess_surface->action_ultrasonic Small, Complex Parts action_strippable Consider Strippable Coating assess_surface->action_strippable Porous or Complex assess_history->action_stronger_agent action_rso Consult Radiation Safety Officer action_stronger_agent->action_rso If ineffective outcome_success Contamination Removed action_stronger_agent->outcome_success action_ultrasonic->action_rso If ineffective action_ultrasonic->outcome_success action_strippable->action_rso If ineffective action_strippable->outcome_success outcome_fail Dispose of as Radioactive Waste action_rso->outcome_fail If deemed unrecoverable

Caption: Troubleshooting logic for persistent this compound contamination.

References

Validation & Comparative

Comparison of Analytical Methods for Neptunium-237 Determination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the determination of Neptunium-237 is essential for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of common analytical techniques, supported by experimental data and protocols, to ensure accurate and reliable quantification of this compound in various samples.

Several analytical methods are employed for the determination of this compound, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the sample matrix, and the presence of interfering radionuclides. The most commonly used techniques are Alpha Spectrometry, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Neutron Activation Analysis (NAA).

Performance Characteristics

The table below summarizes the key performance characteristics of these three primary methods for this compound determination.

FeatureAlpha SpectrometryInductively Coupled Plasma Mass Spectrometry (ICP-MS)Neutron Activation Analysis (NAA)
Principle Measurement of the energy of alpha particles emitted by 237Np.Measurement of the mass-to-charge ratio of 237Np ions.Measurement of gamma rays emitted from the activation product of 237Np after neutron bombardment.
Detection Limit Typically in the range of mBq/sample.[1] Can be as low as sub-becquerel per gram levels depending on counting time and sample size.Femtogram per gram (fg/g) levels.[2] Can reach detection limits of ~0.0031 ng/L.[3]Generally more sensitive than alpha spectrometry.
Precision Good, but can be affected by source preparation.High precision, typically between 1-5%.[2]High precision.
Accuracy Dependent on tracer recovery and calibration.High accuracy, validated by standard reference materials.[4]High accuracy.
Sample Throughput Low, due to long counting times.High, suitable for routine analysis.Low to moderate, dependent on irradiation and cooling times.
Interferences Spectral overlap from other alpha-emitting radionuclides (e.g., 238Pu, 241Am). Requires extensive chemical separation.[1]Isobaric interference from 238U hydride (238U1H+) and peak tailing from 238U.[3] Requires efficient uranium separation.Interference from fission of uranium and other neutron-capturing nuclides.
Advantages Well-established technique, relatively low-cost instrumentation.High sensitivity, high throughput, isotopic analysis capability.Very high sensitivity, non-destructive for some sample types.
Disadvantages Time-consuming, requires extensive sample preparation and chemical separations.[1]Higher instrumentation cost, potential for isobaric interferences.[3]Requires access to a nuclear reactor, can be complex to implement.

Experimental Workflow

The general workflow for the determination of this compound in environmental samples involves several key stages, from sample collection to data analysis. The specific steps can vary depending on the chosen analytical method and the sample matrix.

Neptunium-237_Analysis_Workflow cluster_SamplePreparation Sample Preparation cluster_ChemicalSeparation Chemical Separation cluster_Measurement Measurement cluster_DataAnalysis Data Analysis SampleCollection Sample Collection (Soil, Water, Biota) SamplePretreatment Sample Pre-treatment (Drying, Ashing) SampleCollection->SamplePretreatment TracerAddition Tracer Addition (e.g., 239Np) SamplePretreatment->TracerAddition SampleDissolution Sample Dissolution (Acid Digestion) TracerAddition->SampleDissolution ValenceAdjustment Valence State Adjustment (Np to Np(IV)) SampleDissolution->ValenceAdjustment NAA Neutron Activation Analysis SampleDissolution->NAA Separation Separation from Matrix & Interferences (Ion Exchange/Extraction Chromatography) ValenceAdjustment->Separation Purification Purification of Neptunium Fraction Separation->Purification SourcePreparation Source Preparation (Electrodeposition, Co-precipitation) Purification->SourcePreparation ICPMS ICP-MS Purification->ICPMS AlphaSpectrometry Alpha Spectrometry SourcePreparation->AlphaSpectrometry DataAcquisition Data Acquisition & Spectral Analysis AlphaSpectrometry->DataAcquisition ICPMS->DataAcquisition NAA->DataAcquisition Calculation Calculation of 237Np Concentration DataAcquisition->Calculation Validation Method Validation & Quality Control Calculation->Validation Method_Validation_Process cluster_ValidationParameters Validation Parameters cluster_ValidationSteps Validation Steps Accuracy Accuracy (CRM Analysis, Spiking) EstablishPerformance Establish Performance Characteristics Accuracy->EstablishPerformance Precision Precision (Replicate Measurements) Precision->EstablishPerformance LOD Limit of Detection LOD->EstablishPerformance Selectivity Selectivity (Interference Studies) Selectivity->EstablishPerformance Robustness Robustness (Parameter Variation) Robustness->EstablishPerformance DefineRequirements Define Analytical Requirements DevelopMethod Develop Analytical Method DefineRequirements->DevelopMethod PerformValidation Perform Validation Experiments DevelopMethod->PerformValidation PerformValidation->Accuracy PerformValidation->Precision PerformValidation->LOD PerformValidation->Selectivity PerformValidation->Robustness DocumentResults Document Validation Results EstablishPerformance->DocumentResults

References

inter-laboratory comparison of Np-237 measurement results

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Neptunium-237 Measurement Results: A Guide for Researchers

Introduction to this compound Measurement

This compound is a long-lived alpha-emitting radionuclide (half-life of 2.14 million years) and is a significant component of spent nuclear fuel.[1][2] Its accurate measurement in various matrices, including environmental and biological samples, is crucial for waste management, environmental monitoring, and nuclear safeguards.[1][3] The determination of ultra-trace levels of Np-237 is challenging due to its low specific activity and potential interferences from other radionuclides, particularly uranium.[2][4] Various analytical techniques have been developed and are commonly employed, each with its own set of advantages and limitations.[5][6] This guide focuses on the comparative performance of these methods as reported in inter-laboratory studies.

Comparison of Analytical Techniques

The primary methods for Np-237 measurement include Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Alpha Spectrometry, and Accelerator Mass Spectrometry (AMS).[5][6] The choice of method often depends on the required sensitivity, the sample matrix, and the presence of interfering nuclides.

Performance Data from Inter-laboratory Studies

The following tables summarize the quantitative data from comparative studies, highlighting the performance of different analytical techniques.

Table 1: Comparison of ICP-MS and Alpha Spectrometry for Np-237 in Artificial Urine Samples [7]

ParameterICP-MSAlpha-Particle Spectrometry
Number of Participating Laboratories 46
Sample 1 (3 mBq/kg) Results were comparable to Alpha SpectrometryConsistently better agreement with known values
Sample 2 (3 mBq/kg with interferences) *Results were comparable to Alpha SpectrometryConsistently better agreement with known values
Sample 3 (50 mBq/kg) Results were comparable to Alpha SpectrometryConsistently better agreement with known values
Overall Performance Good, but not superior to the most accurate alpha spectrometry resultsMore consistent and accurate results

*Interferences included natural uranium, 239Pu, and 241Am.[7]

Table 2: Performance of Different ICP-MS Techniques for Np-237 in a Uranium Matrix [4]

TechniqueSample MatrixSpike ConcentrationMeasured Concentration (ppb)Recovery
ICP-QQQ (MS/MS mode) 1 ppm U0.1 ppb Np0.1021102.1%
1 ppm U1.0 ppb Np1.0445104.5%
10 ppm U0.1 ppb Np0.1029102.9%
10 ppm U1.0 ppb Np1.0486104.9%
100 ppm U0.1 ppb Np0.099799.7%
100 ppm U1.0 ppb Np0.985998.6%
ICP-QMS 1 ppm U0.1 ppb Np0.1018101.8%
1 ppm U1.0 ppb Np1.0100101.0%
10 ppm U0.1 ppb Np0.1152115.2%
10 ppm U1.0 ppb Np1.0196102.0%
100 ppm U0.1 ppb Np0.2494249.4%
100 ppm U1.0 ppb Np1.0597106.0%

Table 3: Detection Limits of Various Analytical Methods for Np-237

Analytical MethodDetection LimitReference
ICP-MS0.5 fg/g[8]
ICP-QQQ (MS/MS mode)~0.0031 ng/L (3.1 ppq)[4]
Accelerator Mass Spectrometry (AMS)10^-15 g (capable of 10^5 atoms)[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following sections outline the key experimental protocols cited in the compared studies.

Sample Preparation for Np-237 Analysis in Urine[7]

A common radiochemical method involves the use of a 239Np tracer, followed by a combination of coprecipitation and anion-exchange separation.[7]

  • Tracer Addition: A known amount of 239Np tracer is added to the urine sample.

  • Coprecipitation: Np is coprecipitated with another element, such as iron hydroxide, to concentrate it from the bulk sample.

  • Anion-Exchange Chromatography: The precipitate is dissolved, and the solution is passed through an anion-exchange resin column to separate Np from interfering elements.

  • Elution and Measurement: Np is eluted from the column, and the sample is prepared for measurement by either alpha spectrometry or ICP-MS.

ICP-QQQ Analysis of Np-237 in a Uranium Matrix[4]

This method utilizes tandem mass spectrometry (MS/MS) to eliminate interferences from uranium.

  • Sample Preparation: Uranium solutions are spiked with known concentrations of Np-237.

  • Instrument Calibration: The ICP-QQQ is calibrated using a series of Np standards.

  • MS/MS Mode Operation: The first quadrupole (Q1) is set to select the m/z of Np-237. The collision/reaction cell can be used to induce reactions that shift the mass of the analyte or interference. The second quadrupole (Q2) is then set to the mass of the product ion, effectively filtering out interferences.

  • Data Acquisition: The signal for Np-237 is measured, and the concentration is determined based on the calibration curve. The superior abundance sensitivity of the ICP-QQQ in MS/MS mode allows for the clear separation of the 237Np peak from the tailing of the much larger 238U peak.[4]

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

Np_Urine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement urine_sample Urine Sample add_tracer Add 239Np Tracer urine_sample->add_tracer coprecipitation Coprecipitation add_tracer->coprecipitation dissolution Dissolution of Precipitate coprecipitation->dissolution anion_exchange Anion-Exchange Chromatography dissolution->anion_exchange elution Elution of Np anion_exchange->elution alpha_spec Alpha Spectrometry elution->alpha_spec Option 1 icp_ms ICP-MS elution->icp_ms Option 2

Caption: Workflow for Np-237 analysis in urine samples.

ICP_QQQ_Workflow cluster_prep Preparation & Calibration cluster_analysis ICP-QQQ MS/MS Analysis sample Uranium Matrix Sample (spiked with Np-237) q1 Q1: Select m/z 237 sample->q1 standards Np-237 Calibration Standards calibration Instrument Calibration standards->calibration calibration->q1 crc Collision/Reaction Cell q1->crc q2 Q2: Select Product Ion crc->q2 detector Detector q2->detector data_analysis Data Analysis & Quantification detector->data_analysis

Caption: Workflow for ICP-QQQ analysis of Np-237 in a uranium matrix.

Conclusion

The inter-laboratory comparison studies demonstrate that both alpha spectrometry and ICP-MS are viable techniques for the measurement of Np-237. Alpha spectrometry has shown to provide more consistent and accurate results in some studies, particularly for biological samples.[7] However, ICP-MS, especially advanced techniques like ICP-QQQ with MS/MS, offers superior interference removal capabilities, which is critical for samples with high uranium content.[4] The choice of the optimal method will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of Np-237, and the presence of potential interferences. Accelerator Mass Spectrometry provides the highest sensitivity for environmental samples with extremely low concentrations of Np-237.[9] Researchers should carefully consider these factors and the detailed experimental protocols when developing and validating their own analytical procedures.

References

A Comparative Guide to Certified Reference Materials for Neptunium-237 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Neptunium-237 (Np-237) is critical for environmental monitoring, nuclear safeguards, and non-proliferation efforts.[1] Due to its long half-life of 2.14 million years, radiological toxicity, and high environmental mobility, precise measurement is paramount.[2][3][4][5] The use of Certified Reference Materials (CRMs) is fundamental to achieving accurate and traceable results in Np-237 analysis, providing a basis for method validation, calibration, and ongoing quality control.[6][4][7]

This guide provides a comparative overview of available CRMs for Np-237 and the principal analytical techniques used for its determination. It is intended for researchers, scientists, and professionals in drug development who require reliable and accurate measurements of this radionuclide.

Comparison of this compound Certified Reference Materials

The availability of Np-237 CRMs is limited, making proper selection and use critical. These materials are essential for calibrating instruments and validating analytical procedures.[6][7] A comprehensive survey of 25 Standard Reference Materials (SRMs) with characterized Np-237 activity concentrations has been conducted, highlighting their value in method development.[4]

Certified Reference MaterialIssuing BodyMatrixCertified Value (Massic Activity)Relative Expanded Uncertainty (k=2)
SRM 4341a NIST~5 mL in Nitric Acid152.3 Bq·g⁻¹0.94%
NPL Solution R21-04-2020020437-1/A200005 NPLNot SpecifiedNot Publicly AvailableNot Publicly Available
NFRM Pu-1 & Pu-2 LANL/LLNL/ORNLPuO₂ PowderCharacterized for Np mass fractionNot Specified

Table 1: Comparison of selected Certified Reference Materials for this compound. Data compiled from available certificates and publications.[1][7][8]

NIST SRM 4341a is a widely used standard for radioactivity measurements.[1][7] The NFRM Pu-1 and Pu-2 materials are unique plutonium oxide reference materials characterized for trace actinide constituents, including monoisotopic 237Np.[8]

Performance Comparison of Analytical Techniques for Np-237

The choice of analytical technique for Np-237 depends on factors such as the required detection limit, sample matrix, and available instrumentation. The predominant methods are radiometric techniques and mass spectrometry.[6]

Analytical TechniqueTypical Detection LimitPrecisionThroughputKey Interferences & Notes
Alpha Spectrometry ~ mBq/sample5-10%LowRequires extensive chemical separation to remove interfering alpha emitters. The most efficient detection mode for Np-237 decay.[9]
Gamma Spectrometry Higher than Alpha Spec.VariableModerateMeasures low-energy gamma photon (29.2 keV).[9] Can be used for non-destructive analysis.[10]
ICP-MS (Quadrupole) ng/L (ppt)2-5%HighSusceptible to isobaric interference from 238U peak tailing.[3]
ICP-MS/MS (Triple Quad) ~3.1 pg/L (ppq)< 5%HighSuperior interference removal (e.g., 238U peak tailing) using MS/MS mode.[3][11] Enables femtogram-level detection.[11]
SF-ICP-MS fg/mL< 5%HighHigh sensitivity and resolution. Requires robust chemical separation from uranium.[12]
MC-ICP-MS Sub-picogram (< 1x10⁻¹² g)~3% (k=1)ModerateHigh precision for isotope ratio measurements. Can be used without a 236Np tracer by employing external calibration or using 233U as a tracer.[1]
Controlled Potential Coulometry (CPC) Requires ~40 mg of materialHighest PrecisionLowProvides high-precision assay data but requires significant expertise and larger sample amounts.[6]

Table 2: Performance comparison of key analytical techniques for this compound analysis. Data is indicative and can vary based on instrumentation and matrix.[6][1][3][12][13]

Inductively coupled plasma mass spectrometry (ICP-MS) offers excellent sensitivity and faster sample throughput compared to radiometric methods.[14] Specifically, triple quadrupole ICP-MS (ICP-MS/MS) provides exceptionally low detection limits by effectively removing interferences from the uranium matrix.[3][11]

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible Np-237 analysis. Below are summarized protocols for common analytical workflows.

Sample Preparation and Dissolution

The initial step involves preparing a homogeneous and representative sample aliquot.

  • Biota/Organic Samples: Samples are dried and ashed at approximately 450°C to remove organic matter. The ash is then dissolved in nitric acid.[9]

  • Soils and Sediments: Total sample dissolution is often required. This can be achieved using a mixture of strong acids (e.g., HNO₃, HCl, HF) and heating.[13]

  • Water Samples: Np-237 is often preconcentrated via co-precipitation, for instance with neodymium fluoride (NdF₃), after reduction to the Np(IV) state.[9]

Radiochemical Separation

Separation of Np-237 from the sample matrix and other radionuclides is critical, especially for alpha spectrometry and ICP-MS, to eliminate interferences.[12][15]

  • Co-precipitation: As mentioned, co-precipitation with NdF₃ is an effective step for initial separation from major matrix components and many fission products.[9]

  • Solvent Extraction: Extraction with reagents like thenoyltrifluoroacetone (TTA) in xylene can be used to separate Np(IV).[9]

  • Ion Exchange/Extraction Chromatography: This is the most common and effective technique. Resins like TEVA® are widely used to selectively retain and separate neptunium and plutonium from uranium and other actinides.[12][16][17] A typical procedure involves:

    • Adjusting the sample to the appropriate acid concentration (e.g., nitric acid).

    • Loading the sample onto a pre-conditioned TEVA resin column.

    • Washing the column to remove matrix components and interfering elements.

    • Eluting the purified Np-237 fraction using a specific eluent, such as a dilute HCl-HF mixture.[16]

Source Preparation and Measurement
  • For Alpha Spectrometry: The purified neptunium fraction is typically electrodeposited onto a stainless-steel disc.[9] The disc is then counted in an alpha spectrometer.

  • For ICP-MS: The eluate from the separation step is diluted in dilute nitric acid and introduced into the ICP-MS. A desolvating introduction system can be used to enhance sensitivity.[12]

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of Np-237 analysis using a CRM.

G cluster_0 Phase 1: Preparation & Separation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Data Analysis & Reporting Sample Sample Receipt (e.g., Soil, Water, Biota) Prep Sample Preparation (Drying, Ashing, Dissolution) Sample->Prep Spike Spiking with Yield Tracer (e.g., 239Np, 242Pu) Prep->Spike Separation Chemical Separation (Ion Exchange Chromatography) Spike->Separation CRM_Prep CRM Aliquot Preparation CRM_Prep->Separation Parallel Processing Calibration Instrument Calibration (Using CRM Data) CRM_Prep->Calibration Source_Prep Source Preparation (Electrodeposition or Dilution) Separation->Source_Prep Measurement Instrumental Analysis (e.g., ICP-MS, Alpha Spec.) Source_Prep->Measurement Quantification Quantification (Activity/Concentration Calc.) Measurement->Quantification Calibration->Quantification Report Final Report (Value ± Uncertainty) Quantification->Report

Caption: General experimental workflow for Np-237 analysis.

G cluster_ICPMS ICP-MS Pathway cluster_Alpha Alpha Spectrometry Pathway ICPMS ICP-MS Analysis U_Interference 238U Peak Tailing & 238U-Hydride Formation ICPMS->U_Interference causes QQQ MS/MS Mode (ICP-QQQ) U_Interference->QQQ mitigated by Reaction_Gas Collision/Reaction Cell (He, CO2, etc.) QQQ->Reaction_Gas utilizes Result Accurate 237Np Result QQQ->Result Alpha Alpha Spec. Analysis Interfering_Alphas Interfering Alpha Emitters (e.g., Pu, Am, U) Alpha->Interfering_Alphas affected by Chem_Sep Rigorous Chemical Separation (e.g., TEVA Resin) Interfering_Alphas->Chem_Sep removed by Alpha_Result Accurate 237Np Result Chem_Sep->Alpha_Result

References

A Comparative Analysis of the Environmental Mobility of Neptunium-237 and Americium-241

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and environmental scientists on the comparative environmental mobility of Neptunium-237 and Americium-241, detailing their sorption behaviors, the factors influencing their transport, and the experimental methodologies used for their assessment.

The long-lived radionuclides this compound (²³⁷Np, half-life of 2.14 million years) and Americium-241 (²⁴¹Am, half-life of 432.2 years) are significant components of nuclear waste and environmental contamination from nuclear activities.[1][2] Understanding their environmental mobility is crucial for the long-term safety assessment of radioactive waste repositories and the remediation of contaminated sites. This guide provides an objective comparison of the environmental mobility of ²³⁷Np and ²⁴¹Am, supported by experimental data, detailed methodologies, and visual representations of key processes.

Comparative Overview of Mobility

In general, this compound exhibits significantly higher environmental mobility compared to Americium-241.[2] This difference is primarily attributed to their distinct speciation under typical environmental conditions. Neptunium can exist in multiple oxidation states (III, IV, V, and VI), with the pentavalent form, the neptunyl ion (NpO₂⁺), being the most stable and mobile in oxic environments.[3] In contrast, Americium predominantly exists in the trivalent oxidation state (Am³⁺), which has a strong tendency to hydrolyze and sorb to soil and sediment particles, thus limiting its mobility.

Quantitative Comparison of Soil Sorption

The solid-liquid distribution coefficient, Kd, is a key parameter used to quantify the sorption of radionuclides to soil and sediment, providing an inverse measure of their mobility. A higher Kd value indicates stronger sorption and lower mobility. The following tables summarize experimental Kd values for ²³⁷Np and ²⁴¹Am under various soil conditions.

Table 1: Soil Distribution Coefficients (Kd) for this compound (mL/g)

Soil TypepHOrganic Matter (%)Kd (mL/g)Reference
Sand4.1 - 6.82.4 - 5.73 - 95[4]
Loamy SandNot SpecifiedNot Specified21.7[5]
Silt LoamNot SpecifiedNot Specified13.5 - 29.1[4]
ClayNot SpecifiedNot Specified10 - 16
Organic Soil (Mire)Not SpecifiedHigh31 - 2,600[4]
South Carolina Subsoil5.1Not Specified0.16 - 0.66[6]
Washington SubsoilNot SpecifiedNot Specified2.37 - 3.90[7]

Table 2: Soil Distribution Coefficients (Kd) for Americium-241 (mL/g)

Soil TypepHOrganic Matter (%)Kd (mL/g)Reference
French Agricultural Soils5.5 - 7.51.3 - 8.660 - 4000
Sandy Aquifer MaterialNot SpecifiedNot SpecifiedReduced with humic substances[8]
South Carolina Subsoil5.1Not Specified1.0 - 280[6]
Washington SubsoilNot SpecifiedNot Specified>1200[7]
Various US SoilsNot SpecifiedNot SpecifiedGenerally high

Factors Influencing Environmental Mobility

The environmental mobility of both ²³⁷Np and ²⁴¹Am is governed by a complex interplay of geochemical and physical factors.

Influencing_Factors cluster_Radionuclide Radionuclide Properties cluster_Soil Soil Properties cluster_Water Groundwater Chemistry Speciation Oxidation State (Np(V) vs. Am(III)) Mobility Mobility Speciation->Mobility determines Hydrolysis Hydrolysis Hydrolysis->Mobility affects Complexation Complexation Complexation->Mobility influences pH pH pH->Speciation controls Clay_Content Clay Content & Mineralogy pH->Clay_Content affects surface charge of Clay_Content->Mobility high sorption OM Organic Matter OM->Complexation forms complexes OM->Mobility can increase or decrease CEC Cation Exchange Capacity CEC->Mobility influences sorption Carbonate Carbonate Carbonate->Complexation forms stable complexes with Np(V) Ligands Competing Ions & Ligands Ligands->Mobility compete for sorption sites Colloids Colloids Colloids->Mobility facilitates transport

Caption: Factors influencing the environmental mobility of this compound and Americium-241.

Key Influencing Factors:

  • pH: Soil and groundwater pH is a master variable controlling the speciation and sorption of both radionuclides. For Americium, Kd values generally increase with increasing pH.[9] For Neptunium, mobility tends to decrease as pH increases from acidic to neutral conditions.[3]

  • Organic Matter: Dissolved and solid-phase organic matter, such as humic and fulvic acids, can have a dual effect. They can form soluble complexes with radionuclides, potentially increasing their mobility.[10] Conversely, sorption to solid-phase organic matter can retard their transport. Studies have shown that humic substances can reduce the adsorption of americium on sandy aquifer material.[8]

  • Clay Content and Mineralogy: Soils with high clay content generally exhibit higher Kd values for both radionuclides due to the larger surface area and higher number of sorption sites.

  • Carbonate Concentration: Carbonate ions can form stable aqueous complexes with Np(V), which can increase its mobility.[3]

  • Redox Conditions: While Am(III) is stable across a wide range of redox conditions, the speciation of Neptunium is highly sensitive to the redox potential of the environment. In reducing environments, Np(V) can be reduced to the less mobile Np(IV).

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two types of laboratory experiments: batch sorption experiments and column transport experiments.

Batch Sorption Experiment Protocol

Batch sorption experiments are conducted to determine the equilibrium distribution of a radionuclide between a solid phase (soil) and a liquid phase (groundwater) and to calculate the Kd value.

Batch_Sorption_Workflow A 1. Soil Preparation (Drying, Sieving) B 2. Soil Characterization (pH, OM, Texture) A->B D 4. Soil-Solution Equilibration (Mix soil and spiked solution) A->D C 3. Prepare Spiked Solution (Radionuclide in synthetic groundwater) C->D E 5. Phase Separation (Centrifugation/Filtration) D->E After equilibration time F 6. Activity Measurement (Liquid Scintillation or Gamma Spec) E->F G 7. Kd Calculation F->G

Caption: A generalized workflow for a batch sorption experiment to determine Kd values.

Detailed Methodology for Batch Sorption Experiment:

  • Soil Preparation and Characterization:

    • Soil samples are air-dried or oven-dried at a low temperature (e.g., 60°C) to a constant weight.

    • The dried soil is sieved to remove large particles and homogenize the sample.

    • Key soil properties such as pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity are determined.

  • Preparation of Spiked Solution:

    • A stock solution of the radionuclide of interest (²³⁷Np or ²⁴¹Am) is prepared.

    • A synthetic groundwater solution is prepared to mimic the ionic strength and composition of the natural groundwater at the site of interest.

    • The radionuclide stock solution is added to the synthetic groundwater to create a "spiked" solution with a known initial activity concentration.

  • Equilibration:

    • A known mass of the prepared soil is placed in a centrifuge tube or vial.

    • A known volume of the spiked solution is added to the soil, resulting in a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

    • The tubes are sealed and agitated on a shaker for a predetermined period (e.g., 24 hours to several days) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, the solid and liquid phases are separated by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

  • Activity Measurement:

    • The activity concentration of the radionuclide remaining in the filtered liquid phase is measured using an appropriate radiation detection technique, such as liquid scintillation counting or alpha/gamma spectrometry.

  • Kd Calculation:

    • The amount of radionuclide sorbed to the soil is calculated by subtracting the activity in the final liquid phase from the initial activity.

    • The Kd value (in mL/g) is calculated using the following formula: Kd = (Activity sorbed to soil / Mass of soil) / (Activity in solution / Volume of solution)

Soil Column Transport Experiment Protocol

Column experiments are designed to simulate the transport of radionuclides through a soil profile under controlled flow conditions, providing information on advection, dispersion, and retardation.

Column_Experiment_Workflow A 1. Column Packing (Homogeneous packing of soil) B 2. Saturation & Equilibration (Percolate with synthetic groundwater) A->B C 3. Tracer Injection (Introduce a pulse of radionuclide and non-sorbing tracer) B->C D 4. Elution (Continuous flow of groundwater) C->D E 5. Effluent Collection (Fraction collector at column outlet) D->E H 8. Post-Experiment Soil Analysis (Optional: Section column and analyze soil) D->H F 6. Activity Measurement (Analyze fractions for tracers) E->F G 7. Breakthrough Curve Analysis (Determine transport parameters) F->G

Caption: A generalized workflow for a soil column transport experiment.

Detailed Methodology for Soil Column Transport Experiment:

  • Column Preparation:

    • A column of appropriate dimensions is uniformly packed with the prepared soil to a known bulk density.

    • The column is slowly saturated from the bottom with synthetic groundwater to avoid air entrapment.

    • The groundwater is pumped through the column at a constant flow rate until a steady-state flow is established and the effluent chemistry is stable.

  • Tracer Injection:

    • A small pulse of a solution containing the radionuclide of interest (²³⁷Np or ²⁴¹Am) and a non-sorbing tracer (e.g., tritium or bromide) is introduced into the column inlet.

  • Elution and Effluent Collection:

    • The flow of synthetic groundwater is resumed, and the effluent from the column outlet is collected in fractions over time using a fraction collector.

  • Analysis:

    • Each effluent fraction is analyzed for the concentration of the radionuclide and the non-sorbing tracer.

  • Data Analysis:

    • The concentrations of the tracers in the effluent are plotted against the volume of effluent collected or time to generate breakthrough curves.

    • The breakthrough curve of the non-sorbing tracer is used to determine the hydrodynamic properties of the column (e.g., pore water velocity, dispersion coefficient).

    • The retardation factor (R) of the radionuclide is determined by comparing the arrival time of its peak concentration to that of the non-sorbing tracer. The Kd value can then be calculated from the retardation factor.

Conclusion

The environmental mobility of this compound is significantly greater than that of Americium-241, primarily due to the higher mobility of the Np(V) species compared to the strongly sorbing Am(III). This comparative guide highlights the critical role of environmental factors, particularly pH and the presence of organic matter, in controlling the transport of these long-lived radionuclides. The provided experimental protocols for batch sorption and column transport studies offer a foundation for researchers to further investigate and quantify the mobility of ²³⁷Np and ²⁴¹Am in specific geological settings, contributing to more accurate and robust safety assessments for radioactive waste disposal and environmental remediation.

References

Cross-Validation of Neptunium-237 Determination: A Comparative Guide to Alpha Spectrometry and ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of radionuclides is paramount. This guide provides a comprehensive comparison of two prevalent methods for the determination of Neptunium-237 (Np-237): alpha spectrometry and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

This compound, a long-lived alpha-emitting radionuclide, is of significant interest in environmental monitoring, nuclear fuel reprocessing, and waste management.[1] Its accurate measurement is crucial for assessing environmental contamination and ensuring radiological safety. Both alpha spectrometry and ICP-MS are powerful techniques for Np-237 analysis, each with distinct advantages and limitations.[2][3] This guide presents a cross-validation of data from both methods, supported by experimental protocols and quantitative data, to aid researchers in selecting the most appropriate technique for their specific applications.

Comparative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative parameters for the analysis of Np-237 by alpha spectrometry and ICP-MS, compiled from various studies.

Performance MetricAlpha SpectrometryInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Typical Detection Limit ~0.037 Bq/L~0.013 Bq/L
Lower Reporting Limit Not explicitly stated, but dependent on counting time.0.65 Bq/L (for "real" samples)
Measurement Precision Dependent on counting statistics, typically improves with longer counting times.1-5% for most isotopes, 10-15% for 241Pu
Key Interferences Spectral overlap from other alpha emitters, notably 234U.[1]Isobaric interferences (e.g., 238U hydride), polyatomic interferences, and peak tailing from abundant isotopes like 238U.[4][5]
Analysis Time Several days, including sample preparation and long counting times.[1][4]Faster turnaround time compared to alpha spectrometry.[1]

Experimental Workflow

The accurate determination of Np-237 by either alpha spectrometry or ICP-MS necessitates a meticulous experimental workflow, encompassing sample preparation, chemical separation, and instrumental analysis. The following diagram illustrates a typical workflow for the cross-validation of Np-237 data.

Np-237 Cross-Validation Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Comparison Sample Environmental or Biological Sample Spike Add Np-239 or other tracer for yield determination Sample->Spike Digestion Acid Digestion / Dissolution Spike->Digestion Valence Valence State Adjustment (e.g., to Np(IV)) Digestion->Valence Chromatography Anion Exchange or Extraction Chromatography (e.g., TEVA resin) Valence->Chromatography Purification Purification to remove interferences (U, Pu, Am) Chromatography->Purification Elution Elution of Np fraction Purification->Elution Split Split Sample Elution->Split Alpha_Spec Alpha Spectrometry (Source Preparation & Counting) Split->Alpha_Spec Aliquot 1 ICP_MS ICP-MS Analysis Split->ICP_MS Aliquot 2 Alpha_Data Calculate Np-237 activity (correct for yield) Alpha_Spec->Alpha_Data ICP_MS_Data Determine Np-237 concentration ICP_MS->ICP_MS_Data Comparison Compare Results & Assess Agreement Alpha_Data->Comparison ICP_MS_Data->Comparison

Fig. 1: Experimental workflow for Np-237 cross-validation.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and provide a framework for the determination of Np-237 using both alpha spectrometry and ICP-MS.

Sample Preparation and Chemical Separation (Common to both methods)
  • Sample Digestion: A known aliquot of the sample (e.g., water, soil, urine) is taken for analysis. For solid matrices, acid digestion (e.g., with nitric acid, hydrochloric acid, and hydrofluoric acid) is performed to bring the analytes into solution.

  • Tracer Addition: A known activity of a tracer isotope, such as Np-239 or Pu-242, is added to the sample at the beginning of the procedure to monitor the chemical recovery of Np-237.

  • Valence State Adjustment: The valence state of neptunium is adjusted to Np(IV) to ensure its retention on the separation column. This can be achieved using reagents like ferrous sulfamate.

  • Chromatographic Separation: The sample solution is loaded onto an anion exchange or extraction chromatography column (e.g., TEVA® resin).[4][5][6] This step is crucial for separating Np-237 from matrix components and interfering radionuclides, particularly uranium, plutonium, and americium.[5][6]

  • Washing and Elution: The column is washed with appropriate acid solutions to remove impurities. Finally, the neptunium fraction is eluted from the column using a specific eluent, such as a dilute acid solution containing a reducing agent to convert Np(IV) to a less retained state.

Alpha Spectrometry Analysis
  • Source Preparation: The eluted neptunium fraction is evaporated to dryness and redissolved in a small volume of a suitable electrolyte. The neptunium is then co-precipitated with a micro-precipitating agent (e.g., cerium fluoride) and filtered onto a membrane filter. This creates a thin, uniform source for alpha counting.

  • Alpha Counting: The prepared source is placed in a vacuum chamber of an alpha spectrometer. The alpha particles emitted by Np-237 and the tracer are counted over a sufficiently long period (often several days) to achieve good counting statistics.

  • Data Analysis: The activity of Np-237 in the original sample is calculated from the net counts in the Np-237 energy region of the alpha spectrum, corrected for the chemical recovery (determined from the tracer), detector efficiency, and background counts.

ICP-MS Analysis
  • Sample Introduction: The eluted neptunium fraction is diluted with a suitable acid (e.g., 2% nitric acid) to a final volume. The solution is then introduced into the ICP-MS system.

  • Instrumental Analysis: The sample is nebulized, and the resulting aerosol is transported into the high-temperature argon plasma, where atoms are ionized. The ions are then extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The intensity of the signal at m/z 237 is measured to determine the concentration of Np-237.

  • Data Analysis: The concentration of Np-237 is determined by comparing the measured signal intensity to a calibration curve generated using certified Np-237 standard solutions. The result is then corrected for the chemical recovery determined from the tracer. It is crucial to monitor and correct for potential interferences, such as the tailing of the 238U peak.[1]

Discussion of Method Comparison

Good agreement between alpha spectrometry and ICP-MS results for Np-237 has been reported, validating the use of both techniques.[1] However, the choice between the two often depends on the specific requirements of the analysis.

  • Alpha spectrometry is a well-established technique for the determination of alpha-emitting radionuclides and can achieve very low detection limits with long counting times.[4] However, it is a time-consuming method and can be prone to spectral interferences from other alpha emitters if the chemical separation is not highly efficient.[1]

  • ICP-MS offers a significantly faster analysis time and is less susceptible to interferences from other alpha emitters.[1] Its detection limits are competitive with alpha spectrometry.[1] The primary challenge for ICP-MS is the potential for isobaric and polyatomic interferences, particularly from uranium, which is often present in much higher concentrations than Np-237.[4][5] Advanced ICP-MS systems, such as triple quadrupole ICP-MS (ICP-QQQ), can mitigate these interferences through mass-shift modes.

References

A Comparative Analysis of Neptunium-237 and Plutonium-239 Behavior in Geological Disposal Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the geochemical behavior of two key long-lived radionuclides, Neptunium-237 and Plutonium-239, within deep geological repositories. This document provides a detailed comparison of their solubility, mobility, and sorption characteristics, supported by experimental data and methodologies, to inform long-term safety assessments of nuclear waste disposal.

The long-term safety of deep geological repositories for high-level radioactive waste is critically dependent on the predictable behavior of long-lived radionuclides. Among the most significant contributors to long-term radiotoxicity are this compound (Np-237) and Plutonium-239 (Pu-239). Understanding their comparative behavior in the complex geochemical environment of a repository is paramount for robust safety case development. This guide presents a detailed comparison of the key geochemical parameters influencing the fate and transport of Np-237 and Pu-239, drawing upon available experimental data.

Comparative Geochemical Behavior: Np-237 vs. Pu-239

The behavior of Np-237 and Pu-239 in a geological disposal setting is governed by a complex interplay of factors including solubility, redox chemistry, sorption onto geological media, and the potential for colloid formation. While both are actinides, their distinct chemical properties lead to significant differences in their environmental mobility.

Redox Chemistry and Speciation: The oxidation state is a primary determinant of the solubility and mobility of both elements. Neptunium can exist in multiple oxidation states (III, IV, V, VI), with Np(V) being the most stable and soluble form under a wide range of geochemical conditions.[1] This pentavalent form is relatively mobile in groundwater.[2] In contrast, Plutonium also exhibits multiple oxidation states (III, IV, V, VI), but its chemistry is often dominated by the poorly soluble Pu(IV) state under reducing conditions expected in a deep geological repository.[3] However, the redox chemistry of plutonium can be complex and influenced by various environmental factors.[4][5]

Solubility: The solubility of these radionuclides directly impacts their source term for potential transport. Experimental data from studies conducted in simulated groundwater from the Yucca Mountain region, a potential repository site, show that in general, both neptunium and plutonium solubilities decrease with increasing pH and temperature.[6][7] However, neptunium generally exhibits higher solubility than plutonium under similar conditions, primarily due to the stability of the Np(V) oxidation state.[6][7]

Sorption and Mobility: Sorption onto the surfaces of engineered barriers, such as bentonite clay, and natural geological materials is a key retardation mechanism. Np(V) generally shows weaker sorption to many minerals compared to the tetravalent actinides, leading to higher potential mobility.[1] Studies on bentonite have shown that Pu(IV) exhibits strong sorption.[8] The sorption behavior of both elements is highly dependent on the specific mineralogy, groundwater chemistry, and the presence of complexing agents like carbonates.

Colloid Formation: The formation of colloids, either through the precipitation of the radionuclides themselves or their association with existing groundwater colloids, can significantly enhance their mobility.[9][10][11] Insoluble plutonium-bearing colloidal particles have been observed to form during the simulated weathering of high-level nuclear waste glass, concentrating a significant fraction of the total plutonium.[9][10][11] This process can potentially bypass the retardation effects of sorption onto stationary geological media.

Quantitative Data Summary

The following tables summarize key quantitative data on the solubility and sorption of Np-237 and Pu-239 from various experimental studies.

Table 1: Solubility of Np-237 and Pu-239 in J-13 Groundwater from the Yucca Mountain Region

RadionuclidepHTemperature (°C)Solubility (M)Reference
Np-2376.025(9.40 ± 1.22) x 10⁻⁴[7]
Np-2378.590(5.50 ± 1.97) x 10⁻⁶[7]
Pu-239/2406.025(4.70 ± 1.13) x 10⁻⁸[6]
Pu-239/2408.590(3.62 ± 1.14) x 10⁻⁹[6]

Table 2: Sorption of Np(V) on Kaolinite

ConditionpHSorption (%)Reference
Absence of Carbonate11~96[6]
Presence of Carbonate8.5-954 (maximum)[6]

Experimental Methodologies

The data presented in this guide are derived from a variety of experimental techniques designed to simulate the conditions of a deep geological repository.

Solubility Experiments

Solubility is often determined through both oversaturation and undersaturation experiments to ensure that a true equilibrium state is reached.

  • Oversaturation Method: A supersaturated solution of the radionuclide is prepared in the simulated groundwater. The solution is then allowed to equilibrate, and the concentration of the radionuclide remaining in the solution after precipitation of the solid phase is measured over time until a steady-state is achieved.

  • Undersaturation Method: A sparingly soluble solid of the radionuclide is introduced into the simulated groundwater. The concentration of the radionuclide in the aqueous phase is monitored until it reaches a constant value, representing the solubility limit.

Batch Sorption Experiments

Batch sorption experiments are a common method to determine the distribution coefficient (Kd), which quantifies the partitioning of a radionuclide between the solid and aqueous phases.

  • Preparation: A known mass of the solid phase (e.g., bentonite, crushed rock) is placed in a centrifuge tube with a specific volume of simulated groundwater containing the radionuclide at a known initial concentration.

  • Equilibration: The tubes are agitated for a predetermined period to allow for sorption equilibrium to be reached.

  • Phase Separation: The solid and liquid phases are separated by centrifugation and/or filtration.

  • Analysis: The concentration of the radionuclide remaining in the aqueous phase is measured using techniques such as liquid scintillation counting or mass spectrometry. The amount sorbed to the solid is calculated by difference.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the key processes governing the behavior of Np-237 and Pu-239 in a geological repository.

Geochemical_Behavior cluster_Np Neptunium (Np-237) cluster_Pu Plutonium (Pu-239) cluster_Transport Transport Pathways Np_V Np(V)O₂⁺ (soluble, mobile) Np_IV Np(IV) (less soluble) Np_V->Np_IV Reduction Groundwater Groundwater Flow Np_V->Groundwater Dissolved Transport Sorption Sorption on Geological Media Np_V->Sorption Weak Sorption Np_IV->Np_V Oxidation Pu_IV Pu(IV) (poorly soluble) Pu_V_VI Pu(V, VI) (more soluble) Pu_IV->Pu_V_VI Oxidation Pu_IV->Sorption Strong Sorption Colloid Colloid-Facilitated Transport Pu_IV->Colloid Association Pu_V_VI->Pu_IV Reduction Pu_V_VI->Groundwater Groundwater->Sorption Retardation Colloid->Groundwater Enhanced Mobility

Caption: Comparative geochemical pathways of Np-237 and Pu-239 in a geological repository.

Experimental_Workflow cluster_Solubility Solubility Determination cluster_Sorption Sorption Analysis Oversaturation Oversaturation Experiment Equilibrium Equilibrium Concentration (Solubility) Oversaturation->Equilibrium Undersaturation Undersaturation Experiment Undersaturation->Equilibrium Batch_Setup Batch Experiment Setup Equilibrium->Batch_Setup Informs Initial Concentration Equilibration Equilibration Batch_Setup->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Analysis Aqueous Phase Analysis Phase_Separation->Analysis Kd_Calc Distribution Coefficient (Kd) Calculation Analysis->Kd_Calc

Caption: General experimental workflow for determining solubility and sorption parameters.

Conclusion

The comparative behavior of Np-237 and Pu-239 in geological disposal is a critical aspect of long-term safety assessment. Np-237, predominantly existing in the mobile Np(V) state, generally exhibits higher solubility and weaker sorption, posing a greater challenge in terms of potential mobility. Conversely, Pu-239 is expected to be largely immobile due to the low solubility and strong sorption of its dominant Pu(IV) state. However, the potential for colloid-facilitated transport of plutonium introduces a significant uncertainty that requires careful consideration. Continued research and robust modeling, grounded in detailed experimental data, are essential for accurately predicting the long-term fate of these key radionuclides in a deep geological repository.

References

performance evaluation of different separation techniques for Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three primary techniques for the separation of Neptunium-237 (²³⁷Np): anion exchange, solvent extraction, and precipitation. The information presented is based on available experimental data to assist researchers in selecting the most suitable method for their specific applications, such as the purification of ²³⁷Np for the production of Plutonium-238, a crucial power source for space exploration, or for waste management purposes.

Performance Evaluation at a Glance

The following table summarizes the key performance indicators for each separation technique, offering a clear comparison of their respective efficiencies and capabilities.

Separation TechniqueKey Performance MetricQuantitative DataKey Interferences/Challenges
Anion Exchange Recovery 90-95%[1][2]Requires careful control of Np oxidation state (Np(IV) is strongly absorbed).[2][3]
Decontamination Factor (DF) - Plutonium > 5 x 10⁴[1]
Decontamination Factor (DF) - Uranium > 1 x 10⁴[1]
Decontamination Factor (DF) - Fission Products (Zr-Nb) > 70,000[4]
Decontamination Factor (DF) - Fission Products (Ru-Rh) > 4,000[4]
Solvent Extraction (TTA-Xylene) Recovery Essentially quantitative (~99.5%) for Np(IV).[5]Performance is highly dependent on maintaining Np in the tetravalent state.[5]
Decontamination Excellent decontamination from uranium and protactinium.[6]
Solvent Extraction (PUREX Process) Recovery Can be quantitative if Np is oxidized to Np(VI).[7]Np behavior can be complex due to multiple oxidation states (IV, V, VI).[7]
Separation Factor (U/Np) Can reach 260 with the use of stripping agents like hydroxyurea.[8]
Precipitation (Oxalate) Recovery Quantitative precipitation is achievable.[9]The presence of Np(V) can lead to higher losses in the filtrate.[10]
Product Purity Produces a dense, granular precipitate that is easily filtered and calcined to NpO₂.[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the fundamental experimental protocols for the discussed separation techniques.

Anion Exchange Separation

This method relies on the selective absorption of Np(IV) nitrate complexes onto an anion exchange resin.

Materials:

  • Anion exchange resin (e.g., Dowex 1, X-4, 100-200 mesh)[1]

  • Nitric acid (HNO₃), various concentrations (e.g., 8 M, 4.5 M, 0.35 M)[1][2]

  • Reducing agent (e.g., ferrous sulfamate, Fe(NH₂SO₃)₂) and stabilizer (e.g., hydrazine or semicarbazide)[1][3]

  • Eluting agent (e.g., dilute HNO₃ or 0.005 M ceric sulfate in dilute nitric acid)[1]

Procedure:

  • Feed Preparation: Adjust the nitric acid concentration of the sample solution containing ²³⁷Np to approximately 8 M. Add a suitable reducing agent, such as ferrous sulfamate, and a stabilizer like hydrazine to ensure Neptunium is in the Np(IV) oxidation state.[1][3]

  • Column Loading: Pass the prepared feed solution through a column packed with the anion exchange resin. Np(IV) and Pu(IV) will be absorbed onto the resin.[12]

  • Washing: Wash the column with several column volumes of 4.5 M to 8 M HNO₃ to remove weakly bound impurities, including fission products and other metallic contaminants.[1][4] To separate plutonium, a wash with a reducing solution (e.g., HNO₃ with ferrous sulfamate and hydrazine) can be employed to reduce Pu(IV) to the less strongly absorbed Pu(III).[12]

  • Elution: Elute the purified Neptunium from the resin using a dilute nitric acid solution (e.g., 0.35 M HNO₃).[2]

Solvent Extraction using Thenoyltrifluoroacetone (TTA) in Xylene

This technique is based on the chelation of Np(IV) by TTA and its subsequent extraction into an organic solvent.

Materials:

  • Thenoyltrifluoroacetone (TTA)[5]

  • Xylene[5]

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃)

  • Reducing agent (e.g., ferrous iron)[6]

Procedure:

  • Aqueous Phase Preparation: Adjust the acidity of the aqueous sample containing ²³⁷Np. Add a reducing agent to ensure Neptunium is in the Np(IV) state.[6]

  • Organic Phase Preparation: Prepare a solution of 0.5 M TTA in xylene.[6]

  • Extraction: Contact the aqueous phase with the organic phase and agitate to facilitate the transfer of the Np(IV)-TTA chelate into the organic phase.[5]

  • Stripping (Back-Extraction): To recover the Neptunium, contact the Np-loaded organic phase with a higher concentration acid solution (e.g., 8 M HNO₃) to strip the Np(IV) back into a fresh aqueous phase.[6]

Oxalate Precipitation

This method involves the precipitation of Neptunium as an insoluble oxalate salt.

Materials:

  • Nitric acid (HNO₃)

  • Oxalic acid (H₂C₂O₄)

  • Reducing agent (e.g., ascorbic acid)[10]

  • Stabilizer (e.g., hydrazine)[10]

Procedure:

  • Solution Preparation: Start with a nitric acid solution of ²³⁷Np. Add a stabilizer like hydrazine and a reducing agent such as ascorbic acid to ensure the Neptunium is in the Np(IV) state.[10]

  • Precipitation: Two primary procedures can be followed:

    • Elevated Temperature: Precipitate the neptunium(IV) oxalate from solutions of low acidity at an elevated temperature.[9]

    • Room Temperature: Precipitate the oxalate from solutions of higher acidity at room temperature.[9] Add oxalic acid to the solution to initiate the precipitation of neptunium(IV) oxalate.

  • Filtration and Calcination: Filter the resulting precipitate. The dense, granular neptunium(IV) oxalate can then be calcined at approximately 500°C to produce neptunium oxide (NpO₂).[9]

Visualizing the Separation Process

To better understand the workflow and the interplay of different factors in evaluating these techniques, the following diagrams are provided.

G cluster_0 General Workflow for this compound Separation raw_material Irradiated Nuclear Fuel / Target dissolution Dissolution in Nitric Acid raw_material->dissolution valence_adj Valence Adjustment to Np(IV) or Np(VI) dissolution->valence_adj separation Separation Technique (Anion Exchange, Solvent Extraction, or Precipitation) valence_adj->separation purification Further Purification Cycles (if required) separation->purification final_product Purified this compound purification->final_product

Caption: A generalized workflow for the separation and purification of this compound.

G cluster_1 Performance Evaluation Logic technique Separation Technique recovery Recovery Rate (%) technique->recovery decon_factor Decontamination Factor technique->decon_factor purity Product Purity technique->purity scalability Process Scalability technique->scalability waste Waste Generation technique->waste

Caption: Key parameters for evaluating the performance of this compound separation techniques.

References

A Comparative Guide to Analytical Protocols for Neptunium-237 (Np-237) in Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical protocols for the quantification of Neptunium-237 (Np-237), a significant radionuclide in the context of nuclear waste management and environmental monitoring. The methodologies discussed are essential for researchers, scientists, and drug development professionals who require accurate and reliable Np-237 measurements to meet regulatory compliance standards.

This compound is a long-lived alpha-emitting radionuclide (half-life of 2.144 million years) produced in nuclear reactors.[1][2] Its mobility in the environment and potential for long-term radiological impact necessitate sensitive and robust analytical methods for its determination in various matrices, including environmental samples, nuclear materials, and biological samples.[1][3] The primary challenges in Np-237 analysis include its typically low concentrations in environmental samples and the presence of interfering radionuclides, most notably Uranium-238 (U-238).[1][4]

This guide focuses on three principal analytical techniques: Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Alpha Spectrometry (AS), and Liquid Scintillation Counting (LSC). Each method's performance characteristics, experimental protocols, and ideal applications are detailed to assist in selecting the most appropriate protocol for specific regulatory and research needs.

Quantitative Performance of Np-237 Analytical Protocols

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for ICP-MS, Alpha Spectrometry, and Liquid Scintillation Counting.

Parameter Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Alpha Spectrometry (AS) Liquid Scintillation Counting (LSC)
Detection Limit Very Low (femtogram/g to picogram/g levels)[5][6]Low (typically > 0.1 mBq)[7]Moderate
Precision High (1-5% measurement precision)[5]GoodGood
Accuracy HighHighHigh
Analysis Time Rapid measurement time, but extensive sample preparation may be required.[4][8]Long counting times may be required (several days).[7]Rapid sample preparation and measurement.[2][9]
Interference Isobaric interference from 238U1H+ and peak tailing from 238U are significant challenges.[1][4] Advanced techniques like ICP-MS/MS can mitigate these.[1][6]Spectral overlap from other alpha emitters can be an issue if not chemically separated. Cannot distinguish between 239Pu and 240Pu.[7]Beta-emitting daughters like 233Pa can interfere; Pulse Shape Analysis (PSA) can be used for discrimination.[9]
Chemical Recovery Typically high (70-90%).[5] Tracers like 239Np or 242Pu are used.[6][10]Dependent on separation chemistry; tracers are essential.High counting efficiency (approaching 100%).[9][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and compliant results. The following sections outline the typical experimental protocols for each major analytical technique.

General Sample Preparation and Chemical Separation

Regardless of the final measurement technique, initial sample preparation and chemical separation are critical steps to isolate Np-237 from the sample matrix and interfering radionuclides.

  • Sample Digestion: The initial step involves the complete dissolution of the sample to bring Np-237 into a soluble form. This is often achieved using strong acids (e.g., HNO3, HCl, HF) and, in some cases, microwave-assisted digestion for faster and more efficient dissolution.[5][7][10] For biological samples, ashing at high temperatures (e.g., 450°C) is performed to remove organic matter before acid digestion.[12]

  • Tracer Addition and Valence State Adjustment: A yield tracer, such as the short-lived 239Np (t1/2 = 2.3 days) or 242Pu, is added at the beginning of the process to determine the chemical recovery of the separation procedure.[10][13] The valence state of Neptunium is then adjusted, typically to Np(IV), to ensure consistent behavior during the separation process. This can be achieved using reagents like ferrous sulfamate.[14]

  • Chemical Separation: The primary goal of chemical separation is to remove matrix elements and interfering radionuclides, especially uranium and plutonium. Common techniques include:

    • Anion Exchange Chromatography: This is a widely used method where Np(IV) is loaded onto an anion exchange resin (e.g., Dowex 1-X8) in a strong nitric acid medium. Interfering elements are washed away before Np is selectively eluted.[14]

    • Extraction Chromatography: Resins like TEVA® are highly effective for separating actinides. Np and Pu can be loaded onto the resin, and selective elution can separate them from each other and from uranium.[4][15] Combining different resins (e.g., TEVA, UTEVA, and DGA) can achieve very high decontamination factors for uranium (up to 10^7).[4][15]

    • Co-precipitation: Np(IV) can be co-precipitated with compounds like neodymium fluoride (NdF3) or iron hydroxides to pre-concentrate it from large volume samples, such as seawater.[12]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for detecting and quantifying trace elements and radionuclides. It is particularly well-suited for Np-237 due to its ability to achieve very low detection limits.

Methodology:

  • Sample Preparation: Following the general sample preparation and chemical separation steps, the purified Np-237 fraction is prepared in a dilute acid solution (typically nitric acid) suitable for introduction into the ICP-MS.

  • Instrumentation: A quadrupole-based ICP-MS (ICP-QMS) or, for enhanced interference removal, a triple quadrupole ICP-MS (ICP-QQQ or ICP-MS/MS) is used.[1] The sample solution is nebulized and introduced into the high-temperature argon plasma, where it is atomized and ionized.

  • Mass Analysis: The ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. For Np-237, the instrument is set to monitor m/z 237.

  • Interference Mitigation (ICP-MS/MS): To overcome the interference from 238U, ICP-MS/MS is employed. The first quadrupole acts as a mass filter, and a reaction/collision cell is used to eliminate interfering species (like 238U1H+) before the second quadrupole analyzes the target ion.[1][6]

  • Quantification: The concentration of Np-237 is determined by comparing the signal intensity to that of a calibration standard. The chemical yield is corrected using the signal from the tracer isotope.

Alpha Spectrometry (AS)

Alpha spectrometry is a traditional and reliable radiometric technique for the quantification of alpha-emitting radionuclides.

Methodology:

  • Source Preparation: After chemical separation, the purified Np-237 is deposited onto a small metal disc to create a thin, uniform source. This is typically done through electrodeposition or co-precipitation with a small amount of carrier, followed by filtration.[2] A thin, uniform source is crucial to minimize self-absorption of the alpha particles and achieve good energy resolution.

  • Measurement: The prepared source is placed in a vacuum chamber with a semiconductor detector (e.g., a silicon detector). The detector measures the energy of the alpha particles emitted by Np-237 (main energy peak at ~4.78 MeV).

  • Data Analysis: The activity of Np-237 is determined by counting the number of events in its characteristic energy region of the alpha spectrum over a defined period. The chemical recovery, determined from the tracer, is used to calculate the original activity in the sample.

Liquid Scintillation Counting (LSC)

LSC is a versatile technique that can be used for both alpha and beta emitters. It is known for its high counting efficiency and relatively simple sample preparation.[9][11]

Methodology:

  • Sample Preparation: The purified Np-237 solution is mixed with a liquid scintillation cocktail in a vial.[16][17] The cocktail contains a solvent and fluors that emit light when they interact with the radiation from the sample.[16]

  • Measurement: The vial is placed in a liquid scintillation counter, which uses photomultiplier tubes (PMTs) to detect the light pulses (scintillations).[11] The intensity of the light pulse is proportional to the energy of the radiation.

  • Alpha/Beta Discrimination: Modern LSC systems can distinguish between alpha and beta events using Pulse Shape Analysis (PSA) or Pulse Shape Discrimination (PSD).[9] This is important for discriminating the alpha signal of Np-237 from the beta signal of its daughter nuclide, 233Pa.[9]

  • Quantification: The activity of Np-237 is determined from the count rate in the alpha energy window. The counting efficiency for alpha emitters in LSC is typically close to 100%.[9][11]

Visualized Workflows and Decision Guides

To further aid in the understanding and selection of Np-237 analytical protocols, the following diagrams illustrate a typical experimental workflow and a guide for method selection.

G General Experimental Workflow for Np-237 Analysis cluster_pre Pre-Analysis cluster_sep Separation & Purification cluster_meas Measurement & Analysis cluster_post Post-Analysis Sample Sample Receipt (Soil, Water, Bio-assay) Tracer Tracer Addition (e.g., 239Np) Sample->Tracer Digestion Sample Digestion (Acid/Microwave) Tracer->Digestion Valence Valence State Adjustment to Np(IV) Digestion->Valence Separation Chromatographic Separation (Anion Exchange / Extraction) Valence->Separation Purification Purification of Np Fraction Separation->Purification ICPMS ICP-MS Purification->ICPMS AlphaSpec Alpha Spectrometry Purification->AlphaSpec LSC Liquid Scintillation Counting Purification->LSC Calc Data Calculation (Yield Correction) ICPMS->Calc AlphaSpec->Calc LSC->Calc Report Final Report Calc->Report

Caption: A generalized workflow for the analysis of Np-237 from sample receipt to final reporting.

G Np-237 Analytical Method Selection Guide Start Start: Define Analytical Needs DetectionLimit Required Detection Limit? Start->DetectionLimit Matrix Complex Matrix? (High U content) DetectionLimit->Matrix Very Low (fg/g) Speed Is Speed Critical? DetectionLimit->Speed Low to Moderate ICPMS ICP-MS or ICP-MS/MS Matrix->ICPMS Yes AlphaSpec Alpha Spectrometry Matrix->AlphaSpec No Speed->AlphaSpec No LSC Liquid Scintillation Counting Speed->LSC Yes

Caption: Decision tree for selecting an Np-237 analytical method based on key project requirements.

References

A Comparative Analysis of Ligand Extraction Efficiency for Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficiency of various ligands for the extraction of Neptunium-237 (Np-237), a critical actinide in the nuclear fuel cycle. The following sections detail the performance of different classes of ligands, supported by experimental data, and provide standardized protocols for key extraction procedures. This information is intended to assist researchers in selecting the most effective and appropriate ligands for their specific applications, from waste management to the production of medical isotopes.

Overview of Ligand Performance for Np-237 Extraction

The separation of this compound from other actinides and fission products is a challenging yet crucial step in nuclear fuel reprocessing and waste management. The efficiency of this separation is highly dependent on the choice of ligand and the extraction conditions. This guide evaluates several key classes of ligands, including monoamides, diglycolamides, and specialized extraction chromatography resins.

Solvent Extraction Ligands

Solvent extraction is a primary method for the separation of Np-237. The choice of ligand is critical and is often dictated by the desired selectivity and the chemical environment, particularly the nitric acid concentration.

Monoamides:

Monoamides such as N,N-dihexyloctanamide (DHOA) and N,N-dihexyldecanamide (DHDA) have been investigated for the separation of neptunium from uranium and plutonium.[1] The extraction efficiency of these ligands is dependent on the oxidation state of the actinides. For instance, the extraction order with these ligands is generally U(VI) > Np(IV) >> Pu(III).[1] This selectivity allows for the separation of U(VI) and Np(IV) from Pu(III) after reducing plutonium to its +3 state.[1] Subsequently, selective stripping of Np(IV) can be achieved using a complexing agent like acetohydroxamic acid (AHA).[1]

Non-branched monoamides like DHOA and N,N-dihexylhexanamide (DHHA) show promise for extracting Np(IV) and Np(VI) from solutions with at least 3 M HNO3.[2] Conversely, branched monoamides such as N,N-bis(2-ethylhexyl)isobutyramide (DEHiBA) are poor extractants for Np(IV), likely due to steric hindrance.[2]

Diglycolamides (DGAs):

Diglycolamide-based ligands have demonstrated high efficiency in actinide extraction. A dendrimer with six diglycolamide pendent moieties (TREN-G1-DenDGA) showed a higher extraction efficiency for Np(IV) compared to Th(IV) and Pu(IV).[3] The extraction of Np(IV) with this ligand increases with nitric acid concentration.[3] N-pivot tripodal diglycolamides have also been studied, revealing that the extraction mechanism can shift from cation-exchange to a solvation mechanism based on the spacer chain length within the ligand structure.[4]

Thenoyltrifluoroacetone (TTA):

Thenoyltrifluoroacetone (TTA) is a well-established chelating agent for the extraction of Np(IV).[5][6] The method involves the selective extraction of Np(IV) into a TTA-xylene solution from an acidic aqueous phase, often after reducing other actinides like plutonium to a non-extractable oxidation state.[5] This technique provides excellent decontamination from uranium and protactinium.[7]

Extraction Chromatography Resins

Extraction chromatography combines the selectivity of solvent extraction with the convenience of a chromatographic column setup. Several commercial resins are widely used for Np-237 separation.

TEVA, TRU, and UTEVA Resins:

TEVA, TRU, and UTEVA resins are commonly employed for the separation of actinides, including Np-237.[8][9] A sequential separation technique using stacked TEVA and TRU resin columns has been successfully implemented for the separation of Np-237, Am-241, thorium, plutonium, and uranium from various samples.[8] UTEVA resin has been used in a single-column method to separate uranium, plutonium, neptunium, and americium with high recoveries.[9] The separation on these resins relies on the differential retention of actinides in various oxidation states from nitric acid media.[9]

Quantitative Data Summary

The following tables summarize the quantitative data on the extraction efficiency of various ligands for this compound as reported in the literature.

Table 1: Distribution Ratios (D) of Np in Solvent Extraction Systems

Ligand/SystemNp Oxidation StateAqueous PhaseOrganic PhaseDistribution Ratio (D)Reference
1.1 M DHOANp(IV)3 M HNO₃n-dodecane~1[1]
1.1 M DHDANp(IV)3 M HNO₃n-dodecane~10[1]
DHHANp(VI)~3-8 M HNO₃Not specified>10[2]
DHOANp(VI)~3-8 M HNO₃Not specified>10[2]
DEHiBANp(IV)0.1 - 5.6 M HNO₃Not specified<0.1[2]
TREN-G1-DenDGANp(IV)3 M HNO₃Not specifiedNot specified, but > Pu(IV) & Th(IV)[3]
TTANp(IV)1 M HClXylene~99.5% Extraction[5]

Table 2: Performance of Extraction Chromatography Resins for Np-237 Separation

ResinApplicationKey Separation PrincipleRecoveryReference
TEVASeparation of Pu and NpAnion exchange propertiesHigh, but not quantified[10]
UTEVASeparation of U, Pu, Np, AmExtraction of tetra- and hexavalent actinides>90%[9]
Stacked TEVA-TRUSequential separation of multiple actinidesDifferential retention of actinidesSimilar to individual separations[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Solvent Extraction of Np(IV) using Monoamides (DHOA/DHDA)

Objective: To separate Np(IV) from a solution containing other actinides.

Materials:

  • Np-237 tracer solution

  • N,N-dihexyloctanamide (DHOA) or N,N-dihexyldecanamide (DHDA)

  • n-dodecane

  • Nitric acid (HNO₃)

  • Ferrous sulfamate

  • Hydroxylamine

  • Acetohydroxamic acid (AHA) for stripping

  • Centrifuge

  • Vortex mixer

  • Radiation detector (e.g., gamma spectrometer)

Procedure:

  • Preparation of Aqueous Phase: Adjust the aqueous feed solution to 3 M HNO₃. To ensure neptunium is in the +4 oxidation state and plutonium is in the +3 state, add ferrous sulfamate (e.g., to 0.005 M) and hydroxylamine (e.g., to 0.25 M).[1]

  • Preparation of Organic Phase: Prepare a 1.1 M solution of DHOA or DHDA in n-dodecane.[1]

  • Extraction: Mix equal volumes of the prepared aqueous and organic phases. Vortex for a sufficient time (e.g., 1 minute) to reach equilibrium.[2]

  • Phase Separation: Centrifuge the mixture to ensure complete phase separation.

  • Analysis: Take aliquots from both the aqueous and organic phases for radiometric analysis to determine the concentration of Np-237 and calculate the distribution ratio (D = [Np]org / [Np]aq).

  • Stripping (Optional): To recover Np from the organic phase, perform a selective strip using a solution of acetohydroxamic acid in 2 M HNO₃.[1]

Extraction Chromatography of Np using UTEVA Resin

Objective: To separate Np from a mixture of U, Pu, and Am.

Materials:

  • UTEVA resin (pre-packed column)

  • Nitric acid (HNO₃) of various concentrations

  • Reducing agent (e.g., hydrogen peroxide)

  • Eluents for stripping different elements

  • Sample containing U, Pu, Np, and Am in 6 M HNO₃

Procedure:

  • Sample Preparation: Adjust the sample to 6 M HNO₃. Add a reducing agent like 0.3% hydrogen peroxide to adjust the oxidation states of Pu and Np.[9]

  • Column Conditioning: Condition the UTEVA resin column with 6 M HNO₃.

  • Loading: Load the prepared sample onto the UTEVA column. Trivalent actinides like Am(III) will pass through, while U(VI), Np(IV/VI), and Pu(IV/VI) will be retained.[9]

  • Elution of Np and Pu: The separation of Np and Pu can be achieved by selective reduction and elution. The specific elution sequence and reagents will depend on the desired separation scheme. For instance, Pu can be reduced to Pu(III) and eluted, while Np remains on the column to be eluted later.[9]

  • Analysis: Collect the different fractions and analyze for the respective actinide content to determine recovery and separation factors.

Visualizations

The following diagrams illustrate the experimental workflows described.

LigandExtractionWorkflow cluster_extraction Extraction Process cluster_analysis Analysis & Stripping aq_prep Aqueous Phase (3M HNO3, Np(IV), Pu(III)) mixing Mixing & Equilibration (Vortexing) aq_prep->mixing org_prep Organic Phase (1.1M DHOA/DHDA in n-dodecane) org_prep->mixing centrifugation Phase Separation (Centrifugation) mixing->centrifugation aq_phase Aqueous Phase (Raffinate) centrifugation->aq_phase org_phase Organic Phase (Np-loaded) centrifugation->org_phase analysis Radiometric Analysis (Calculate D) aq_phase->analysis org_phase->analysis stripping Selective Stripping (e.g., with AHA) org_phase->stripping recovered_np Recovered Np stripping->recovered_np

Caption: Workflow for Solvent Extraction of Np-237.

ChromatographyWorkflow cluster_separation Separation Process cluster_collection Fraction Collection & Analysis sample_prep Sample Preparation (6M HNO3, Redox Adjustment) loading Sample Loading sample_prep->loading column_prep Column Conditioning (UTEVA Resin with 6M HNO3) column_prep->loading wash Wash (Elution of Am(III)) loading->wash elution Selective Elution (e.g., Pu(III), then Np) wash->elution am_fraction Am Fraction wash->am_fraction Collect pu_fraction Pu Fraction elution->pu_fraction Collect np_fraction Np Fraction elution->np_fraction Collect analysis Analysis of Fractions am_fraction->analysis pu_fraction->analysis np_fraction->analysis

Caption: Workflow for Extraction Chromatography of Np-237.

References

A Comparative Guide to the Validation of Isotope Dilution Mass Spectrometry for Neptunium-237 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS) with alternative analytical techniques for the precise quantification of Neptunium-237 (Np-237). This long-lived radionuclide is of significant interest in environmental monitoring, nuclear safeguards, and, increasingly, in the context of drug development and toxicology, where understanding the fate of actinide-containing compounds is crucial. This document outlines the performance of IDMS alongside established methods such as Alpha Spectrometry and various Inductively Coupled Plasma Mass Spectrometry (ICP-MS) configurations, supported by experimental data and detailed protocols.

Introduction to Np-237 Quantification

The accurate measurement of Np-237 presents analytical challenges due to its long half-life, low concentrations in many sample types, and potential for isobaric interferences. Isotope Dilution Mass Spectrometry is a powerful technique for achieving high accuracy and precision in elemental and isotopic analysis.[1] However, the application of classical IDMS for Np-237 is hampered by the lack of a commercially available and certified isotopic spike, such as Np-236.[1] This has led to the development of alternative IDMS approaches and the continued reliance on other validated quantification methods.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for Np-237 quantification depends on factors such as the required sensitivity, the sample matrix, and the presence of interfering radionuclides. This section compares the performance of IDMS with Alpha Spectrometry and various ICP-MS techniques.

Data Presentation

The following tables summarize the key performance parameters for each method based on published validation studies.

Table 1: Comparison of Validation Parameters for Np-237 Quantification Methods

ParameterIsotope Dilution Mass Spectrometry (IDMS)Alpha SpectrometryInductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Accuracy (Bias) High (typically < 1-5%)[1][2]Good, but can be affected by source preparation and spectral deconvolution.Variable, dependent on ICP-MS configuration and interference removal.[3][4]
Precision (RSD) High (< 5%)[2][5]Generally 5-15%< 5% to 10%[2][6]
Limit of Detection (LOD) Sub-picogram to femtogram levels (< 1 x 10⁻¹² g)[1][7]Typically in the range of 0.1 mBq.[8]Picogram to femtogram per liter (pg/L to fg/L) or gram (fg/g)[4][7][9]
Key Advantages High accuracy and precision, considered a primary ratio method.[1]Relatively low cost, high efficiency.High sample throughput, isotopic information, can be coupled with various separation techniques.[2]
Key Disadvantages Lack of a suitable Np-236 tracer necessitates alternative approaches (e.g., using 239Np or 233U as a tracer).[1]Lower resolution leading to potential spectral interferences, laborious sample preparation.Susceptible to isobaric (e.g., from uranium hydrides) and polyatomic interferences.[2][4]

Table 2: Performance of Different ICP-MS Techniques for Np-237 Quantification

ICP-MS TechniqueKey FeaturesReported Performance for Np-237
Quadrupole (ICP-QMS) Standard, robust, and cost-effective.Susceptible to peak tailing from 238U, leading to inaccurate results at low Np concentrations in a high uranium matrix.[4]
Sector Field (SF-ICP-MS) High resolution and sensitivity.Can better resolve Np-237 from some interferences, but tailing from 238U can still be an issue.[2][8]
Triple Quadrupole (ICP-QQQ) Utilizes a collision/reaction cell to remove interferences.Excellent for removing 238U peak tailing, enabling accurate quantification of ultra-trace Np-237 in high uranium matrices.[4]
Multi-Collector (MC-ICP-MS) Provides high precision isotope ratio measurements.Ideal for IDMS applications, even with alternative tracers, achieving high accuracy at sub-picogram levels.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are summaries of typical experimental protocols for the key methods discussed.

Isotope Dilution Mass Spectrometry (IDMS) for Np-237

Due to the scarcity of a Np-236 tracer, alternative approaches are employed:

  • Method using 239Np as a yield tracer:

    • Spiking: A known amount of a 243Am standard (which is in secular equilibrium with its daughter 239Np) is added to the sample.

    • Equilibration: The sample and spike are thoroughly mixed and chemically treated to ensure isotopic equilibrium.

    • Separation: Np is separated from the sample matrix and interfering elements using techniques like co-precipitation and anion-exchange chromatography.

    • Measurement: The Np fraction is divided. One aliquot is measured by gamma spectrometry to determine the chemical yield of 239Np. The other aliquot is measured by MC-ICP-MS to determine the 237Np concentration.

  • Method using 233U as a tracer:

    • Spiking: A known amount of a certified 233U spike is added to the sample.

    • Equilibration and Separation: Similar to the 239Np method, ensuring co-behavior of U and Np during the chemical separation is critical.

    • Measurement: The final solution is measured by MC-ICP-MS to determine the 237Np/233U ratio.

Alpha Spectrometry for Np-237
  • Tracer Addition: A known activity of a tracer (e.g., 239Np or 242Pu, though the latter can interfere with Np-237) is added to the sample to determine chemical recovery.

  • Sample Digestion: The sample is typically digested using strong acids to bring the Np into solution.

  • Radiochemical Separation: Np is separated from matrix elements and other radionuclides using a combination of co-precipitation (e.g., with iron hydroxides or neodymium fluoride) and ion-exchange or extraction chromatography (e.g., using TEVA resin).[10][11]

  • Source Preparation: The purified Np fraction is prepared for counting, often by electrodeposition or micro-precipitation onto a stainless-steel disc to create a thin, uniform source.[12]

  • Alpha Counting: The activity of Np-237 is measured using an alpha spectrometer. The chemical recovery is determined by measuring the tracer's activity.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Np-237
  • Internal Standard Addition: A known concentration of an internal standard (e.g., 242Pu or a non-isotopic element like Rhodium) is added to the sample, calibrators, and quality control samples.

  • Sample Digestion/Dilution: Depending on the matrix, the sample is either digested with acids or simply diluted.

  • Chemical Separation (if necessary): To minimize isobaric interferences, especially from 238U, a separation step using extraction chromatography (e.g., TEVA resin) is often required to remove uranium.[2][13]

  • Instrumental Analysis: The prepared sample is introduced into the ICP-MS. The instrument is optimized for sensitivity and the reduction of oxides and hydrides. For ICP-QQQ, a reaction gas may be used to eliminate interferences.[4]

  • Quantification: The concentration of Np-237 is determined by comparing its signal intensity to that of the internal standard and referencing a calibration curve.

Visualizing the Workflows

The following diagrams illustrate the typical experimental workflows for the discussed analytical methods.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Sample Sample Spike Add Isotopic Spike (e.g., 239Np or 233U) Sample->Spike Equilibrate Isotopic Equilibration Spike->Equilibrate Separate Chemical Separation (e.g., Chromatography) Equilibrate->Separate Gamma_Spec Gamma Spectrometry (for 239Np yield) Separate->Gamma_Spec Aliquot 1 MC_ICP_MS MC-ICP-MS Analysis Separate->MC_ICP_MS Aliquot 2 Calculate Calculate 237Np Concentration Gamma_Spec->Calculate MC_ICP_MS->Calculate Alpha_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_source_prep Source Preparation cluster_measurement Measurement & Analysis Sample Sample Tracer Add Tracer (e.g., 239Np) Sample->Tracer Digest Acid Digestion Tracer->Digest Separate Radiochemical Separation Digest->Separate Source Electrodeposition or Micro-precipitation Separate->Source Count Alpha Spectrometry Counting Source->Count Calculate Calculate 237Np Activity Count->Calculate ICPMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Internal_Std Add Internal Standard Sample->Internal_Std Digest_Dilute Digestion or Dilution Internal_Std->Digest_Dilute Separation Optional: Chemical Separation (to remove interferences) Digest_Dilute->Separation ICP_MS ICP-MS Analysis (QMS, SF, QQQ, or MC) Separation->ICP_MS Quantify Quantification using Calibration Curve ICP_MS->Quantify

References

Safety Operating Guide

Navigating the Disposal of Neptunium-237: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and proper disposal of Neptunium-237, a long-lived radioactive actinide that requires stringent safety and logistical planning.

This compound (Np-237) is a radioactive byproduct of the nuclear fuel cycle, notable for its long half-life of 2.14 million years.[1] As an alpha-emitting transuranic element, it poses a significant long-term radiological hazard if not managed and disposed of correctly.[1] For laboratories utilizing Np-237 in research and development, adherence to rigorous disposal procedures is paramount to ensure the safety of personnel and the environment.

Waste contaminated with Np-237 is classified as transuranic (TRU) waste if it contains alpha-emitting transuranic radionuclides with half-lives greater than 20 years at concentrations exceeding 100 nanocuries per gram (nCi/g) of the waste matrix.[2] In the United States, TRU waste from defense-related activities is destined for permanent disposal at the Waste Isolation Pilot Plant (WIPP), a deep geological repository in New Mexico.[2][3][4] Laboratory waste must be characterized, segregated, and packaged according to the strict acceptance criteria of such facilities.

Immediate Safety and Handling Protocols

Given that Np-237 is a bone-seeking alpha emitter, the primary health concern is internal exposure through inhalation or ingestion.[5] Alpha particles have a very short range and are stopped by a sheet of paper or the outer layer of skin, making external exposure a lesser concern.[6] However, once inside the body, they can cause significant cellular damage.[6]

Core Safety Practices:

  • Engineering Controls: All work with open sources of Np-237 must be conducted in a designated radiological fume hood or a glovebox to prevent airborne contamination.[5]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and disposable gloves (latex or nitrile are suitable).[7] For higher-risk procedures, consider double-gloving and Tyvek sleeve protectors.

  • Contamination Control: Designate a specific work area for Np-237 and cover surfaces with plastic-backed absorbent paper.[8] Regularly monitor hands, clothing, and the work area for contamination using an appropriate survey meter (e.g., an alpha scintillation monitor).[9]

  • Hygiene: Never eat, drink, smoke, or apply cosmetics in the laboratory.[8] Always wash hands thoroughly after handling radioactive materials and before leaving the lab.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for waste classification and safety assessments.

ParameterValueReference
Half-Life 2.14 million years[1]
Primary Emission Alpha particles[6]
Transuranic (TRU) Waste Threshold > 100 nCi/g of alpha-emitting transuranic radionuclides with half-lives > 20 years[2]
Contact-Handled (CH) TRU Surface Dose Rate ≤ 200 mrem/hr (2 mSv/hr)[2]
Remote-Handled (RH) TRU Surface Dose Rate > 200 mrem/hr (2 mSv/hr)[2]

Step-by-Step Disposal Procedures for Np-237 Laboratory Waste

This section outlines the procedural workflow for the proper disposal of Np-237 waste from the point of generation to its final hand-off.

Step 1: Waste Identification and Characterization

Before beginning any experiment, a waste disposal plan must be in place.[10] The first step is to accurately identify and characterize the waste being generated.

  • Determine Radioactivity: Calculate or measure the concentration of Np-237 in the waste to determine if it meets the >100 nCi/g threshold for TRU waste. This requires knowledge of the quantities of Np-237 used and the mass of the waste generated.

  • Identify Waste Form: Classify the waste by its physical form:

    • Solid Waste: Includes contaminated PPE (gloves, lab coats), absorbent paper, plasticware, glassware, and small equipment.

    • Liquid Waste: Aqueous solutions, organic solvents, and scintillation fluids. Note that liquid and solid wastes must not be mixed.[6]

    • Sharps: Needles, scalpels, and contaminated broken glass.

  • Identify Mixed Waste: Determine if the waste also contains hazardous chemicals (e.g., heavy metals, solvents), which would classify it as "mixed waste".[4][11] Mixed waste is subject to dual regulation under the Atomic Energy Act and the Resource Conservation and Recovery Act (RCRA).[4]

Step 2: Waste Segregation and Minimization

Proper segregation is critical to prevent unnecessary contamination and to reduce disposal costs.

  • Segregate by Type: At the point of generation, separate waste into distinct, clearly labeled containers based on its characterization in Step 1 (e.g., solid TRU, liquid TRU, mixed waste).

  • Minimize Waste Volume: Employ waste minimization techniques. For example, avoid mixing radioactive and non-radioactive trash.[10] Plan experiments to use the smallest practical amount of Np-237. Decontamination of items like tools may allow them to be disposed of as low-level waste instead of TRU waste, significantly reducing costs.[3]

Step 3: Packaging and Labeling

All radioactive waste must be packaged in durable, leak-tight containers appropriate for the waste type.[10]

  • Solid Waste: Use designated containers, such as 55-gallon drums for larger volumes, lined with plastic bags.[4][6] Do not overfill containers, ensuring the lid can be securely closed.[10]

  • Liquid Waste: Use robust, sealed containers. For liquids, secondary containment should be used during transport and storage to prevent spills.[8]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The radiation symbol (trefoil).[10]

    • The words "Caution, Radioactive Material."

    • The radionuclide (this compound).[10]

    • The estimated activity and the date.[10]

    • The physical and chemical form of the waste.

    • The name of the waste generator.[10]

Step 4: Temporary Storage

Store packaged waste in a designated, secure, and shielded location.

  • Secure Area: The storage area must be locked or otherwise secured to prevent unauthorized access.

  • Shielding: While Np-237 is primarily an alpha emitter, its decay products may emit beta and gamma radiation. The storage area should be evaluated by your institution's Radiation Safety Officer (RSO) to determine if additional shielding is necessary.

  • Regular Inspection: Periodically inspect stored waste containers for any signs of degradation or leakage.

Step 5: Disposal and Manifesting

Disposal of radioactive waste is a highly regulated process and must be coordinated through your institution's RSO or Environmental Health and Safety (EH&S) department.

  • Contact RSO/EH&S: When the waste is ready for disposal, contact your RSO. They will provide instructions for pickup and will coordinate with a licensed radioactive waste transporter.

  • Waste Manifest: The RSO will be responsible for completing the necessary waste manifest documents, which track the waste from its point of origin to its final disposal site.

Experimental Protocols: Decontamination

While detailed protocols for the disposal of Np-237 are not publicly available, decontamination of equipment is a key procedure for waste minimization. Electrolytic decontamination is an effective technique for metal items.

Principle of Electrolytic Decontamination: This method uses an electrochemical process to remove a thin surface layer of the contaminated metal, thereby removing the fixed radioactive contamination.

  • Setup: The contaminated item acts as the anode in an electrolytic cell. A stainless steel fixture can serve as the cathode.

  • Electrolyte: A suitable electrolyte, often a mild acid or salt solution, is used. The choice of electrolyte depends on the metal being decontaminated.

  • Process: A direct current is passed through the cell, causing the controlled dissolution (etching) of the metal surface at the anode. The removed surface layer and the associated contamination are captured in the electrolyte solution.

  • Waste: This process transfers the contamination from a large solid item to a smaller volume of liquid (the electrolyte), which can then be managed as liquid radioactive waste.[8]

Logical Workflow for Np-237 Disposal

The following diagram illustrates the decision-making and procedural flow for a researcher handling this compound waste.

G This compound Laboratory Waste Disposal Workflow cluster_0 Researcher's Responsibilities cluster_1 Institutional Oversight A Waste Generation (Experiment with Np-237) B Characterize Waste - Isotope (Np-237) - Physical Form (Solid/Liquid) - Hazardous Chemicals? A->B Start C Is it Mixed Waste (Radioactive + Hazardous)? B->C H Segregate as Mixed LLW D Is Np-237 concentration > 100 nCi/g? C->D No G Segregate as Mixed TRU Waste C->G Yes C->H Yes (LLW) E Segregate as Low-Level Waste (LLW) D->E No F Segregate as Transuranic (TRU) Waste D->F Yes I Package in Approved, Labeled Container E->I F->I G->I H->I J Store in Designated, Secure Area I->J K Contact Radiation Safety Officer (RSO) for Pickup J->K L RSO Coordinates with Licensed Disposal Facility (e.g., WIPP for TRU) K->L Final Step

Caption: Workflow for Np-237 Waste Management.

References

Essential Safety and Logistical Information for Handling Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Neptunium-237 (Np-237). Adherence to these procedures is vital for minimizing exposure and ensuring a safe laboratory environment.

Radiological Profile of this compound

This compound is a radioactive actinide with a very long half-life of 2.14 million years.[1][2] It poses a significant radiological hazard primarily through alpha decay, but also emits low-energy gamma rays and X-rays. The primary health concern associated with Np-237 is the risk of cancer from internal exposure, as it tends to deposit on bone surfaces and in the liver.

PropertyValueSource
Half-life 2.14 million years[1][2]
Primary Decay Mode Alpha emission
Alpha Particle Energy ~4.8 MeV
Major Gamma & X-ray Emissions Energies from 5 keV to 290 keV
Annual Limit on Intake (ALI) - Inhalation 0.004 µCi (148 Bq) (Bone surface)
Annual Limit on Intake (ALI) - Ingestion 0.5 µCi (18.5 kBq) (Bone surface)
Shallow Dose Equivalent (SDE) Rate (Unshielded 7.3 kg sphere) Electron SDE: 98 rem/h; Photon SDE: 9.5 rem/h

Operational Plan: Handling this compound

All work with this compound must be conducted within a designated controlled area and in accordance with a site-specific radiation protection program. The following procedures provide a general framework for safe handling.

Pre-Operational Checks & Required Personal Protective Equipment (PPE)

a. Engineering Controls:

  • Glove Box: All manipulations of Np-237, especially in powder or liquid form, must be performed within a certified glove box. The glove box should be maintained under negative pressure to prevent the release of airborne contamination.

  • Shielding: The glove box should be shielded to reduce gamma and X-ray exposure. A common configuration involves an inner layer of high-Z material like lead (Pb) to attenuate photons, and an outer layer of a low-Z material (e.g., acrylic or aluminum) to absorb secondary electrons (bremsstrahlung) produced in the lead.

  • Ventilation: The laboratory must have a dedicated ventilation system with HEPA filtration for both the glove box exhaust and the general room air.

b. Personal Protective Equipment (PPE):

  • Primary Protection:

    • Disposable lint-free coveralls: To prevent contamination of personal clothing.

    • Double-gloving: Two pairs of disposable nitrile or latex gloves should be worn at all times. The outer pair should be changed frequently.

    • Shoe covers: To prevent the spread of contamination outside the work area.

    • Safety glasses with side shields or safety goggles: To protect the eyes from splashes.

  • Respiratory Protection:

    • A respiratory protection program that meets OSHA 29 CFR 1910.134 must be in place.

    • For non-routine operations or in the event of a suspected breach of containment, a NIOSH-approved respirator with P-100 or HEPA filters is mandatory.

c. Radiation Monitoring Equipment:

  • Personal Dosimetry: All personnel must wear whole-body dosimeters and extremity dosimeters (ring dosimeters) as required by the institutional radiation safety program.

  • Survey Meters: Calibrated alpha and low-energy gamma survey meters must be readily available to monitor for contamination and ambient dose rates.

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure all necessary equipment and materials are placed inside the glove box before starting work.

    • Cover the work surface inside the glove box with absorbent paper to contain any potential spills.

  • Introduction of Np-237:

    • Introduce the Np-237 source into the glove box via a pass-through chamber.

    • Minimize the time the source is outside of its shielded container.

  • Manipulation:

    • Perform all operations deliberately and carefully to avoid creating dust or aerosols.

    • Use remote handling tools whenever possible to increase the distance from the source.

  • Monitoring during Work:

    • Periodically monitor the exterior of the glove box and the surrounding area for any signs of contamination.

    • If any contamination is detected, stop work immediately and notify the Radiation Safety Officer (RSO).

    • Secure the Np-237 source in its shielded container.

    • Decontaminate all tools and equipment used inside the glove box.

    • Remove all waste from the glove box in sealed, labeled containers.

Post-Operational Procedures
  • Decontamination:

    • Thoroughly clean the interior of the glove box.

    • Survey the interior of the glove box to ensure it is free of contamination.

  • Personal Decontamination:

    • Remove PPE in the designated doffing area, being careful to avoid cross-contamination. The general order is outer gloves, shoe covers, coveralls, inner gloves, and finally, respiratory protection if worn.

    • Wash hands and face thoroughly after removing all PPE.

  • Surveys:

    • Perform a whole-body survey using an appropriate radiation detector before leaving the controlled area.

    • Conduct a thorough survey of the work area to ensure no contamination has escaped the glove box.

Disposal Plan for this compound Waste

All waste containing this compound must be handled and disposed of as radioactive waste in accordance with federal and institutional regulations.

Waste Characterization and Segregation
  • Characterization: All waste streams must be characterized to determine the concentration of Np-237 and any other hazardous components.

  • Segregation: Waste should be segregated based on its physical form (solid, liquid, sharps) and radiological characteristics.

    • Solid Waste: Includes contaminated PPE, absorbent paper, and other disposable labware.

    • Liquid Waste: Includes aqueous and organic solutions containing Np-237.

    • Sharps Waste: Includes needles, scalpels, and other sharp objects that are contaminated.

Packaging and Labeling
  • Solid Waste: Place in durable, sealed plastic bags. These bags should then be placed in a rigid, labeled radioactive waste container.

  • Liquid Waste: Collect in leak-proof, shatter-resistant containers. Do not mix incompatible chemicals. The pH of aqueous waste should be neutralized before storage.

  • Sharps Waste: Place in a puncture-resistant container specifically designed for radioactive sharps.

  • Labeling: All waste containers must be clearly labeled with the radiation symbol, the radionuclide (this compound), the activity level, the date, and the chemical composition of the waste.

Storage and Disposal
  • Storage: Store radioactive waste in a designated, shielded, and secure area.

  • Disposal: The final disposal of Np-237 waste will be managed by the institution's Radiation Safety Office, who will arrange for pickup and transfer to a licensed radioactive waste disposal facility.

Emergency Procedures for this compound Spill

In the event of a spill, the following immediate actions should be taken:

  • STOP work immediately.

  • WARN others in the area.

  • ISOLATE the spill area to prevent the spread of contamination.

  • MINIMIZE exposure by moving away from the spill.

  • NOTIFY the Radiation Safety Officer immediately.

Do not attempt to clean up a spill unless you are trained and authorized to do so. The RSO will direct the cleanup and decontamination procedures.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Pre-Operational Phase cluster_handling Operational Phase cluster_post Post-Operational Phase A Verify Engineering Controls (Glove Box, Shielding, Ventilation) B Don Required PPE (Coveralls, Double Gloves, etc.) A->B C Check Radiation Monitoring Equipment (Dosimeters, Survey Meters) B->C D Prepare Glove Box (Absorbent Paper, Equipment) C->D Proceed to Handling E Introduce Np-237 Source D->E F Perform Manipulations (Remote Handling) E->F G Monitor for Contamination F->G H Secure Source & Remove Waste G->H I Decontaminate Glove Box H->I Proceed to Post-Op J Doff PPE in Designated Area I->J K Perform Personal & Area Surveys J->K L Segregate & Package Waste K->L M Store Waste in Shielded Area L->M N N M->N Await Disposal Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.